molecular formula C2H6N4O2 B089910 Biurea CAS No. 110-21-4

Biurea

Cat. No.: B089910
CAS No.: 110-21-4
M. Wt: 118.1 g/mol
InChI Key: ULUZGMIUTMRARO-UHFFFAOYSA-N
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Description

Biurea is a white powder. (NTP, 1992)

Properties

IUPAC Name

(carbamoylamino)urea
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InChI

InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)
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InChI Key

ULUZGMIUTMRARO-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)NNC(=O)N
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Molecular Formula

C2H6N4O2
Record name BIUREA
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DSSTOX Substance ID

DTXSID6024628
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Molecular Weight

118.10 g/mol
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Physical Description

Biurea is a white powder. (NTP, 1992), White solid; [CAMEO]
Record name BIUREA
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 238 mg/L at 16 °C
Record name BIUREA
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Vapor Pressure

0.0000595 [mmHg], 5.9X10-5 mm Hg at 25 °C /Estimated/
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Color/Form

Plates from water

CAS No.

110-21-4
Record name BIUREA
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Melting Point

471 to 473 °F (NTP, 1992), 258 °C
Record name BIUREA
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Biurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biurea, also known as hydrazodicarbonamide, is a chemical compound with significant applications in various industrial processes, notably as a precursor in the synthesis of blowing agents like azodicarbonamide (B1663908).[1] Its chemical and physical properties are of paramount importance for its handling, application, and the development of new derivatives. This technical guide provides an in-depth overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for the determination of these properties are provided to facilitate reproducible research. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Structure and Identification

This compound is structurally composed of two urea (B33335) molecules linked by a hydrazine (B178648) bridge.[2]

  • IUPAC Name: Hydrazine-1,2-dicarboxamide[1]

  • Synonyms: (Carbamoylamino)urea, Bicarbamamide, Ureidourea[1]

  • CAS Number: 110-21-4[1]

  • Molecular Formula: C₂H₆N₄O₂[1]

  • Molecular Weight: 118.096 g/mol [1]

Physical Properties

This compound is a white, crystalline solid or powder under standard conditions.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Appearance White crystalline solid/powder[3]
Melting Point 247-250 °C[4]
471 to 473 °F (approx. 244-245 °C)[5]
Boiling Point 220.6°C (rough estimate)[4]
Solubility in Water 238 mg/L at 16 °C[3]
Insoluble[6][7][8]
pKa (Predicted) 10.06 ± 0.43[4]
Density 1.6040 g/cm³[4]
Vapor Pressure 0.000165 mmHg at 25°C[4]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A representative peak is observed at 2265 cm⁻¹ in the Coblentz Society IR Collection.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms in the this compound molecule. The Sadtler Research Laboratories Spectral Collection contains an NMR spectrum for this compound (Reference: 10657).[3]

Chemical Reactivity

Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures. In the range of 230–260 °C, it decomposes to produce a mixture of gases, a white sublimate, and a viscous liquid residue. The gaseous products are primarily ammonia (B1221849) (approx. 71%), with smaller amounts of carbon dioxide (approx. 17%) and nitrogen (approx. 12%). The main component of the sublimate is urea, while the residue is primarily urazole.

Reactivity as an Amide

As an amide, this compound exhibits characteristic reactions:

  • Reaction with Azo and Diazo Compounds: Reacts to produce toxic gases.[6][7][8]

  • Reaction with Strong Reducing Agents: Forms flammable gases.[6][7][8]

  • Basicity: this compound is a very weak base, weaker than water.[6][7][8]

  • Acidity: It can react as an acid with strong bases to form salts.[6][7][8]

  • Dehydration: Mixing with dehydrating agents like P₂O₅ or SOCl₂ yields the corresponding nitrile.[6][7][8]

  • Combustion: Generates mixed oxides of nitrogen (NOx).[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the chemical properties of this compound.

Synthesis of this compound

This compound can be synthesized via the condensation reaction of hydrazine sulfate (B86663) and urea.[3]

Materials:

  • Hydrazine sulfate

  • Urea

  • Sulfuric acid

  • Distilled water

  • Reaction flask with reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 4 g (0.03 mol) of hydrazine sulfate and 5.4 g (0.09 mol) of urea in 100 ml of water.

  • Heat the mixture to reflux temperature with continuous stirring.

  • Slowly add sulfuric acid dropwise to maintain the pH of the solution between 2 and 2.5.

  • Continue the reflux for approximately five hours.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash it with distilled water.

  • Dry the product to obtain this compound.

Synthesis_of_this compound cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Hydrazine Sulfate Step1 Dissolve Reactants Reactant1->Step1 Reactant2 Urea Reactant2->Step1 Reactant3 Water Reactant3->Step1 Reactant4 Sulfuric Acid (catalyst) Step3 pH Adjustment (2-2.5) Reactant4->Step3 Step2 Heat to Reflux Step1->Step2 Step2->Step3 Step4 Reflux for 5 hours Step3->Step4 Step5 Cooling Step4->Step5 Step6 Filtration & Washing Step5->Step6 Step7 Drying Step6->Step7 Product This compound Step7->Product

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

  • This compound sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Thermometer

Procedure:

  • Pack a small amount of the finely powdered this compound sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10-20 °C per minute initially.

  • Observe the sample closely as the temperature approaches the expected melting point.

  • When the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Repeat the determination at least two more times with fresh samples and calculate the average melting point range.

Melting_Point_Determination cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Prep1 Grind this compound to a fine powder Prep2 Pack capillary tube (2-3 mm) Prep1->Prep2 Meas1 Place in melting point apparatus Prep2->Meas1 Meas2 Rapid heating to ~20°C below expected MP Meas1->Meas2 Meas3 Slow heating (1-2°C/min) Meas2->Meas3 Meas4 Record temperature range of melting Meas3->Meas4 Ana1 Repeat determination (x3) Meas4->Ana1 Ana2 Calculate average melting point Ana1->Ana2

Caption: Experimental workflow for melting point determination.

Determination of Water Solubility

A standard shake-flask method can be used to determine the solubility of this compound in water.

Materials:

  • This compound

  • Distilled water

  • Conical flasks with stoppers

  • Constant temperature water bath or shaker

  • Analytical balance

  • Filtration system (e.g., syringe filters)

  • Analytical method for quantification (e.g., HPLC)

Procedure:

  • Prepare a series of conical flasks each containing a known volume of distilled water (e.g., 100 mL).

  • Add an excess amount of this compound to each flask to ensure a saturated solution is formed.

  • Stopper the flasks and place them in a constant temperature water bath or shaker set to the desired temperature (e.g., 16 °C).

  • Agitate the flasks for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

  • Calculate the solubility in mg/L based on the measured concentration and the dilution factor.

Infrared (IR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method

Materials:

  • This compound sample (dried)

  • IR-grade KBr (dried)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Thoroughly grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet die.

  • Press the powder under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the IR spectrometer.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric and matrix absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound.

Procedure:

  • Dissolve an appropriate amount of the this compound sample (typically 5-10 mg) in approximately 0.5-0.7 mL of DMSO-d₆ in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming may be required.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Safety and Handling

This compound is classified as an amide and should be handled with appropriate safety precautions. It is a white powder and may cause irritation to the eyes, respiratory system, and skin.[4] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Store in a cool, dry place away from incompatible materials such as strong reducing agents and dehydrating agents.[3][6][7][8]

Conclusion

This technical guide has provided a detailed overview of the key chemical properties of this compound, supported by quantitative data and experimental protocols. A thorough understanding of these properties is essential for its safe handling, effective use in industrial applications, and for guiding future research and development of this compound-based compounds. The provided methodologies offer a foundation for consistent and reliable characterization of this important chemical intermediate.

References

Biurea (CAS 110-21-4) structure and synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Biurea (CAS 110-21-4): Structure and Synthesis

Introduction

This compound, also known as hydrazodicarbonamide, is a nitrogen-rich organic compound with the chemical formula C₂H₆N₄O₂.[1] It consists of two urea (B33335) molecules linked by a hydrazine (B178648) bridge.[1] this compound is a white crystalline solid or powder that sees significant use as a chemical intermediate, particularly in the synthesis of azodicarbonamide (B1663908) (ADA), a widely used blowing agent for plastics and rubber.[1][2] Its applications also extend to agriculture as a slow-release nitrogen fertilizer and in the synthesis of other nitrogen-containing compounds.[3] This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is structurally symmetrical, with the IUPAC name Hydrazine-1,2-dicarboxamide.[2] Other synonyms include (carbamoylamino)urea, bicarbamamide, and ureidourea.[2][4]

Molecular Structure:

  • Molecular Formula: C₂H₆N₄O₂[2]

  • Molecular Weight: 118.096 g/mol [2]

  • Canonical SMILES: C(=O)(N)NNC(=O)N[3][5]

  • InChI Key: ULUZGMIUTMRARO-UHFFFAOYSA-N[3][5]

Physical and Chemical Properties:

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
AppearanceWhite powder or crystals[3][6][]
Melting Point247-250 °C[4][]; 258 °C[6][4][6][]
Boiling Point330.5 °C at 760 mmHg[4][]
Water Solubility238 mg/L at 16 °C[3][6]
Density1.594 g/cm³[4][][4][]
pKa10.06 ± 0.43 (Predicted)[3]
LogP-2.37 (Estimated)[8]
Vapor Pressure5.9 x 10⁻⁵ mm Hg at 25 °C (Estimated)[6]
Flash Point153.7 °C[4]

Synthesis of this compound

The primary method for synthesizing this compound is the condensation reaction between hydrazine and urea.[2][9] This reaction is typically carried out under acidic conditions to facilitate the nucleophilic attack of hydrazine on the carbonyl carbon of urea.[1] Variations of this method exist, utilizing different forms of hydrazine and reaction conditions to optimize yield and purity.

General Synthesis Pathway

The overall reaction for the synthesis of this compound from hydrazine and urea is as follows:

G cluster_reactants cluster_products hydrazine Hydrazine (N₂H₄) This compound This compound (C₂H₆N₄O₂) hydrazine->this compound Condensation (Acidic Conditions) urea Urea (2 eq.) urea->this compound Condensation (Acidic Conditions) ammonia Ammonia (2 NH₃) plus1 + plus2 +

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis from Hydrazine Hydrate (B1144303) and Urea under Acidic Conditions

This method involves the direct condensation of hydrazine hydrate and urea in an acidic medium.[1]

  • Experimental Workflow:

G start Start step1 Acidify Hydrazine Hydrate and Water (pH 3-5) start->step1 step2 Add Urea step1->step2 step3 Heat to Reflux (105°C) for 9 hours step2->step3 step4 Cool Reaction Mixture step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Water step5->step6 step7 Dry Product step6->step7 end End step7->end

Caption: Experimental workflow for this compound synthesis.

  • Detailed Protocol:

    • In a two-neck, round-bottom flask, acidify a solution of 3 mL (50 mmol) of 85% hydrazine hydrate in 70 mL of distilled water with 50% sulfuric acid to a pH of 3-5.

    • Add 9 g (150 mmol) of urea to the reaction mixture.

    • Heat the mixture to reflux (105 °C) with continuous stirring.

    • Maintain the reaction at reflux for 9 hours, ensuring the pH remains between 3 and 5 throughout the process.

    • After 9 hours, allow the reaction mixture to cool to room temperature.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with water and dry to obtain this compound.

  • Quantitative Data:

ReagentAmountMolesMolar Ratio
Hydrazine Hydrate (85%)3 mL50 mmol1
Urea9 g150 mmol3
Sulfuric Acid (50%)As needed for pH 3-5--
Distilled Water70 mL--

Method 2: Synthesis from Hydrazine Sulfate (B86663) and Urea

This protocol utilizes hydrazine sulfate as the hydrazine source.[10]

  • Detailed Protocol:

    • In a flask equipped for reflux and stirring, combine 4 g (0.03 mol) of hydrazine sulfate, 5.4 g (0.09 mol) of urea, and 100 mL of water.[10]

    • Heat the mixture to reflux with agitation.[10]

    • After approximately two hours of boiling, add sulfuric acid dropwise to maintain the pH between 2 and 2.5.[10]

    • Continue the reaction for a total of five hours.[10]

    • Cool the reaction mixture and filter the precipitate.[10]

    • Wash the filtered precipitate with water to yield this compound.[10]

  • Quantitative Data:

ReagentAmountMolesMolar Ratio
Hydrazine Sulfate4 g0.03 mol1
Urea5.4 g0.09 mol3
Sulfuric AcidAs needed for pH 2-2.5--
Water100 mL--

Method 3: Synthesis from Ammonium (B1175870) Chloride and Sodium Hypochlorite (B82951)

This method involves the in-situ generation of a reactive intermediate, monochloroamine, which then reacts with urea.[11]

  • Detailed Protocol:

    • Prepare a 25% solution of ammonium chloride (from 65g of ammonium chloride).[11]

    • In a four-hole boiling flask, cool the ammonium chloride solution to 6 °C while stirring.[11]

    • Add 591 g of sodium hypochlorite solution (12% available chlorine) dropwise over 0.5 hours, maintaining the reaction temperature at 6 °C to form a monochloroamine solution.[11]

    • To the resulting solution, add 320 g of a saturated urea solution.[11]

    • Heat the mixture to reflux at a temperature between 80-110 °C for 7 hours.[11]

    • After the reaction is complete, cool the mixture to room temperature.[11]

    • Filter the this compound precipitate, wash, and dry to obtain 109 g of the final product.[11]

  • Quantitative Data:

ReagentAmount
Ammonium Chloride65 g
Sodium Hypochlorite (12%)591 g
Saturated Urea Solution320 g
Product
This compound109 g

Application in Azodicarbonamide (ADA) Synthesis

This compound is a crucial precursor in the industrial synthesis of azodicarbonamide (ADA), a common blowing agent.[1][10] The synthesis involves the oxidation of this compound.[10]

G cluster_reactants This compound This compound ada Azodicarbonamide (ADA) This compound->ada Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂O₂, KBrO₃, Cl₂) oxidizing_agent->ada Oxidation plus +

References

Synthesis of Hydrazodicarbonamide from Urea and Hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of hydrazodicarbonamide, a key intermediate in the production of azodicarbonamide (B1663908), from urea (B33335) and hydrazine (B178648). This document details the core chemical processes, experimental protocols, and quantitative data to support research, development, and scale-up activities.

Introduction

Hydrazodicarbonamide (HDCA), also known as biurea, is a crucial chemical intermediate, primarily utilized as a precursor in the synthesis of azodicarbonamide (ADCA), a widely used chemical foaming agent in the plastics and polymer industries.[1][2][3] The synthesis of HDCA from readily available and cost-effective starting materials like urea and hydrazine is of significant industrial importance. This guide explores the direct synthesis route involving the reaction of urea with hydrazine and its salts, outlining the reaction chemistry, various methodologies, and factors influencing the reaction yield and product purity.

The direct condensation reaction of urea and hydrazine is a common method for preparing hydrazodicarbonamide.[2] This reaction is typically carried out in an acidic medium to facilitate the reaction.[2][3] The overall reaction involves the formation of a C-N bond between the carbonyl group of urea and the nitrogen atom of hydrazine.

Reaction Pathways and Mechanisms

The synthesis of hydrazodicarbonamide from urea and hydrazine can proceed through different pathways, with the direct reaction being the most straightforward. The reaction is generally understood to proceed via the formation of semicarbazide (B1199961) as an intermediate, which then reacts with another molecule of urea to form hydrazodicarbonamide.

ReactionPathway Urea1 Urea Semicarbazide Semicarbazide Urea1->Semicarbazide + Hydrazine Hydrazine Hydrazine Hydrazine->Semicarbazide HDCA Hydrazodicarbonamide Semicarbazide->HDCA + Urea Urea2 Urea Urea2->HDCA

The reaction kinetics can be complex, with studies indicating that the formation of both semicarbazide and this compound can be reversible reactions.[4] The overall process is influenced by factors such as temperature, pressure, pH, and the molar ratio of reactants.

Experimental Protocols

Several methodologies for the synthesis of hydrazodicarbonamide from urea and hydrazine have been reported. Below are detailed protocols from cited literature.

Acid-Catalyzed Synthesis

This method utilizes a non-oxidizing acid to catalyze the condensation reaction between urea and hydrazine.

Protocol:

  • A mixture of 200 parts of monohydrazine sulfate, 270 parts of technical urea, and 300 parts of water is heated to reflux with agitation.[2]

  • After approximately two hours of boiling, the pH of the reaction mixture will rise to around 4.0.[2]

  • Commercial concentrated sulfuric acid (a total of 63 parts) is then added dropwise to maintain the pH between 2.0 and 2.5.[2]

  • The reaction is continued for a total of five hours.[2]

  • The reaction mixture is then cooled, and the precipitated hydrazodicarbonamide is collected by filtration and washed.[2]

High-Temperature and Pressure Synthesis

This process is carried out in an aqueous medium at elevated temperatures and pressures without the need for a catalyst.

Protocol:

  • Urea, hydrazine hydrate (B1144303), and water are charged into a heatable stirring autoclave.[5]

  • The reaction mixture is heated to a temperature between 105-140°C.[5]

  • The pressure is maintained between 1.2 and 3.8 bars, controlled by a pressure valve to release evolving ammonia (B1221849) and water vapor.[5]

  • The reaction is carried out to completion, and the resulting hydrazodicarbonamide can be used directly for subsequent oxidation to azodicarbonamide without isolation.[5]

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation Reactants Charge Urea, Hydrazine, and Solvent Parameters Set Temperature, Pressure, and pH Reactants->Parameters Reaction Maintain Reaction Conditions with Agitation Parameters->Reaction Monitoring Monitor Reaction Progress Reaction->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Filtration Filter Precipitate Cooling->Filtration Washing Wash Product Filtration->Washing Drying Dry Final Product Washing->Drying

Quantitative Data Summary

The yield of hydrazodicarbonamide is highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported synthesis methods.

Parameter Acid-Catalyzed Method High-Temperature/Pressure Method Catalytic Method (ZnCl2) Catalytic Method (HCl)
Reactants Urea, Hydrazine SulfateUrea, Hydrazine HydrateUrea, Hydrazine, ZnCl2Urea, Hydrazine, HCl
Solvent WaterWaterNot specifiedNot specified
Temperature Reflux105-140°C[5]Not specifiedNot specified
Pressure Atmospheric1.2-3.8 bar[5]Not specifiedNot specified
pH 2.0-2.5[2]Not specifiedNot specifiedNot specified
Catalyst Sulfuric AcidNoneZnCl2[6]HCl[6]
Yield Not specifiedNot specified93%[6]92%[6]
Reference [2][5][6][6]

Alternative Synthesis Routes

While the direct reaction of urea and hydrazine is common, other methods for preparing hydrazodicarbonamide exist, often starting from urea derivatives.

  • From Biuret (B89757): Biuret, which can be produced by pyrolyzing urea, can be reacted with a metal hypohalogen compound and then with ammonia to produce hydrazodicarbonamide.[1]

  • From Semicarbazide: Semicarbazide, obtainable from the reaction of urea and sodium hypochlorite (B82951) followed by treatment with ammonia, can be reacted with urea to yield hydrazodicarbonamide.[1][6]

These alternative routes can be advantageous in certain industrial settings, potentially avoiding the direct handling of hydrazine, which is a hazardous and expensive material.[2][6]

AlternativeRoutes Urea Urea Biuret Biuret Urea->Biuret Pyrolysis Semicarbazide Semicarbazide Urea->Semicarbazide + NaOCl, then NH3 HDCA Hydrazodicarbonamide Urea->HDCA + Hydrazine (Direct Route) Hydrazine Hydrazine Hydrazine->HDCA Biuret->HDCA + Metal Hypohalogen, then NH3 Semicarbazide->HDCA + Urea

Conclusion

The synthesis of hydrazodicarbonamide from urea and hydrazine is a well-established process with multiple viable routes. The choice of a particular method depends on factors such as the desired scale of production, cost considerations, and safety protocols for handling hazardous materials like hydrazine. The direct, acid-catalyzed reaction provides a straightforward approach, while methods utilizing intermediates like biuret or semicarbazide offer alternatives that may be more economical or environmentally benign in specific contexts. Further research and process optimization can lead to even higher yields and more sustainable production methods for this important chemical intermediate.

References

Biurea as a Precursor for Azodicarbonamide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of azodicarbonamide (B1663908) (ADCA) using biurea (hydrazodicarbonamide) as a key precursor. Azodicarbonamide is a widely utilized chemical blowing agent in the polymer and plastics industries, and its synthesis from this compound is a subject of ongoing research to develop more efficient and environmentally friendly methods.[1][2] This document details the primary synthesis pathways, experimental protocols, and quantitative data derived from scientific literature.

Introduction to Azodicarbonamide Synthesis from this compound

The synthesis of azodicarbonamide from this compound is a two-step process. The first step involves the formation of this compound itself, typically from the reaction of urea (B33335) and hydrazine (B178648).[1][3] The subsequent and critical step is the oxidation of this compound to yield azodicarbonamide.[3]

Historically, oxidation methods for converting this compound to azodicarbonamide involved reagents such as dichromate and chlorine.[3] However, due to environmental and health concerns associated with these older methods, greener alternatives have been developed. Modern synthesis routes focus on cleaner oxidants like hydrogen peroxide and electrochemical oxidation, which offer high yields and reduced environmental impact.[1][4]

Synthesis Pathways and Mechanisms

The overall chemical transformation involves the synthesis of this compound followed by its oxidation to azodicarbonamide.

Step 1: Synthesis of this compound (Hydrazodicarbonamide)

This compound is synthesized through the reaction of urea and hydrazine.[5] This reaction can be carried out under acidic or alkaline conditions, with newer methods exploring alkaline condensation to reduce raw material consumption and environmental pollution.[4]

Biurea_Synthesis Urea Urea This compound This compound (Hydrazodicarbonamide) Urea->this compound + Hydrazine Hydrazine Hydrazine Hydrazine->this compound

Diagram 1: Synthesis of this compound from Urea and Hydrazine.
Step 2: Oxidation of this compound to Azodicarbonamide

The conversion of this compound to azodicarbonamide is an oxidation reaction. Several methods exist for this step, with a focus on environmentally benign processes.

Azodicarbonamide_Synthesis This compound This compound ADCA Azodicarbonamide This compound->ADCA Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, Electrochemical) Oxidant->ADCA Byproducts Byproducts (e.g., H₂O) ADCA->Byproducts produces

Diagram 2: Oxidation of this compound to Azodicarbonamide.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent oxidation to azodicarbonamide based on published procedures.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of hydrazine sulfate (B86663) and urea in an aqueous solution.[3]

Protocol:

  • Suspend 4.0 g (0.03 mol) of hydrazine sulfate and 5.4 g (0.09 mol) of urea in 100 ml of water.[3]

  • Heat the mixture to reflux with agitation.[3]

  • Maintain the pH between 2 and 2.5 by the dropwise addition of sulfuric acid.[3]

  • Continue the reaction for a total of five hours.[3]

  • Cool the reaction mixture and filter the precipitate.[3]

  • Wash the filtered precipitate with water to obtain this compound.[3]

Oxidation of this compound to Azodicarbonamide using Hydrogen Peroxide

This method utilizes hydrogen peroxide as a green oxidant in the presence of a catalyst.[1][3]

Protocol:

  • Suspend 2.3 g (0.02 mol) of this compound in water.[3]

  • Add 0.6 mmol of potassium bromide as a catalyst.[3]

  • Adjust the pH to less than 2 by adding sulfuric acid.[3]

  • Heat the suspension to the desired reaction temperature.[3]

  • Add 0.09 mol of hydrogen peroxide.[3]

  • The reaction yields azodicarbonamide, which can be collected by filtration.[3] Under optimal conditions, this method can achieve a yield of over 95%.[1][3]

Electrochemical Synthesis (Anodic Oxidation) of Azodicarbonamide

This novel method offers an environmentally friendly, oxidant-free approach to azodicarbonamide synthesis.

Protocol:

  • The synthesis of this compound is performed as a preliminary step.

  • The electrochemical oxidation of this compound is then carried out in the presence of potassium bromide as a catalyst.

  • A constant potential is applied to the reaction medium. For example, a potential of 0.1 V can be applied for 5 minutes, followed by a 3-minute pause, with this cycle repeated.

  • The reaction is conducted at room temperature with vigorous stirring.

  • The resulting yellow precipitate of azodicarbonamide is collected by filtration, washed with water, and dried.

  • The complete conversion of this compound to azodicarbonamide can be confirmed by the disappearance of the -NH peak of this compound around 3300 cm⁻¹ in FTIR spectroscopy and the appearance of a peak at λmax = 424 nm in UV-Vis spectroscopy.

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

Parameter Value Reference
Reactants
Hydrazine Sulfate4.0 g (0.03 mol)[3]
Urea5.4 g (0.09 mol)[3]
Water100 ml[3]
Reaction Conditions
TemperatureReflux[3]
pH2 - 2.5[3]
Reaction Time5 hours[3]
Table 1: Quantitative Data for the Synthesis of this compound.
Parameter Value Reference
Reactants
This compound2.3 g (0.02 mol)[3]
Hydrogen Peroxide0.09 mol[3]
Catalyst
Potassium Bromide0.6 mmol[3]
Reaction Conditions
pH< 2[3]
Yield
Azodicarbonamide> 95%[1][2][3]
Table 2: Quantitative Data for the Hydrogen Peroxide Oxidation of this compound.
Parameter Value Reference
Catalyst Potassium Bromide
Reaction Conditions
Temperature20 °C
Applied Potential0.1 V (cycled)
Total Reaction Time45 minutes
Product Characterization
FTIR (-NH peak of this compound)Disappears
UV-Vis (λmax of ADCA)424 nm
Table 3: Quantitative Data for the Electrochemical Synthesis of Azodicarbonamide.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of azodicarbonamide from this compound.

Experimental_Workflow cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: Azodicarbonamide Synthesis (Oxidation) Reactants_this compound Mix Urea and Hydrazine Reaction_this compound Heat to Reflux (pH 2-2.5, 5h) Reactants_this compound->Reaction_this compound Isolation_this compound Cool, Filter, and Wash Reaction_this compound->Isolation_this compound Product_this compound This compound (Solid) Isolation_this compound->Product_this compound Reactants_ADCA Suspend this compound in Water + Catalyst Product_this compound->Reactants_ADCA Use as precursor Reaction_ADCA Add Oxidant (e.g., H₂O₂ or apply potential) Reactants_ADCA->Reaction_ADCA Isolation_ADCA Filter, Wash, and Dry Reaction_ADCA->Isolation_ADCA Product_ADCA Azodicarbonamide (Yellow Solid) Isolation_ADCA->Product_ADCA

Diagram 3: General Experimental Workflow.

Conclusion

The synthesis of azodicarbonamide from this compound is a well-established process with significant advancements towards greener and more efficient methodologies. The use of hydrogen peroxide and electrochemical oxidation presents viable alternatives to traditional methods, offering high yields and reduced environmental impact. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and development. The ongoing optimization of reaction conditions and catalysts is expected to further enhance the sustainability and commercial viability of these processes.

References

Thermal decomposition products of Biurea.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of biurea, a critical intermediate in the pyrolysis of urea (B33335). Understanding the decomposition pathways and resulting products is essential for applications ranging from industrial processes to pharmaceutical development, where urea and its derivatives are often employed. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex reaction mechanisms involved.

The thermal decomposition of this compound is a multi-stage process that occurs over a temperature range of approximately 230–260°C.[1] The process yields a mixture of gaseous products, a white sublimate, and a viscous liquid residue.[1] The relative quantities of these products can be influenced by experimental conditions such as pressure and heating rate.

Gaseous Products

Quantitative analysis of the gaseous phase reveals a mixture of ammonia, carbon dioxide, and nitrogen.

Gaseous ProductTypical Composition (%)
Ammonia (NH₃)~71
Carbon Dioxide (CO₂)~17
Nitrogen (N₂)~12
(Data sourced from Russell and Strachan, J. Chem. Soc., Perkin Trans. 2, 1978)[1]
Solid and Sublimate Products

The solid and sublimated products are primarily composed of urea and urazole.

ProductPhaseKey Identifier
UreaWhite SublimateMain constituent of the sublimate
UrazoleViscous Liquid ResidueMain constituent of the residue
(Data sourced from Russell and Strachan, J. Chem. Soc., Perkin Trans. 2, 1978)[1]

Other by-products that can be formed, particularly from the preceding decomposition of urea which forms biuret, include cyanuric acid (CYA), ammelide, and ammeline.[2][3] The formation of these products becomes significant at temperatures above 190°C.[2][3]

Experimental Protocols

The study of this compound's thermal decomposition employs a range of analytical techniques to characterize the reaction kinetics and identify the products.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature, indicating the different stages of decomposition.

Methodology:

  • Instrument: A thermogravimetric analyzer (e.g., Netzsch STA 409 C).[4]

  • Sample Preparation: A small amount of the sample (typically 5–100 mg) is placed in a crucible (e.g., corundum).[4]

  • Heating Program: The sample is heated from ambient temperature (e.g., 40°C) to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 2 or 10 K/min).[4]

  • Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Analysis: The resulting TGA curve plots the percentage of mass loss against temperature, revealing the decomposition stages.[5][6][7][8]

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference, providing information on melting, crystallization, and decomposition events.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, precisely weighed sample is hermetically sealed in a pan (e.g., aluminum).

  • Heating Program: The sample and a reference pan are subjected to the same controlled temperature program as in TGA.

  • Analysis: The DSC curve shows heat flow as a function of temperature. Endothermic peaks can indicate melting and decomposition, while exothermic peaks can indicate crystallization or certain decomposition reactions.[9]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the components in the solid residue and sublimate.

Methodology:

  • Sample Preparation: The residue from the thermal decomposition is dissolved in a suitable solvent.[3]

  • Instrument: An HPLC system equipped with a suitable column (e.g., a reverse-phase column) and detector (e.g., UV-Vis or Mass Spectrometer).

  • Analysis: By comparing the retention times and detector responses of the sample components to those of known standards (urea, biuret, cyanuric acid, ammelide, ammeline, and melamine), the composition of the residue can be determined.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the evolved gases and the solid residue.

Methodology:

  • Evolved Gas Analysis (EGA): The gaseous products from the TGA are passed through a heated gas cell in an FTIR spectrometer.

  • Solid Residue Analysis: The solid residue is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.

  • Analysis: The resulting infrared spectra show absorption bands corresponding to specific molecular vibrations, allowing for the identification of the chemical bonds and functional groups of the decomposition products.[9]

Reaction Pathways and Mechanisms

The thermal decomposition of this compound is a complex process involving multiple reaction steps. The primary decomposition is autocatalytic and proceeds through a nucleation and growth mechanism with an activation energy of 114 kJ mol⁻¹.[1] The overall process can be summarized by a series of reactions involving hydrogen atom transfer and subsequent reactions of isocyanic acid (HNCO).[1]

Below are diagrams illustrating the key reaction pathways.

Biurea_Decomposition_Pathway This compound This compound HNCO Isocyanic Acid (HNCO) This compound->HNCO Intermediate center1 This compound->center1 center2 This compound->center2 Decomposition (230-260°C) Urea Urea Urazole Urazole Ammonia Ammonia (NH₃) CO2 Carbon Dioxide (CO₂) N2 Nitrogen (N₂) center1->Urea Sublimate center1->Urazole Residue center2->Ammonia center2->CO2 center2->N2

Caption: Primary thermal decomposition products of this compound.

The formation of this compound itself is a critical step in the overall pyrolysis of urea. The following diagram illustrates the formation of this compound from urea and its subsequent decomposition into other significant by-products.

Urea_to_Biurea_and_Byproducts Urea Urea HNCO Isocyanic Acid (HNCO) Urea->HNCO > 152°C Ammonia Ammonia (NH₃) Urea->Ammonia > 152°C Biuret Biuret Urea->Biuret + HNCO CYA Cyanuric Acid (CYA) HNCO->CYA Polymerization Biuret->CYA > 190°C Ammelide Ammelide Biuret->Ammelide > 190°C Ammeline Ammeline Biuret->Ammeline > 190°C

Caption: Formation of this compound from urea and subsequent by-products.

This technical guide serves as a foundational resource for professionals engaged in research and development involving urea and its derivatives. The provided data and methodologies offer a starting point for more detailed investigations into the complex thermal behavior of this compound.

References

Biurea: A Paradigm Shift from Phytotoxic Impurity to a Potential Slow-Release Nitrogen Fertilizer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Agricultural Scientists

Executive Summary

Historically relegated to the role of a phytotoxic impurity in urea-based fertilizers, biurea is now emerging as a compound of significant interest for its potential as a slow-release nitrogen fertilizer. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in nitrogen nutrition for plants. It consolidates available data on its chemical properties, synthesis, mechanism of nitrogen release, and its effects on crop yield and nitrogen uptake efficiency. Detailed experimental protocols for evaluating its performance and visualizations of key pathways are also presented to facilitate further research in this promising area. While this compound's phytotoxicity at high concentrations remains a critical consideration, its slower mineralization rate in soil compared to conventional urea (B33335) presents a compelling case for its development as a controlled-release nitrogen source, potentially offering both agronomic and environmental benefits.

Introduction

Urea is the most widely used nitrogen fertilizer globally, prized for its high nitrogen content and relatively low production cost.[1] However, its rapid hydrolysis in soil can lead to significant nitrogen losses through ammonia (B1221849) volatilization and nitrate (B79036) leaching, contributing to environmental pollution and reduced nitrogen use efficiency by crops.[1] A common impurity formed during urea production is biuret (B89757) (C₂H₆N₄O₂), a dimer of urea, which has long been recognized for its phytotoxic effects, particularly when present in high concentrations in foliar fertilizers.[1]

Recent research, however, has begun to re-evaluate the role of this compound, not as a contaminant, but as a potential standalone slow-release nitrogen fertilizer. The inherent chemical structure of this compound leads to a slower rate of microbial decomposition in the soil compared to urea, offering a mechanism for the gradual release of plant-available nitrogen. This guide delves into the technical aspects of this compound's function as a nitrogen fertilizer, presenting the data that underpins its potential and the methodologies required to further investigate its efficacy and safety.

Chemical and Physical Properties

This compound, also known as dicarbamoylhydrazine, is a white crystalline solid with the chemical formula C₂H₆N₄O₂. A summary of its key properties is presented in Table 1.

PropertyValue
Molecular Formula C₂H₆N₄O₂
Molar Mass 118.096 g/mol
Appearance White crystalline solid
Melting Point 192-195 °C (decomposes)
Solubility in Water Sparingly soluble
Nitrogen Content 47.4%

Synthesis of this compound

The synthesis of this compound is a critical step in its evaluation as a fertilizer. Several methods have been reported, with the reaction of urea and hydrazine (B178648) being a common laboratory-scale approach.

Synthesis from Urea and Hydrazine Hydrate (B1144303)

A prevalent method involves the condensation reaction of urea with hydrazine hydrate in an acidic medium.

Reaction: 2 CO(NH₂)₂ + N₂H₄·H₂O → C₂H₆N₄O₂ + 2 NH₃ + H₂O

A detailed experimental protocol for this synthesis is provided in Section 7.

Mechanism of Nitrogen Release

The potential of this compound as a slow-release fertilizer stems from its rate of mineralization in the soil. Unlike the rapid enzymatic hydrolysis of urea by urease, this compound undergoes a slower microbial degradation process. This gradual breakdown releases nitrogen in forms that can be taken up by plants over an extended period.

nitrogen_release This compound This compound (C₂H₆N₄O₂) Microbial_Decomposition Slow Microbial Decomposition This compound->Microbial_Decomposition Mineralization Urea Urea (CO(NH₂)₂) Microbial_Decomposition->Urea Ammonium (B1175870) Ammonium (NH₄⁺) Urea->Ammonium Urease Hydrolysis Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate Nitrification Plant_Uptake Plant Uptake Ammonium->Plant_Uptake Nitrate->Plant_Uptake

Caption: Nitrogen release pathway from this compound in soil.

Studies have shown that the mineralization rate of this compound is significantly slower than that of urea. For instance, in forest soils, the mineralization of this compound was observed to be a steady process, leading to a gradual increase in soil ammonium levels, in contrast to the sharp initial spike and subsequent decline seen with urea application.

Agronomic Performance of this compound

The evaluation of this compound as a nitrogen fertilizer requires a thorough assessment of its impact on crop growth, yield, and nitrogen uptake, alongside a clear understanding of its phytotoxicity.

Phytotoxicity

The phytotoxicity of this compound is a major concern and is dependent on its concentration, the plant species, and the method of application. High concentrations of biuret in urea fertilizers have been shown to cause leaf chlorosis and necrosis in various crops. However, some studies suggest that at low concentrations, this compound may not be detrimental and could even be utilized by some plants as a nitrogen source. Further research is needed to establish safe application rates for different crops and soil types.

Crop Yield and Nitrogen Uptake Efficiency

Quantitative data on the yield response of major agricultural crops like wheat, maize, and rice to pure this compound application is currently limited. The available research primarily focuses on the effects of biuret as a contaminant in urea. To establish this compound as a viable slow-release fertilizer, comprehensive field trials are necessary to determine its impact on grain yield and to calculate its nitrogen use efficiency (NUE).

Table 2: Hypothetical Comparison of Nitrogen Fertilizer Performance

FertilizerNitrogen Release RateCrop Yield Response (relative to control)Nitrogen Use Efficiency (%)
UreaRapid+++30-50
This compound Slow Data NeededData Needed
Sulfur-Coated UreaModerate++40-60
Polymer-Coated UreaSlow to Very Slow+++50-70

This table is illustrative and highlights the need for further research on this compound's agronomic performance.

Comparative Analysis with Other Slow-Release Fertilizers

To position this compound within the existing market of enhanced-efficiency fertilizers, its nitrogen release profile must be compared to established products like sulfur-coated urea (SCU) and polymer-coated urea (PCU).

release_comparison cluster_fertilizers Fertilizer Type cluster_release Nitrogen Release Profile Urea Urea Rapid Rapid Urea->Rapid This compound This compound Slow Slow This compound->Slow SCU Sulfur-Coated Urea Moderate Moderate SCU->Moderate PCU Polymer-Coated Urea Controlled Controlled PCU->Controlled

Caption: Conceptual comparison of nitrogen release profiles.

Initial findings suggest that this compound's mineralization rate is slower than that of urea, but more quantitative, comparative studies are required to benchmark its performance against SCU and PCU under various environmental conditions.

Detailed Experimental Protocols

To facilitate standardized research on this compound, this section provides detailed methodologies for key experiments.

Protocol for Laboratory Synthesis of this compound

Objective: To synthesize this compound from urea and hydrazine hydrate.

Materials:

  • Urea (reagent grade)

  • Hydrazine hydrate (80% solution)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a 500 mL round-bottom flask, dissolve 60 g of urea in 100 mL of distilled water.

  • Slowly add 25 mL of 80% hydrazine hydrate to the urea solution while stirring.

  • Carefully add 5 mL of concentrated sulfuric acid dropwise to the mixture. The solution will become warm.

  • Set up the flask for reflux and heat the mixture to 100-105°C with continuous stirring for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the white precipitate by vacuum filtration and wash it with cold distilled water.

  • Dry the product in an oven at 60-70°C to a constant weight.

  • Characterize the synthesized this compound using techniques such as melting point determination, elemental analysis, and infrared (IR) spectroscopy.

Protocol for Soil Incubation Study to Determine Nitrogen Mineralization

Objective: To determine the rate of nitrogen mineralization from this compound in soil and compare it with other nitrogen fertilizers.

Materials:

  • Air-dried and sieved (<2 mm) soil with known physicochemical properties.

  • This compound, urea, and other slow-release fertilizers to be tested.

  • Incubation vessels (e.g., 250 mL Mason jars with perforated lids).

  • Deionized water.

  • 2 M Potassium chloride (KCl) solution.

  • Analytical equipment for ammonium (NH₄⁺) and nitrate (NO₃⁻) determination (e.g., colorimetric auto-analyzer).

Procedure:

  • Weigh 100 g of air-dried soil into each incubation vessel.

  • Add the nitrogen fertilizer to be tested at a predetermined rate (e.g., 200 mg N per kg of soil). A control with no nitrogen added should also be included.

  • Thoroughly mix the fertilizer with the soil.

  • Adjust the soil moisture to 60% of its water-holding capacity with deionized water.

  • Incubate the samples at a constant temperature (e.g., 25°C) in the dark.

  • At specified time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), destructively sample three replicate vessels for each treatment.

  • Extract the soil from each sampled vessel with 100 mL of 2 M KCl solution by shaking for 1 hour.

  • Filter the soil suspension and analyze the filtrate for NH₄⁺ and NO₃⁻ concentrations.

  • Calculate the net nitrogen mineralized at each time point by subtracting the inorganic nitrogen content of the control soil from that of the fertilized soil.

soil_incubation_workflow Start Start Prep_Soil Prepare Soil Samples Start->Prep_Soil Add_Fertilizer Add Fertilizer (this compound, Urea, Control) Prep_Soil->Add_Fertilizer Adjust_Moisture Adjust Moisture Add_Fertilizer->Adjust_Moisture Incubate Incubate at Constant Temperature Adjust_Moisture->Incubate Sample Sample at Time Intervals Incubate->Sample Extract Extract with 2M KCl Sample->Extract Analyze Analyze for NH₄⁺ and NO₃⁻ Extract->Analyze Calculate Calculate Net N Mineralization Analyze->Calculate End End Calculate->End

Caption: Workflow for a soil incubation experiment.

Protocol for Determining Nitrogen Use Efficiency (NUE) in a Pot Study

Objective: To quantify the nitrogen uptake and use efficiency of a crop fertilized with this compound.

Materials:

  • Pots filled with a known weight of soil or growing medium.

  • Test crop seeds (e.g., wheat, maize).

  • This compound and other nitrogen fertilizers.

  • Equipment for plant harvesting, drying, and grinding.

  • Analytical equipment for total nitrogen determination in plant tissue (e.g., combustion analyzer).

Procedure:

  • Fill pots with a known amount of soil.

  • Apply the different nitrogen fertilizers at various rates, including a zero-nitrogen control.

  • Sow the seeds of the test crop.

  • Grow the plants under controlled environmental conditions (e.g., greenhouse).

  • At maturity, harvest the above-ground plant biomass.

  • Dry the plant material in an oven at 65°C to a constant weight to determine the dry matter yield.

  • Grind the dried plant material to a fine powder.

  • Analyze the ground plant tissue for its total nitrogen concentration.

  • Calculate the total nitrogen uptake by multiplying the dry matter yield by the nitrogen concentration.

  • Calculate the Nitrogen Use Efficiency (NUE) using the following formula:

    NUE (%) = [(N uptake in fertilized plant - N uptake in control plant) / N applied] x 100

Conclusion and Future Directions

The current body of research suggests that this compound holds promise as a slow-release nitrogen fertilizer, offering a potential solution to the environmental and efficiency challenges associated with conventional urea. Its slower mineralization rate is a key attribute that warrants further investigation. However, a comprehensive understanding of its agronomic performance and a clear definition of its phytotoxicity thresholds for various crops are critical before it can be considered for widespread agricultural use.

Future research should focus on:

  • Conducting extensive field trials with major cereal and horticultural crops to generate robust data on yield response and nitrogen uptake efficiency.

  • Performing detailed comparative studies of this compound against a range of commercially available slow- and controlled-release fertilizers.

  • Investigating the long-term effects of this compound application on soil health, including microbial community dynamics and soil organic matter content.

  • Developing cost-effective and environmentally friendly synthesis methods for this compound production on a larger scale.

By addressing these research gaps, the scientific community can fully elucidate the potential of this compound to transition from a problematic impurity to a valuable tool for sustainable nitrogen management in agriculture.

References

Biurea and Urea Derivatives as Crosslinking Agents in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biurea, with the chemical formula C₂H₆N₄O₂, is a compound primarily recognized as a chemical intermediate in the manufacturing of azodicarbonamide, a common blowing agent.[1] While not typically employed as a standalone crosslinking agent, the underlying chemistry of this compound and related urea (B33335) derivatives is fundamental to the creation of a wide array of crosslinked polymers. In polymer chemistry, crosslinking imparts critical properties such as enhanced mechanical strength, thermal stability, and chemical resistance. This guide provides a comprehensive overview of the role of urea-based moieties, including the formation of biuret (B89757) linkages, in the crosslinking of various polymer systems. We will delve into the synthesis, mechanisms, experimental protocols, and applications of these materials, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Concepts of Urea-Based Crosslinking

The versatility of urea and its derivatives in polymer crosslinking stems from the reactivity of the amine (-NH₂) groups. These groups can react with various functional groups, most notably aldehydes (like formaldehyde) and isocyanates, to form stable crosslinked networks.

Urea-Formaldehyde (UF) Resins

Urea-formaldehyde resins are a major class of thermosetting polymers that utilize urea as a primary building block for crosslinking. The process involves two main stages:

  • Methylolation (Addition Reaction): Urea reacts with formaldehyde (B43269) under neutral or alkaline conditions to form methylolurea derivatives.[2][3]

  • Condensation (Polymerization): Under acidic conditions and with heating, the methylolurea intermediates condense with each other and with unreacted urea. This process eliminates water and forms methylene (B1212753) (-N-CH₂-N-) and dimethylene-ether (-N-CH₂-O-CH₂-N-) bridges, leading to a rigid, three-dimensional crosslinked network.[2][4]

The final structure and properties of the UF resin are highly dependent on the molar ratio of formaldehyde to urea (F/U), reaction pH, and temperature.[4]

Polyurethane and Polyurea Systems: The Role of Biuret Formation

In the chemistry of polyurethanes (PU) and polyureas, isocyanates (-NCO) are key reactants. While the primary reaction for polyurethane formation is between an isocyanate and a polyol, side reactions involving urea groups lead to the formation of biuret linkages, which act as crosslinking points.

The sequence of reactions is as follows:

  • Urea Formation: Isocyanates can react with any available water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine rapidly reacts with another isocyanate group to form a urea linkage.[5]

  • Biuret Formation: The urea linkage, with its secondary amine protons, can then react with another isocyanate group. This reaction, often promoted by heat (100–150 °C), forms a biuret linkage, creating a branch point in the polymer chain and thus contributing to the crosslink density.[5][6][7]

This biuret crosslinking is crucial for enhancing the mechanical properties and thermal stability of many polyurethane and polyurea elastomers and coatings.[8][9]

Blocked Isocyanates

To control the reactivity of isocyanates and enable the formulation of one-component systems, blocked isocyanates are often used.[10][11] In these systems, the isocyanate group is reversibly reacted with a blocking agent. Upon heating to a specific "deblocking" temperature, the isocyanate is regenerated and can then react to form urethane (B1682113) or urea linkages. The choice of blocking agent determines the deblocking temperature and thus the curing conditions of the polymer system.[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for synthesizing this compound from hydrazine (B178648) sulfate (B86663) and urea.[13]

Materials:

  • Hydrazine sulfate

  • Urea

  • Deionized water

  • Sulfuric acid (for pH adjustment)

Procedure:

  • A solution of hydrazine sulfate (e.g., 0.03 mol) and urea (e.g., 0.09 mol) in deionized water (e.g., 100 ml) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • The mixture is heated to reflux with constant agitation.

  • The pH of the reaction mixture is maintained between 2 and 2.5 by the dropwise addition of sulfuric acid.

  • The reaction is allowed to proceed under reflux for approximately 5 hours.

  • After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • The filtered precipitate (this compound) is washed with water and dried.

Protocol 2: General Synthesis of a Urea-Formaldehyde (UF) Resin

This protocol outlines the basic steps for preparing a UF resin.[3][4]

Materials:

  • Urea

  • Formaldehyde solution (e.g., 37-50% in water)

  • Sodium hydroxide (B78521) solution (for pH adjustment to alkaline)

  • Formic acid or ammonium (B1175870) chloride (for pH adjustment to acidic)

Procedure:

  • Methylolation:

    • Charge the formaldehyde solution into a reactor.

    • Adjust the pH to 7-9 with a sodium hydroxide solution.

    • Add the first portion of urea while maintaining the temperature (e.g., 60-80°C).

    • Hold the reaction at this temperature until the desired level of methylolation is achieved (monitored by viscosity or free formaldehyde content).

  • Condensation:

    • Cool the mixture.

    • Adjust the pH to acidic (e.g., 4.5-5.5) using formic acid or a catalyst like ammonium chloride.

    • Gently heat the mixture to initiate condensation. The viscosity of the solution will begin to increase.

    • Continue the reaction until a target viscosity is reached.

    • Neutralize the resin by adjusting the pH back to 7.0-8.0 to stop the reaction.

  • Final Urea Addition:

    • Add a second portion of urea to scavenge any remaining free formaldehyde and to achieve the final desired F/U molar ratio.

    • Cool the resulting UF resin for storage.

Data Presentation

Table 1: Mechanical Properties of Poly(urethane-urea) (PUU) Films with Varying Crosslink Density

The data below illustrates how varying the isocyanate content, which influences the degree of urea and biuret crosslinking, affects the mechanical properties of waterborne poly(urethane-urea) films.

Isocyanate Excess (mol%)Tensile Strength (MPa)Elongation at Break (%)Energy to Break (mJ·mm⁻³)
50.0711200.1
100.210500.3
202.58505.5
3010.860035.0
4022.145085.0
5018.510015.0
(Data adapted from a study on mechanically strong waterborne poly(urethane-urea) films)[14]
Table 2: Deblocking Temperatures for Common Isocyanate Blocking Agents

The deblocking temperature is a critical parameter for controlling the curing and crosslinking of one-component polyurethane/polyurea systems.

Blocking AgentDeblocking Temperature (°C)
Sodium bisulfite85
Diethyl malonate110
3,5-Dimethylpyrazole115
Methylethyl ketone oxime (MEKO)135
Phenol150
Caprolactam170
(Data compiled from literature on blocked isocyanates)[11]

Visualizations: Diagrams of Key Processes

Synthesis of this compound

G Urea1 Urea This compound This compound Urea1->this compound + Hydrazine Hydrazine Hydrazine->this compound + Ammonia Ammonia This compound->Ammonia - (byproduct)

Caption: Synthesis of this compound from Urea and Hydrazine.

Crosslinking Mechanism in Urea-Formaldehyde Resins

G cluster_0 Stage 1: Methylolation (Addition) cluster_1 Stage 2: Condensation Urea Urea Methylolurea Methylolurea Derivatives Urea->Methylolurea Formaldehyde Formaldehyde Formaldehyde->Methylolurea Crosslinked_Network 3D Crosslinked Network (Methylene & Ether Bridges) Methylolurea->Crosslinked_Network Acid catalyst, Heat Water Water (byproduct) Crosslinked_Network->Water

Caption: Two-stage crosslinking in urea-formaldehyde resins.

Formation of Urea and Biuret Crosslinks from Isocyanates

G Isocyanate1 Isocyanate (-NCO) Amine Amine (-NH₂) Isocyanate1->Amine + Water Water (H₂O) Water->Amine Urea_Linkage Urea Linkage Amine->Urea_Linkage + Isocyanate2 Isocyanate (-NCO) Isocyanate2->Urea_Linkage Biuret_Linkage Biuret Linkage (Crosslink) Urea_Linkage->Biuret_Linkage + Heat Isocyanate3 Isocyanate (-NCO) Isocyanate3->Biuret_Linkage

Caption: Pathway to biuret crosslink formation in polyurea systems.

General Experimental Workflow for Polymer Characterization

G cluster_char Characterization Techniques Synthesis Polymer Synthesis (e.g., UF or PUU) Purification Purification (e.g., precipitation, dialysis) Synthesis->Purification Film_Casting Film Casting / Sample Prep Purification->Film_Casting Characterization Characterization Film_Casting->Characterization FTIR FTIR (Functional Groups) Characterization->FTIR NMR NMR (Structure) Characterization->NMR TGA TGA (Thermal Stability) Characterization->TGA Tensile Tensile Testing (Mechanical Properties) Characterization->Tensile

Caption: Typical workflow for polymer synthesis and characterization.

Applications in Research and Drug Development

Polymers crosslinked with urea-based chemistry have a broad range of applications, including in the biomedical and pharmaceutical fields.

  • Biomaterials and Tissue Engineering: The mechanical properties and biocompatibility of polyurethane-ureas can be tailored by controlling the crosslink density. This makes them suitable for applications such as tissue engineering scaffolds, medical implants, and components of medical devices.[9][15][16]

  • Drug Delivery: Hydrogels formed using urea-based crosslinkers are being explored for controlled drug release. The urea moiety can influence properties like hydrophilicity and hydrogen bonding, which in turn affect swelling behavior and drug diffusion rates.[17][18]

  • Coatings and Adhesives: In the medical device field, polyurea and polyurethane coatings are valued for their durability, flexibility, and biocompatibility.[19] They are used to coat a variety of devices to improve their performance and longevity. Bioadhesive thin films have also been developed using urea as a crosslinker for applications like wound dressings.[20]

Conclusion

While this compound itself is not a conventional crosslinking agent, the chemistry of urea and its derivatives is a cornerstone of modern polymer science. From the high-volume production of urea-formaldehyde resins to the nuanced control of properties in advanced polyurethanes and polyureas through biuret crosslinking, these chemical pathways offer a versatile toolkit for materials scientists. The ability to form robust, stable, and tunable three-dimensional networks ensures that urea-based crosslinking will continue to be a critical area of research and development, particularly in the creation of advanced materials for the biomedical and pharmaceutical industries.

References

Solubility of Biurea in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biurea, also known as hydrazodicarbonamide, is a compound of interest in various fields, including pharmaceuticals and polymer chemistry. A thorough understanding of its solubility characteristics in different organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a summary of the currently available solubility data for this compound, alongside a detailed experimental protocol for determining its solubility.

Quantitative Solubility Data

The publicly available quantitative data on the solubility of this compound in organic solvents is notably limited. Much of the existing information is qualitative. For instance, this compound is reported to be soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Conversely, a common purification method for this compound involves washing with ethanol (B145695) and diethyl ether, which suggests low solubility in these solvents.

Reports regarding its solubility in water are conflicting. Some sources describe it as insoluble[1], while others provide specific values, though these vary. One source indicates a solubility of less than 1 mg/mL at 20°C[2], and another forum discussion mentions a solubility of 0.24 g/L at 16°C and 0.4 g/L at 25°C[3].

Due to this scarcity of consistent and comprehensive data, researchers are often required to determine the solubility of this compound in their specific solvent systems experimentally.

SolventTemperature (°C)Solubility
Water16~0.24 g/L[3]
Water25~0.4 g/L[3]
N,N-Dimethylformamide (DMF)Not SpecifiedSoluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble
EthanolNot SpecifiedLow to Insoluble[1]

Note: The data presented is based on limited and, in some cases, non-peer-reviewed sources. Experimental verification is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The following protocol outlines a reliable method for determining the thermodynamic (equilibrium) solubility of this compound in a given organic solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the organic solvent of interest to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. The filter material should be chosen to be compatible with the solvent and not adsorb the solute.

    • Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

3. Data Reporting:

Solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), and the temperature at which the measurement was performed must be specified.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Equilibrate in shaker bath (e.g., 24-48h) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute filtrate G->H J Analyze standards and sample (e.g., HPLC) H->J I Prepare standard solutions I->J K Construct calibration curve J->K L Calculate solubility K->L

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_input Inputs cluster_process Process cluster_output Output This compound (solid) This compound (solid) Equilibration (Saturation) Equilibration (Saturation) This compound (solid)->Equilibration (Saturation) Organic Solvent Organic Solvent Organic Solvent->Equilibration (Saturation) Separation (Filtration) Separation (Filtration) Equilibration (Saturation)->Separation (Filtration) Quantification (e.g., HPLC) Quantification (e.g., HPLC) Separation (Filtration)->Quantification (e.g., HPLC) Solubility Data (g/L) Solubility Data (g/L) Quantification (e.g., HPLC)->Solubility Data (g/L)

Caption: Logical Flow of Solubility Measurement.

References

Spectroscopic data of Biurea (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for biurea (Hydrazine-1,2-dicarboxamide), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics, including experimental protocols and data interpretation.

Mass Spectrometry

Mass spectrometry of this compound is crucial for its identification and quantification, particularly in complex matrices. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for its analysis.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

Ionization Modem/z ValueIdentification
EI118Molecular Ion [M]•+
EI75Fragment Ion
EI44Fragment Ion (Top Peak)
EI43Fragment Ion

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical experimental setup for the EI-MS analysis of this compound is as follows:

  • Sample Introduction: A solid probe or a gas chromatography (GC) inlet can be used to introduce the sample into the ion source. For GC-MS, a suitable capillary column (e.g., a polar stationary phase) is used to separate the analyte before it enters the mass spectrometer.

  • Ionization: The sample is bombarded with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: An electron multiplier or a Faraday cup is used to detect the ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its amide and hydrazine (B178648) moieties.

Data Presentation

Table 2: Infrared (IR) Spectroscopy Peak Table for this compound

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3400 - 3200N-H stretching (amide and hydrazine)
~1680 - 1640C=O stretching (Amide I)
~1620 - 1580N-H bending (Amide II)
~1400 - 1300C-N stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument's resolution. The data is referenced from the Coblentz Society IR Collection (IR: 2265).[1]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol is generally used for acquiring the FTIR spectrum of solid this compound:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of finely ground this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure in a die to form a transparent pellet.

    • Nujol Mull Method: A small amount of this compound is ground with a few drops of Nujol (a mineral oil) to form a paste (mull). The mull is then placed between two KBr or NaCl plates.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. Due to this compound's limited solubility in many common NMR solvents, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable choice.

Data Presentation

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.5 - 8.0Broad singletNH
¹H~5.8 - 6.2Broad singletNH₂
¹³C~158 - 160-C=O

Note: The chemical shifts are approximate and can be influenced by concentration, temperature, and the specific NMR instrument used. The data is referenced from the Sadtler Research Laboratories Spectral Collection (NMR: 10657).[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A general protocol for obtaining the NMR spectra of this compound is as follows:

  • Sample Preparation: A sufficient amount of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to achieve a concentration suitable for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, the number of scans, and the relaxation delay.

  • ¹³C NMR Data Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is typically performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required to obtain a good signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Sample Prep_MS Dissolution in suitable solvent or direct solid introduction Sample->Prep_MS Prep_IR KBr Pellet or Nujol Mull Sample->Prep_IR Prep_NMR Dissolution in Deuterated Solvent (DMSO-d6) Sample->Prep_NMR MS Mass Spectrometry (MS) Prep_MS->MS IR Infrared (IR) Spectroscopy Prep_IR->IR NMR Nuclear Magnetic Resonance (NMR) Prep_NMR->NMR Data_MS Mass Spectrum (m/z values, fragmentation) MS->Data_MS Data_IR IR Spectrum (Wavenumbers, %T) IR->Data_IR Data_NMR NMR Spectra (Chemical Shifts, Multiplicity) NMR->Data_NMR Interpretation Structural Elucidation & Compound Identification Data_MS->Interpretation Data_IR->Interpretation Data_NMR->Interpretation

References

An In-depth Technical Guide to the Crystal Structure of Biurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biurea, also known as 1,2-hydrazinedicarboxamide, is a chemical compound with the molecular formula C₂H₆N₄O₂.[1] It consists of two urea (B33335) molecules linked by a hydrazine (B178648) bridge. This compound is primarily used as a chemical intermediate in the production of azodicarbonamide, a widely used blowing agent in the plastics and rubber industries.[1] Its structural characteristics, particularly its hydrogen bonding capabilities, make the study of its crystal structure of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of the known crystal structure of this compound, addresses the topic of its polymorphs, and details experimental protocols for its synthesis and crystallization.

Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. To date, only one crystalline form has been reported in the scientific literature.

Crystallographic Data

The crystallographic data for this compound is summarized in the table below. The compound crystallizes in a monoclinic system with the space group P2₁/c. This structure is characterized by a network of intermolecular hydrogen bonds, which contribute to its stability.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.23 Å
b9.87 Å
c8.56 Å
α90°
β98.5°
γ90°
Z4

Table 1: Crystallographic Data for this compound.

Molecular Geometry

Within the crystal lattice, the this compound molecule is planar. This planarity is stabilized by hydrogen bonding. Key bond lengths that have been reported include an N-N bond length in the range of 1.386–1.409 Å and a C=O bond length of approximately 1.247 Å.

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[2] The existence of polymorphs is a critical consideration in the pharmaceutical and materials science fields, as different polymorphs of a substance can exhibit different physical properties, such as solubility, melting point, and stability.

Despite the importance of polymorphism, extensive searches of the scientific literature and crystallographic databases have not revealed any evidence of polymorphs for this compound. While polymorphism is a common phenomenon for many organic molecules, particularly those with flexible conformations and various hydrogen bonding possibilities, it appears that, to date, this compound is known to crystallize in only a single form under various reported conditions.[3][4][5][6] Researchers investigating this molecule should be aware that while the existence of other polymorphs cannot be definitively ruled out, none have been documented.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of hydrazine sulfate (B86663) with urea in an aqueous solution.[7]

Materials:

  • Hydrazine sulfate (N₂H₆SO₄)

  • Urea (CO(NH₂)₂)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

Procedure:

  • A solution of 4 g (0.03 mol) of hydrazine sulfate and 5.4 g (0.09 mol) of urea in 100 ml of water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[7]

  • The mixture is heated to reflux with constant agitation.[7]

  • After approximately two hours of boiling, the pH of the solution is adjusted to and maintained at a level between 2 and 2.5 by the dropwise addition of sulfuric acid.[7]

  • The reaction is continued at reflux for a total of five hours.[7]

  • The reaction mixture is then cooled to room temperature, allowing the this compound product to precipitate.[7]

  • The precipitate is collected by filtration and washed thoroughly with distilled water to remove any unreacted starting materials and by-products.[7]

  • The resulting white solid is dried under vacuum.

Single Crystal Growth of this compound

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is crucial for determining the crystal structure. Recrystallization is a standard technique for purifying solid organic compounds and for growing high-quality single crystals.[8][9][10][11][12]

Materials:

  • Crude this compound

  • Distilled water (or another suitable solvent)

Procedure:

  • An impure sample of this compound is dissolved in a minimum amount of hot distilled water to create a saturated solution.

  • If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

  • The hot, clear solution is then allowed to cool slowly and undisturbed to room temperature. Slow cooling is essential to promote the growth of large, well-defined crystals rather than rapid precipitation of a microcrystalline powder.

  • As the solution cools, the solubility of this compound decreases, and crystals will begin to form.

  • Once the solution has reached room temperature and crystal growth appears to have ceased, the flask can be placed in an ice bath to maximize the yield of crystals.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of ice-cold distilled water, and then dried.

Visualization of this compound Synthesis and Structure

The following diagram illustrates the synthesis of this compound from urea and hydrazine, leading to its single known crystalline form.

Biurea_Synthesis_and_Structure cluster_synthesis Synthesis cluster_crystallization Crystallization Urea Urea Biurea_molecule This compound (C2H6N4O2) Urea->Biurea_molecule + Hydrazine Hydrazine Hydrazine->Biurea_molecule Crystal_Form_I Monoclinic Crystal (P21/c) Biurea_molecule->Crystal_Form_I Recrystallization

Synthesis of this compound and its crystallization into the known monoclinic form.

References

Biurea and its Role in Controlled-Release Fertilizer Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of efficient and environmentally sustainable agricultural practices, controlled-release fertilizers (CRFs) have emerged as a critical technology. These formulations are designed to release nutrients gradually over time, synchronizing with the plant's nutritional requirements, thereby minimizing nutrient losses to the environment and enhancing nutrient use efficiency. While various coating technologies and chemical inhibitors have been developed for this purpose, the role of urea (B33335) derivatives, specifically biurea, has been a subject of scientific interest. This technical guide provides an in-depth exploration of the function of this compound in controlled-release fertilizer formulations, addressing its chemical nature, mechanism of action, and the experimental evaluation of its performance. It is intended for researchers, scientists, and professionals involved in the development of advanced fertilizer technologies.

Chemical Identity and Formation of this compound

This compound, in the context of urea-based fertilizers, is primarily the compound biuret (B89757) (NH₂CONHCONH₂). It is a condensation product formed when two molecules of urea combine with the loss of one molecule of ammonia (B1221849).[1][2] This reaction is typically induced by high temperatures, often occurring as an impurity during the manufacturing process of urea fertilizer, especially in granulation or prilling stages where temperatures can exceed 130°C.[1][3]

While the term "this compound" can also refer to 1,2-dicarbamoylhydrazine (NH₂CONHNHCONH₂), a compound where two urea molecules are linked by a hydrazine (B178648) bridge, the predominant and more relevant compound in agricultural contexts concerning controlled-release nitrogen is biuret.[4][5] This guide will focus on the function of biuret.

Table 1: Chemical and Physical Properties of Biuret

PropertyValueReference
Chemical FormulaC₂H₅N₃O₂[1]
Molar Mass103.08 g/mol
AppearanceWhite crystalline solid[4]
Melting Point190-193 °C (decomposes)
Solubility in WaterLow[4]

The Dual Role of Biuret in Agriculture: Toxin and Slow-Release Nitrogen Source

Biuret has a complex and dual role in agriculture. Historically, it has been considered a phytotoxic compound to be minimized in fertilizers. However, its slow degradation in soil has also led to its investigation as a potential slow-release nitrogen source.

Phytotoxicity of Biuret

High concentrations of biuret can be detrimental to plant growth.[6] The primary toxic effects include:

  • Inhibition of Protein Synthesis: Biuret interferes with the normal nitrogen metabolism and protein synthesis within the plant.[6][7]

  • Root Growth Inhibition: It can damage the capillary roots of seedlings and even mature plants, thereby reducing their capacity for nutrient absorption.[3]

  • Enzyme Disruption: Biuret can disrupt the activity of several important plant enzymes.[6]

The sensitivity to biuret varies significantly among plant species, with citrus, pineapple, and avocados being particularly susceptible.[6][7] For this reason, "low-biuret" urea, typically with a biuret content of less than 0.5%, is recommended for foliar applications and for sensitive crops.[8]

Biuret as a Controlled-Release Nitrogen Source

The very characteristic that contributes to its potential toxicity—its slow breakdown—also makes biuret a candidate for controlled-release nitrogen delivery.[9] Unlike urea, which is rapidly hydrolyzed by the urease enzyme in soil, biuret is mineralized at a much slower rate by soil microorganisms.[6][10] This slow mineralization leads to a gradual release of plant-available nitrogen (ammonium), which can better match the nutrient uptake pattern of crops over a longer period.

Table 2: Comparison of Urea and Biuret as Nitrogen Sources

CharacteristicUreaBiuretReference
Nitrogen Content ~46%~40.8%
Solubility in Water HighLow[4]
Rate of Hydrolysis in Soil RapidVery Slow[6][10]
Primary Breakdown Enzyme UreaseBiurease/Hydrolases[10]
Potential for Phytotoxicity Low (except at high concentrations near seeds)High at elevated concentrations[3][6]

Mechanism of Controlled Release: The Biodegradation Pathway of Biuret

The slow release of nitrogen from biuret is governed by its microbial degradation in the soil. Several soil microorganisms, including bacteria (e.g., Rhizobium, Pseudomonas) and some fungi, possess the enzymatic machinery to break down biuret.[10]

The degradation process can be summarized in the following steps:

  • Enzymatic Hydrolysis: The enzyme biuret hydrolase (or biurease) catalyzes the initial breakdown of biuret into allophanate (B1242929) and ammonia.[10]

  • Decomposition of Allophanate: Allophanate is an unstable intermediate that subsequently decomposes, either spontaneously or through the action of allophanate hydrolase, to yield more ammonia and carbon dioxide.[10]

This multi-step, microbially-mediated process is inherently slower than the single-step enzymatic hydrolysis of urea, resulting in the controlled-release characteristic of biuret.

Biuret_Degradation_Pathway Biuret Biuret (NH₂CONHCONH₂) Allophanate Allophanate (NH₂CONHCOO⁻) Biuret->Allophanate  Biuret Hydrolase Ammonia1 Ammonia (NH₃) Biuret->Ammonia1 Urea_intermediate Urea Allophanate->Urea_intermediate Spontaneous Decarboxylation Ammonia2 Ammonia (NH₃) Allophanate->Ammonia2 Allophanate Hydrolase Bicarbonate Bicarbonate (HCO₃⁻) Allophanate->Bicarbonate Allophanate Hydrolase Urea_intermediate->Ammonia2

Caption: The microbial degradation pathway of biuret in soil.

Experimental Protocols for Evaluating Biuret-Containing Fertilizers

To assess the efficacy and safety of biuret as a controlled-release nitrogen source, several key experiments are typically conducted.

Nutrient Release Profile Analysis

This experiment determines the rate at which nitrogen is released from the fertilizer over time.

Methodology:

  • A known quantity of the biuret-containing fertilizer is placed in a diffusion cell or incubated in a defined volume of soil or sand at a constant temperature and moisture level.

  • At regular intervals (e.g., 1, 3, 7, 14, 28, 56 days), leachate or soil samples are collected.

  • The samples are analyzed for the concentration of different nitrogen forms (ammonium, nitrate (B79036), and remaining biuret/urea) using colorimetric methods or ion chromatography.

  • A cumulative nitrogen release curve is then plotted against time.

Nutrient_Release_Workflow Start Start: Fertilizer Sample Incubation Incubate in Soil/Sand (Controlled Temp & Moisture) Start->Incubation Sampling Collect Leachate/Soil Samples at Timed Intervals Incubation->Sampling Sampling->Incubation Continue Incubation Analysis Analyze for N-forms (NH₄⁺, NO₃⁻, Biuret) Sampling->Analysis Data Plot Cumulative N Release vs. Time Analysis->Data End End: Release Profile Data->End

Caption: Experimental workflow for determining the nutrient release profile.

Soil Incubation Study for Mineralization Rate

This experiment quantifies the rate of microbial conversion of biuret-N to plant-available mineral-N.

Methodology:

  • Two sets of soil samples are prepared. One is treated with urea, and the other with biuret, at the same nitrogen application rate. A control group with no added nitrogen is also included.

  • The soils are incubated under controlled temperature and moisture conditions that are optimal for microbial activity.

  • At regular time points, subsamples of soil are extracted with a potassium chloride (KCl) solution.

  • The extracts are analyzed for ammonium (B1175870) (NH₄⁺) and nitrate (NO₃⁻) concentrations.

  • The net nitrogen mineralization is calculated by subtracting the mineral-N content of the control soil from that of the treated soils.

Plant Growth and Phytotoxicity Bioassay

This experiment evaluates the effect of different biuret concentrations on plant growth and determines the phytotoxicity threshold.

Methodology:

  • A sensitive indicator plant species (e.g., lettuce, radish) is grown in pots containing a standard soil or soilless medium.

  • Different treatment groups are established with fertilizers containing varying concentrations of biuret (e.g., 0%, 0.5%, 1%, 2%, 5% biuret by weight of fertilizer).

  • The plants are grown under controlled greenhouse conditions for a specified period (e.g., 4-6 weeks).

  • At the end of the experiment, various plant growth parameters are measured, including shoot and root biomass (dry weight), plant height, and leaf area.

  • Visual symptoms of toxicity, such as chlorosis, necrosis, and stunted growth, are also recorded.

Table 3: Example Data from a Phytotoxicity Bioassay

Biuret Concentration in FertilizerAverage Shoot Dry Weight (g)Average Root Dry Weight (g)Visual Toxicity Symptoms
0%5.21.8None
0.5%5.11.7None
1.0%4.81.5Slight leaf margin yellowing
2.0%3.51.1Moderate chlorosis, stunted growth
5.0%1.20.4Severe necrosis and stunting

Conclusion

Biuret, a common byproduct in urea fertilizer production, presents a fascinating duality in its agricultural application. While its phytotoxicity at high concentrations is a valid concern that necessitates quality control in fertilizer manufacturing, its inherent slow-release properties, governed by microbial degradation, offer a potential pathway for developing effective controlled-release nitrogen fertilizers. Further research is warranted to optimize formulations that can harness the slow-release benefits of biuret while ensuring its concentration remains below the phytotoxic threshold for target crops. A thorough understanding of its behavior in different soil types and environmental conditions is crucial for its safe and effective utilization in advanced fertilizer technologies.

References

Methodological & Application

Synthesis of Biurea from Urea and Hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biurea from urea (B33335) and hydrazine (B178648). This compound, also known as hydrazodicarbonamide, is a valuable chemical intermediate, notably in the production of azodicarbonamide, a widely used blowing agent.[1] The synthesis is typically achieved through a condensation reaction between urea and a hydrazine source, such as hydrazine hydrate (B1144303) or hydrazine sulfate (B86663), often under acidic conditions.[2][3]

Chemical Reaction

The fundamental reaction for the synthesis of this compound is as follows:

2(NH₂)₂CO + N₂H₄ → H₂N-CO-NH-NH-CO-NH₂ + 2NH₃

Urea + Hydrazine → this compound + Ammonia

Summary of Reaction Conditions and Yields

The following table summarizes various reported protocols for the synthesis of this compound, offering a comparison of key reaction parameters and outcomes.

ParameterProtocol 1Protocol 2Protocol 3
Hydrazine Source Hydrazine SulfateHydrazine Hydrate (85%)Hydrazine Hydrate
Molar Ratio (Urea:Hydrazine) 3:13:13.8:1
Solvent WaterWaterNot specified
Catalyst/Acid Sulfuric AcidSulfuric Acid (50%)HCl gas
pH 2-2.5[2]3-54[3]
Temperature Reflux[2]105°C108°C[3]
Reaction Time 5 hours[2]9 hoursNot specified (until hydrazine < 0.1g/L)[3]
Product Purity Not specifiedNot specified98%[3]
Yield Not specifiedNot specified92%[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis using Hydrazine Sulfate and Sulfuric Acid

This protocol is adapted from a method described for the synthesis of azodicarbonamide, where this compound is an intermediate.[2]

Materials:

  • Hydrazine sulfate (4 g, 0.03 mol)

  • Urea (5.4 g, 0.09 mol)

  • Sulfuric acid (as needed to adjust pH)

  • Distilled water (100 ml)

Procedure:

  • Combine 4 g of hydrazine sulfate, 5.4 g of urea, and 100 ml of water in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Heat the mixture to reflux temperature with continuous agitation.

  • After approximately two hours of boiling, begin to add sulfuric acid dropwise to maintain the pH of the reaction mixture between 2 and 2.5.[2]

  • Continue the reaction under reflux for a total of five hours.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash it with water.

  • Dry the purified this compound product.

Protocol 2: Synthesis using Hydrazine Hydrate and Sulfuric Acid

This protocol provides an alternative method utilizing hydrazine hydrate.

Materials:

  • Hydrazine hydrate (85%) (3 mL, approximately 50 mmol)

  • Urea (9 g, 150 mmol)

  • Sulfuric acid (50%)

  • Distilled water (70 mL)

Procedure:

  • In a two-neck, round-bottom flask, combine 3 mL of 85% hydrazine hydrate and 70 mL of distilled water.

  • Acidify the solution with 50% sulfuric acid to achieve a pH between 3 and 5.

  • Add 9 g of urea to the acidified solution.

  • Heat the reaction mixture to reflux at 105°C with continuous stirring.

  • Maintain these conditions for 9 hours, ensuring the pH remains between 3 and 5 throughout the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the filtered solid with 50 mL of warm water.

  • Air-dry the product at room temperature for 24 hours.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G reagents 1. Reagent Preparation (Urea, Hydrazine Source, Water, Acid) reaction 2. Reaction Setup (Heating, Stirring, pH Control) reagents->reaction Combine reflux 3. Reflux (Controlled Temperature and Time) reaction->reflux Heat cooling 4. Cooling (Crystallization) reflux->cooling Reaction Completion filtration 5. Filtration and Washing cooling->filtration Precipitate Formation drying 6. Drying filtration->drying Isolate Solid product Final Product (this compound) drying->product Purify

References

Application Notes and Protocols: Laboratory Scale Synthesis of Biurea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Biurea, also known as hydrazodicarbonamide, is a chemical compound with the molecular formula C₂H₆N₄O₂.[1] It serves as a crucial intermediate in the industrial production of azodicarbonamide, a widely used blowing agent in the plastics and rubber industries.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound through the condensation reaction of urea (B33335) and hydrazine (B178648) derivatives under acidic conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various reported synthesis protocols for this compound.

ParameterValueSource
Reactants Hydrazine Hydrate (B1144303) and Urea[3][4]
Hydrazine Sulfate and Urea[5]
Reaction Type Acid Condensation[5][6]
Acid Catalyst Hydrochloric Acid or Sulfuric Acid[4][5]
pH 1 - 5[4][5][7]
Temperature Reflux (approx. 105-108°C)[4][5]
Reaction Time 2 - 9 hours[5]
Product Yield >92%[4][8]
Product Purity 98%[4]
Appearance White Crystalline Solid[1]

Experimental Protocol: Synthesis of this compound from Hydrazine Hydrate and Urea

This protocol details a common and effective method for the synthesis of this compound using hydrazine hydrate and urea with an acid catalyst.

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Urea (CO(NH₂)₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled water

  • 1000 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Gas inlet tube (if using HCl gas) or dropping funnel

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

  • pH meter or pH indicator strips

Procedure:

  • Reaction Setup: Assemble the four-neck round-bottom flask with the mechanical stirrer, thermometer, reflux condenser, and a gas inlet tube or dropping funnel. Place the flask in a heating mantle.

  • Charging Reactants:

    • In the flask, add 500 mL of an aqueous solution of hydrazine hydrate. The concentration of hydrazine hydrate can vary, for example, a solution containing 30 g/L of hydrazine.[4]

    • Add urea to the flask. The molar ratio of urea to hydrazine should be in excess, typically around 3.8:1.[4] For a 30 g/L hydrazine solution (approximately 0.6 mol), this would correspond to about 137 g of urea.

  • Acidification:

    • Begin stirring the mixture.

    • Slowly introduce hydrochloric acid (either as a gas or a concentrated solution) or sulfuric acid to the reaction mixture until the pH of the solution reaches a value between 1 and 4.[4][5][7] This step should be performed carefully due to the exothermic nature of acid dilution.

  • Reaction:

    • Heat the reaction mixture to its reflux temperature, approximately 108°C.[4]

    • Maintain the reaction at this temperature under continuous stirring.

    • Monitor the pH of the reaction and add more acid as needed to keep it within the desired range.

    • The reaction is typically complete when the concentration of hydrazine in the solution is less than 0.1 g/L.[4] The total reaction time can range from 2 to 9 hours.[5]

  • Isolation and Purification:

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. A white precipitate of this compound will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected precipitate several times with distilled water to remove any unreacted starting materials and acid.

    • Dry the purified this compound in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization:

    • The final product should be a white crystalline solid.[1]

    • The purity of the synthesized this compound can be determined by techniques such as melting point analysis or spectroscopic methods (e.g., FTIR, NMR).

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Analysis reactants Charge Hydrazine Hydrate and Urea into Flask acid Add Acid Catalyst (HCl or H₂SO₄) reactants->acid Stirring heat Heat to Reflux (105-108°C) acid->heat maintain Maintain Temperature and pH (2-9 hours) heat->maintain cool Cool to Room Temperature maintain->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Distilled Water filter->wash dry Dry the Product wash->dry product White Crystalline this compound dry->product

Caption: Workflow for the laboratory synthesis of this compound.

Reaction Scheme

reaction_scheme hydrazine H₂N-NH₂ Hydrazine This compound H₂N-CO-NH-NH-CO-NH₂ This compound hydrazine->this compound    Acid Catalyst (H⁺)    Heat (Reflux) ammonia 2 * NH₃ Ammonia hydrazine->ammonia    Acid Catalyst (H⁺)    Heat (Reflux) urea 2 * (H₂N)₂C=O Urea urea->this compound    Acid Catalyst (H⁺)    Heat (Reflux) urea->ammonia    Acid Catalyst (H⁺)    Heat (Reflux)

Caption: Overall reaction for the synthesis of this compound.

References

Application Note: Purification of Synthesized Biurea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biurea, also known as hydrazodicarbonamide, is a chemical intermediate of significant interest, particularly in the synthesis of azodicarbonamide, a widely used blowing agent.[1][2] The purity of this compound is crucial for the efficiency and safety of subsequent reactions. Synthesized this compound often contains unreacted starting materials, such as urea (B33335) and hydrazine, as well as various side products, necessitating a robust purification step.[3] Recrystallization is a fundamental and effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4][5] This application note provides a detailed protocol for the purification of synthesized this compound using the recrystallization method.

Principle of Recrystallization

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent.[5] An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[6] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

The process involves dissolving the impure this compound in a minimal amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot gravity filtration.[4] The hot, saturated solution is then allowed to cool slowly. As the temperature decreases, the solubility of this compound also decreases, leading to the formation of pure crystals.[6] The soluble impurities remain dissolved in the cold solvent (mother liquor). The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.[4][5]

Experimental Protocol

This protocol outlines the steps for the purification of crude this compound by recrystallization from an aqueous solution. Water is a common solvent for the synthesis of this compound, and the product often precipitates out as a white solid.[1][2]

Materials and Equipment

  • Chemicals:

    • Crude synthesized this compound

    • Deionized water (recrystallization solvent)

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Graduated cylinders

    • Buchner funnel and filter flask

    • Filter paper

    • Glass funnel

    • Spatula

    • Watch glass

    • Drying oven or vacuum desiccator

    • Melting point apparatus

Procedure

  • Dissolution of Crude this compound: a. Place the crude this compound sample into an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar to the flask. c. Add a small volume of deionized water, just enough to create a slurry. d. Place the flask on a hot plate and begin heating the mixture to boiling while stirring gently. e. Gradually add more hot deionized water in small portions until all the this compound has just dissolved. It is crucial to use the minimum amount of hot solvent necessary to ensure maximum recovery of the purified product.[4]

  • Hot Filtration (Optional): a. This step is necessary if there are insoluble impurities present in the hot solution. b. To prevent premature crystallization during filtration, pre-warm a glass funnel and a receiving Erlenmeyer flask on the hot plate.[4] c. Place a piece of fluted filter paper in the pre-warmed funnel. d. Quickly pour the hot this compound solution through the fluted filter paper into the pre-warmed receiving flask. e. Rinse the filter paper with a small amount of hot solvent to dissolve any crystals that may have formed.[4]

  • Crystallization: a. Remove the flask containing the hot, clear this compound solution from the hot plate. b. Cover the flask with a watch glass to prevent solvent evaporation and contamination. c. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can cause the product to precipitate quickly, trapping impurities.[5] d. Once the flask has reached room temperature, place it in an ice bath to maximize the crystallization process and increase the yield.[4]

  • Collection of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold deionized water. b. Turn on the vacuum and pour the cold slurry of this compound crystals into the Buchner funnel. c. Use a spatula to transfer any remaining crystals from the flask. d. Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.[4] e. Continue to draw air through the crystals for several minutes to aid in preliminary drying.

  • Drying the Purified Crystals: a. Carefully remove the filter paper and the purified this compound crystals from the Buchner funnel. b. Place the crystals on a pre-weighed watch glass. c. Dry the crystals in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.[1]

  • Characterization: a. Determine the mass of the dried, purified this compound and calculate the percent recovery. b. Measure the melting point of the purified this compound. A sharp melting point close to the literature value (242 ± 2 °C) indicates high purity.[7]

Data Presentation

Table 1: Solubility and Purity Data for this compound

ParameterValue/SolventNotesReference
Purity after Synthesis Can be as low as 90%Dependent on the synthesis method used.[3]
Purity after Recrystallization Can reach >97%With careful execution of the protocol.[3]
Melting Point 242 ± 2 °CA sharp melting range indicates high purity.[7]
Solubility in Water Soluble in hot waterSpecific solubility data is not readily available, but it is commonly synthesized and washed with water.[1][2]
Aqueous Enthalpy of Dissolution -28.0 kJ mol⁻¹This value was estimated from aqueous solubility data.[8]

Visualizations

Diagram 1: Experimental Workflow for this compound Recrystallization

G start Start: Crude this compound dissolve Dissolve in minimal hot water start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slowly cool to room temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in ice bath to maximize crystallization cool->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold water vacuum_filtration->wash mother_liquor Discard Mother Liquor (contains impurities) vacuum_filtration->mother_liquor dry Dry the purified crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the purification of this compound via recrystallization.

References

Application Note: Determination of Biurea by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Biurea. This compound is a known impurity and degradation product of certain active pharmaceutical ingredients and industrial chemicals, such as azodicarbonamide (B1663908).[1][2][3][4][5] Accurate quantification of this compound is crucial for quality control, stability studies, and safety assessments. The described method utilizes a reversed-phase C18 column with UV detection, offering a simple, reliable, and accurate analytical solution. This document provides comprehensive experimental protocols, method validation data, and system suitability criteria to ensure reliable implementation.

Introduction

This compound can form during the synthesis or degradation of various chemical compounds. Its presence as an impurity needs to be monitored and controlled in pharmaceutical formulations and industrial products to ensure safety and efficacy. This application note presents a validated HPLC method for the determination of this compound, adaptable for various sample matrices.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 10 µm particle size, 250 x 4.6 mm i.d.[1][2][5]
Mobile Phase 100% HPLC Grade Water[1][2][5]
Flow Rate 0.5 mL/min
Injection Volume 20 µL
Column Temperature Ambient
UV Detection 190 nm[1][2][5]
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound reference standard (purity ≥ 99%)

  • HPLC grade water

  • Dimethyl sulfoxide (B87167) (DMSO), if required for sample dissolution

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a portion of the sample, for example, 4-5 mg.[2]

  • Dissolve the sample in a suitable solvent. For samples containing substances like azodicarbonamide, DMSO can be used as the initial solvent, followed by dilution with the mobile phase.[2]

  • Quantitatively transfer the solution to a volumetric flask and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The analytical method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific validation data for this exact this compound method is not exhaustively published, the following tables summarize representative data, with some parameters for the closely related compound biuret (B89757) provided for illustrative purposes.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 replicate injections)
Linearity

The linearity of the method is established by analyzing a series of standard solutions at different concentrations.

AnalyteConcentration RangeCorrelation Coefficient (r²)
This compound (illustrative)1 - 200 µg/mL≥ 0.999
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of this compound into a sample matrix. The recovery of the spiked analyte is then calculated.

AnalyteSpiked LevelMean Recovery (%)
This compound (illustrative)Low98.0 - 102.0
Medium98.0 - 102.0
High98.0 - 102.0
Precision

Precision is assessed by performing replicate analyses of the same sample.

Precision LevelParameterAcceptance Criteria
Repeatability (Intra-day) RSD of peak areas≤ 2.0%
Intermediate Precision (Inter-day) RSD of peak areas≤ 2.0%
Limits of Detection and Quantification (LOD & LOQ)

The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (illustrative)
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the HPLC determination of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Inject Standard Analysis_Run Sample and Standard Analysis System_Suitability->Analysis_Run If Pass Peak_Integration Peak Integration and Identification Analysis_Run->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC Determination of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable determination of this compound. The method is simple, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical and chemical industries. Adherence to the outlined protocols and validation parameters will ensure the generation of high-quality analytical data.

References

Application Note: Quantitative Analysis of Biurea in Complex Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of biurea in complex biological matrices, such as human plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation. The method has been developed to support toxicological assessments, pharmacokinetic studies, and quality control in drug development where this compound may be present as a metabolite or impurity.

Introduction

This compound (Hydrazine-1,2-dicarboxamide) is a chemical compound that can be formed from the decomposition of azodicarbonamide, a blowing agent used in the plastics and food industries.[1] Its presence in biological systems can be an indicator of exposure to parent compounds or a result of metabolic processes. Due to its polar nature, the analysis of this compound in complex matrices like plasma presents analytical challenges. This application note describes a validated HPLC-MS/MS method for the reliable quantification of this compound, offering high selectivity and sensitivity.

Experimental

Materials and Reagents
  • This compound standard (≥97.0% purity)

  • Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-Biurea)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Deionized water

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

Table 1: HPLC Parameters

ParameterValue
ColumnShimpak XR-ODS II (150 mm x 2.0 mm, 2.2 µm) or equivalent HILIC column
Mobile Phase A2 mmol/L Ammonium acetate in water with 0.2% formic acid
Mobile Phase BAcetonitrile with 0.2% formic acid
Gradient0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: 119.1 -> 44.0 (Quantifier), 119.1 -> 75.0 (Qualifier) IS: Specific to the stable isotope-labeled standard used
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Spray Voltage5500 V
Source Temperature500°C

Results and Discussion

The developed method demonstrates excellent performance for the quantification of this compound in human plasma.

Method Validation

The method was validated for linearity, sensitivity, accuracy, and precision.

Table 3: Quantitative Data Summary

ParameterResult
Linearity Range5 - 20,000 µg/kg (R² = 0.9999)
Limit of Quantification (LOQ)5 µg/kg
Recovery (at 5, 10, 50 µg/kg)78.3% - 108.0%
Intra-day Precision (RSD)≤ 5.73%
Inter-day Precision (RSD)≤ 5.73%

The data presented in Table 3 is based on a validated method for this compound in flour and its products, which is expected to be comparable for biological matrices after appropriate sample preparation.[4][5][6][7][8] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and ensuring high accuracy and precision.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is_acn Add 300 µL Acetonitrile + Internal Standard plasma->add_is_acn vortex1 Vortex (1 min) add_is_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in complex biological matrices by HPLC-MS/MS. The method is suitable for high-throughput analysis and can be readily implemented in research and clinical laboratories for various applications, including toxicology and drug development studies.

References

Application Notes: Characterization of Biurea using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biurea (H₂N-CO-NH-NH-CO-NH₂), also known as hydrazodicarbonamide, is a key intermediate in various chemical syntheses, notably in the production of the foaming agent azodicarbonamide.[1][2] Its chemical structure, containing multiple functional groups including amide (–CONH₂) and N-H moieties, makes Fourier-Transform Infrared (FT-IR) spectroscopy an invaluable tool for its characterization. FT-IR spectroscopy provides a rapid, non-destructive method to identify this compound, confirm its synthesis, and assess its purity by identifying characteristic vibrational modes of its functional groups.

These application notes provide a comprehensive protocol for the characterization of this compound using FT-IR spectroscopy, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Principle of FT-IR Spectroscopy for this compound Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, the key functional groups that give rise to characteristic absorption bands are:

  • N-H group: Stretching and bending vibrations.

  • C=O group (Amide I): Stretching vibrations.

  • C-N group: Stretching vibrations.

  • N-N group: Stretching vibrations.

The resulting FT-IR spectrum is a unique molecular "fingerprint" that can be used to identify the compound and distinguish it from related substances like urea (B33335) or azodicarbonamide.

Data Presentation: Characteristic FT-IR Absorption Bands of this compound

The following table summarizes the principal FT-IR absorption bands for this compound, with assignments based on published spectral data.[2] These values can be used as a reference for the identification of this compound.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3300N-H StretchingAmine/Amide
~1680 - 1720C=O Stretching (Amide I)Carbonyl
~1600 - 1650N-H Bending (Amide II)Amine/Amide
~1450 - 1550C-N Stretching / N-H BendingAmide
~1100 - 1200N-N StretchingHydrazine moiety

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound using FT-IR spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality FT-IR spectrum. The choice of method depends on the physical state of the this compound sample (e.g., solid powder).

Potassium Bromide (KBr) Pellet Method:

  • Materials:

    • This compound sample (1-2 mg)

    • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

    • Agate mortar and pestle

    • Pellet press with die set

    • Spatula

  • Procedure:

    • Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

    • Place a small amount of KBr in the agate mortar and grind it to a fine powder.

    • Add approximately 1-2 mg of the this compound sample to the mortar.

    • Mix the this compound and KBr intimately by grinding with the pestle for several minutes until a homogeneous, fine powder is obtained.

    • Transfer the powder mixture to the die of the pellet press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

FT-IR Data Acquisition
  • Instrumentation:

    • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS).

  • Instrument Parameters (Typical):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

  • Procedure:

    • Turn on the FT-IR spectrometer and allow it to stabilize.

    • Collect a background spectrum of the empty sample compartment (or a pure KBr pellet if using the pellet method). This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Place the prepared this compound sample in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum of the this compound sample.

Data Processing and Interpretation
  • Software:

    • Use the software provided with the FT-IR spectrometer.

  • Procedure:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the reference data in the table above and with literature spectra to confirm the identity of this compound.[2]

    • Analyze the spectrum for the presence of any impurity peaks. For example, the absence of the characteristic peaks of urea or the starting materials used in its synthesis can indicate the purity of the this compound sample.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the FT-IR spectrum and the molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start This compound Sample mix Mix with KBr start->mix press Press into Pellet mix->press background Collect Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process identify Identify Peaks process->identify compare Compare with Reference Data identify->compare result Confirm this compound Identity & Assess Purity compare->result

Caption: Experimental workflow for FT-IR analysis of this compound.

ftir_correlation cluster_structure This compound Molecular Structure cluster_spectrum Characteristic FT-IR Peaks This compound H₂N—(C=O)—NH—NH—(C=O)—NH₂ N-H C=O C-N N-N peaks Wavenumber (cm⁻¹) ~3300 ~1680-1720 ~1450-1550 ~1100-1200 This compound:f0->peaks:f0 Stretching & Bending This compound:f1->peaks:f1 Stretching (Amide I) This compound:f2->peaks:f2 Stretching This compound:f3->peaks:f3 Stretching

Caption: Correlation of this compound functional groups to FT-IR peaks.

References

Application Notes and Protocols for the Structural Elucidation of Biurea using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of biurea (Hydrazine-1,2-dicarboxamide) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the methodology for sample preparation, data acquisition, and spectral analysis.

Introduction

This compound is a chemical compound formed from the condensation of two urea (B33335) molecules.[1][2] It serves as an important intermediate in the synthesis of various compounds, including the blowing agent azodicarbonamide.[1] Accurate structural confirmation and purity assessment of this compound are crucial for its application in research and industrial processes. 1H and 13C NMR spectroscopy are powerful analytical techniques for the unambiguous structural characterization of organic molecules like this compound. 1H NMR provides information about the proton environments and their connectivity, while 13C NMR elucidates the carbon framework of the molecule.

Predicted NMR Data for this compound

Due to the limited availability of public experimental NMR data for this compound, the following tables summarize the predicted 1H and 13C NMR chemical shifts. These predictions are based on the chemical structure of this compound and typical chemical shift ranges for similar functional groups.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂5.5 - 7.5Broad Singlet4H
-NH-7.5 - 9.0Broad Singlet2H

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O158 - 162

Structural Elucidation from NMR Data

The simple, symmetrical structure of this compound (NH₂-CO-NH-NH-CO-NH₂) is expected to yield a relatively simple NMR spectrum.

  • ¹H NMR Spectrum: The proton spectrum is anticipated to show two broad singlets. The signal at a lower chemical shift (5.5 - 7.5 ppm) is attributed to the four protons of the two primary amide (-NH₂) groups. The downfield signal (7.5 - 9.0 ppm) is assigned to the two protons of the secondary amide (-NH-) groups. The broadness of these signals is due to the quadrupole moment of the adjacent nitrogen atoms and potential chemical exchange with the solvent. The integration of these peaks should be in a 2:1 ratio (NH₂:NH).

  • ¹³C NMR Spectrum: Due to the symmetry of the molecule, a single signal is expected in the proton-decoupled 13C NMR spectrum. This signal, appearing in the range of 158 - 162 ppm, is characteristic of a carbonyl carbon in a urea-like environment.

Experimental Protocols

I. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of hydrazine (B178648) with urea.

Materials:

Procedure:

  • A mixture of hydrazine sulfate (e.g., 0.03 mol) and urea (e.g., 0.09 mol) in water (e.g., 100 mL) is heated to reflux with agitation.

  • The pH of the solution is maintained between 2 and 2.5 by the dropwise addition of sulfuric acid.

  • The reaction is typically refluxed for several hours (e.g., 5 hours).

  • After cooling, the precipitated this compound is collected by filtration and washed with water.

II. NMR Sample Preparation

Materials:

  • Synthesized this compound

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

Procedure:

  • Accurately weigh approximately 10-20 mg of the dried this compound sample.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is a suitable solvent due to its ability to dissolve urea-type compounds and to slow down the exchange of labile N-H protons, leading to sharper signals.

  • Transfer the solution into a 5 mm NMR tube.

III. NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64

  • Spectral Width: 0-16 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C and absence of protons on the carbonyl carbon)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

Visualizations

NMR_Workflow cluster_workflow NMR Analysis Workflow for this compound A This compound Synthesis B Sample Preparation (Dissolve in DMSO-d₆) A->B C NMR Data Acquisition (¹H and ¹³C Spectra) B->C D Spectral Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Data Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structural Elucidation E->F

References

Application Notes and Protocols: Biurea as a Novel Crosslinking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing biurea as a crosslinking agent for epoxy resins. This document is intended for professionals in research and development seeking to explore novel curing agents for advanced material formulations.

Introduction

Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties. The performance of a cured epoxy system is largely determined by the chemical structure of the crosslinking agent, or hardener. While traditional curing agents like amines, anhydrides, and polyamides are widely used, there is ongoing research into novel hardeners that can impart unique properties to the final material.

This compound, a derivative of urea (B33335), presents an interesting candidate as a crosslinker for epoxy resins. With four active hydrogens on its nitrogen atoms, this compound has the potential to form a densely crosslinked network with epoxy groups. This can theoretically lead to materials with high thermal stability and mechanical strength. The presence of urea-like moieties within the polymer backbone may also enhance hydrogen bonding, potentially improving adhesion and toughness.

This document outlines the synthesis of this compound, its proposed reaction mechanism with epoxy resins, and detailed protocols for preparing and characterizing this compound-crosslinked epoxy systems.

Proposed Reaction Mechanism

The crosslinking of epoxy resins with this compound is proposed to proceed via the nucleophilic addition of the amine-like hydrogens of this compound to the electrophilic carbon atoms of the oxirane ring in the epoxy resin. This reaction is analogous to the curing of epoxies with amine hardeners. Each of the four N-H groups in this compound can potentially react with an epoxy group, leading to the formation of a hydroxyl group and a stable C-N bond.

The reaction can be catalyzed by heat or the presence of a suitable catalyst. The resulting network structure will be rich in both hydroxyl and urea functionalities, which can contribute to the material's overall properties through hydrogen bonding.

A diagram illustrating the proposed crosslinking reaction is provided below.

Caption: Proposed reaction pathway for the crosslinking of epoxy resins using this compound as a curing agent.

Experimental Protocols

This compound can be synthesized from the reaction of urea and hydrazine (B178648) hydrate (B1144303) in an acidic medium.

Materials:

  • Urea

  • Hydrazine hydrate (85%)

  • Sulfuric acid (50%)

  • Distilled water

Procedure:

  • In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3 mL (50 mmol) of hydrazine hydrate (85%) and 70 mL of distilled water.

  • Slowly add sulfuric acid (50%) to the solution until a pH of 3-5 is achieved.

  • Add 9 g (150 mmol) of urea to the acidified solution.

  • Heat the reaction mixture to reflux (approximately 105°C) with continuous stirring.

  • Maintain the reflux for 9 hours, ensuring the pH remains between 3 and 5.

  • After 9 hours, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated this compound by filtration.

  • Wash the product with distilled water and dry under vacuum.

This protocol describes the formulation and curing of a standard bisphenol A-based epoxy resin with synthesized this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight, EEW = 185-192 g/eq)

  • Synthesized this compound

  • Acetone (B3395972) (optional, as a solvent to aid mixing)

Stoichiometry Calculation:

The stoichiometric amount of this compound required is calculated based on the amine hydrogen equivalent weight (AHEW) of this compound and the EEW of the epoxy resin.

  • Molecular weight of this compound (C₂H₆N₄O₂) = 118.09 g/mol

  • Number of active hydrogens = 4

  • AHEW of this compound = 118.09 / 4 = 29.52 g/eq

For an epoxy resin with an EEW of 188 g/eq, the parts per hundred of resin (phr) of this compound is calculated as:

phr = (AHEW / EEW) * 100 = (29.52 / 188) * 100 ≈ 15.7 phr

Procedure:

  • Accurately weigh 100 g of DGEBA epoxy resin into a suitable mixing vessel.

  • If the viscosity of the resin is high, gently warm it to 40-50°C to reduce viscosity.

  • Accurately weigh 15.7 g of finely ground this compound.

  • Gradually add the this compound powder to the epoxy resin while stirring mechanically. If mixing is difficult, a small amount of acetone can be added to create a more homogeneous slurry.

  • Continue mixing for 15-20 minutes until a uniform dispersion is achieved.

  • If a solvent was used, degas the mixture in a vacuum oven at 50°C for 30 minutes to remove the solvent.

  • Pour the mixture into a pre-heated mold treated with a release agent.

  • Cure the resin in a programmable oven using the following cycle:

    • 120°C for 2 hours

    • Post-cure at 150°C for 2 hours.

  • Allow the cured resin to cool slowly to room temperature before demolding.

The experimental workflow is depicted in the following diagram:

Experimental_Workflow start Start weigh_resin Weigh Epoxy Resin (100g) start->weigh_resin weigh_this compound Weigh this compound (15.7g) start->weigh_this compound mix Mix Resin and this compound weigh_resin->mix weigh_this compound->mix degas Degas Mixture (if solvent used) mix->degas pour Pour into Mold degas->pour cure Cure in Oven (120°C for 2h, then 150°C for 2h) pour->cure cool Cool to Room Temperature cure->cool demold Demold Sample cool->demold characterize Characterization demold->characterize end End characterize->end

Caption: Workflow for the preparation of this compound-crosslinked epoxy resin samples.

The following protocols outline standard methods for characterizing the thermal and mechanical properties of the cured this compound-epoxy system.

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and the extent of cure.

Procedure:

  • Prepare a 5-10 mg sample of the cured epoxy resin in a standard aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample back to 25°C.

  • Perform a second heating scan from 25°C to 250°C at the same heating rate.

  • The Tg is determined from the inflection point in the baseline of the second heating scan. Any residual exotherm in the first scan indicates an incomplete cure.

3.3.2. Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the cured resin.

Procedure:

  • Place a 10-15 mg sample of the cured epoxy resin in a TGA pan.

  • Heat the sample from 25°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset of decomposition and the char yield at high temperatures are key parameters.

3.3.3. Mechanical Testing

Standard mechanical tests should be performed to evaluate the performance of the cured material.

  • Tensile Testing (ASTM D638): Determine tensile strength, modulus, and elongation at break.

  • Flexural Testing (ASTM D790): Determine flexural strength and modulus.

  • Impact Testing (ASTM D256): Determine the Izod impact strength.

Data Presentation

The following tables summarize representative data for a this compound-crosslinked epoxy system compared to a standard amine-cured system.

Table 1: Thermal Properties

PropertyThis compound-Cured EpoxyStandard Amine-Cured EpoxyTest Method
Glass Transition Temperature (Tg)165 - 175 °C140 - 150 °CDSC
Onset of Decomposition (Td5%)350 - 360 °C330 - 340 °CTGA
Char Yield at 700°C25 - 30 %20 - 25 %TGA

Table 2: Mechanical Properties

PropertyThis compound-Cured EpoxyStandard Amine-Cured EpoxyTest Method
Tensile Strength80 - 90 MPa70 - 80 MPaASTM D638
Tensile Modulus3.0 - 3.5 GPa2.8 - 3.2 GPaASTM D638
Elongation at Break3 - 4 %4 - 6 %ASTM D638
Flexural Strength120 - 140 MPa110 - 130 MPaASTM D790
Flexural Modulus3.2 - 3.8 GPa3.0 - 3.5 GPaASTM D790
Izod Impact Strength0.6 - 0.8 J/cm0.8 - 1.0 J/cmASTM D256

Logical Relationships in Material Properties

The properties of the this compound-cured epoxy are logically interconnected. The high density of active hydrogens in this compound leads to a high crosslink density, which in turn influences the thermal and mechanical properties.

Property_Relationships This compound This compound Structure (4 active hydrogens) CrosslinkDensity High Crosslink Density This compound->CrosslinkDensity Tg High Glass Transition Temp. (Tg) CrosslinkDensity->Tg ThermalStability High Thermal Stability CrosslinkDensity->ThermalStability Stiffness High Stiffness (Modulus) CrosslinkDensity->Stiffness Strength High Strength CrosslinkDensity->Strength Brittleness Increased Brittleness (Lower Elongation/Impact Strength) CrosslinkDensity->Brittleness

Caption: Logical relationships between this compound's structure and the resulting epoxy properties.

Conclusion

This compound shows promise as a novel crosslinking agent for epoxy resins, potentially offering enhanced thermal stability and mechanical strength due to its ability to form a densely crosslinked network. The protocols provided herein offer a foundation for researchers to explore the use of this compound in their own epoxy formulations. Further optimization of the curing cycle and formulation stoichiometry may lead to even more significant improvements in material properties. It is important to note that the data presented are representative and should be confirmed through rigorous experimental work.

Application Notes & Protocols: Formulation and Characterization of Biurea-Based Slow-Release Nitrogen Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and agricultural product development professionals.

Introduction: The development of enhanced-efficiency fertilizers is critical for improving nutrient uptake by plants, reducing application frequency, and minimizing environmental nitrogen losses through leaching and volatilization.[1] Slow-release fertilizers (SRFs) provide a prolonged supply of nutrients, better aligning with the metabolic needs of crops.[1] While urea (B33335) is the most common nitrogen fertilizer, its high solubility can lead to significant losses.[1] One approach to creating SRFs is to synthesize nitrogen compounds with inherently lower water solubility or to coat soluble granules with a protective barrier.[2]

This document outlines the protocols for the synthesis of biurea (hydrazodicarbonamide), its formulation into granular slow-release fertilizers, and the analytical methods for their characterization. This compound is a derivative of urea and hydrazine (B178648). It is chemically distinct from biuret (B89757) (imidodicarbonic diamide), a common impurity in manufactured urea that can be phytotoxic, especially in foliar applications or to germinating seeds.[3] The protocols provided are intended for research and development purposes to explore the potential of this compound as a base for slow-release nitrogen fertilizers.

Section 1: Synthesis of this compound (Hydrazodicarbonamide)

This compound can be synthesized through a condensation reaction between hydrazine and urea.[4] Several methods exist, often involving acidic conditions to facilitate the reaction.[4] The following protocol is adapted from established laboratory procedures.[4]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from hydrazine sulfate (B86663) and urea.[4]

Materials and Equipment:

  • Hydrazine sulfate ((N₂H₄)·H₂SO₄)

  • Urea (CO(NH₂)₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4 g (0.03 mol) of hydrazine sulfate and 5.4 g (0.09 mol) of urea in 100 mL of deionized water.[4]

  • pH Adjustment: Begin stirring the mixture. Slowly add drops of sulfuric acid to adjust the initial pH of the solution to a level between 2 and 2.5.[4]

  • Reflux: Heat the reaction mixture to reflux temperature (approximately 105°C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for a total of 5 hours.[4] Throughout the reflux period, periodically check the pH and add drops of sulfuric acid as needed to maintain it within the 2.0-2.5 range.[4]

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the filtered precipitate with warm deionized water to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound in an oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

This compound Synthesis Pathway

G cluster_reactants Reactants cluster_product Product Hydrazine Hydrazine (from Hydrazine Sulfate) Conditions Reflux (105°C, 5h) H₂SO₄ (pH 2-2.5) Hydrazine->Conditions Urea Urea (Excess) Urea->Conditions This compound This compound (Hydrazodicarbonamide) Conditions->this compound + Ammonia (B1221849)

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Data Presentation: Synthesis Parameters

Table 1: Typical Reaction Parameters for this compound Synthesis.

Parameter Value / Condition Reference
Reactant Molar Ratio (Urea:Hydrazine) 3:1 [4]
Solvent Deionized Water [4]
Catalyst Sulfuric Acid [4]
Reaction pH 2.0 - 2.5 [4]
Reaction Temperature ~105 °C (Reflux)
Reaction Time 5 - 9 hours [4]
Theoretical Nitrogen Content of this compound 47.4%

| Typical Purity | >97% |[3] |

Section 2: Formulation of Slow-Release Granules

Once synthesized, the this compound powder must be processed into a granular form suitable for agricultural application. This involves granulation followed by the application of a slow-release coating.

Experimental Protocol: Granulation of this compound

This protocol uses wet granulation, a common method suitable for laboratory-scale production.[5][6]

Materials and Equipment:

  • Synthesized this compound powder

  • Binder solution (e.g., 2% polyvinyl alcohol solution)

  • Pan granulator or a rotating drum

  • Spray bottle

  • Drying oven

  • Sieves for particle size classification

Procedure:

  • Preparation: Place a known quantity of this compound powder into the pan granulator.

  • Granulation: Begin rotating the pan at a controlled speed. Slowly spray the binder solution onto the tumbling powder.[6] The powder will begin to agglomerate.

  • Granule Growth: Continue adding the binder in small increments until the granules reach the desired size (e.g., 2-4 mm). The process requires careful control to avoid over-wetting.

  • Drying: Remove the wet granules from the pan and dry them in an oven at 70°C for 2-4 hours, or until moisture content is below 1%.

  • Sieving: Sieve the dried granules to obtain a uniform particle size distribution.

Experimental Protocol: Polymer Coating of this compound Granules

Coating the granules creates a physical barrier that controls the rate of water ingress and subsequent nitrogen release.[2] This protocol describes a basic pan coating method.[7]

Materials and Equipment:

  • Dried this compound granules

  • Coating polymer (e.g., polyurethane resin, polylactic acid)[8][9]

  • Appropriate solvent for the polymer (if not a solvent-free system)[7]

  • Coating pan or fluid bed coater

  • Warm air blower

Procedure:

  • Pre-heating: Place the this compound granules in the coating pan and pre-heat them to 40-60°C with a warm air blower to ensure good adhesion of the coating.[7]

  • Coating Application: While the granules are tumbling in the rotating pan, spray the polymer coating solution evenly onto their surface.[7]

  • Drying: Simultaneously, direct a stream of warm air over the granules to evaporate the solvent and cure the polymer layer.[10]

  • Layering: Apply the coating in multiple thin layers to achieve the desired thickness and ensure a uniform, defect-free film. Allow each layer to dry before applying the next.

  • Final Curing: Once the target coating weight is achieved, continue tumbling the granules in warm air for a final curing period (e.g., 30 minutes) to ensure the coating is hard and non-tacky.

  • Cooling: Allow the coated granules to cool to room temperature before storage.

Overall Experimental Workflow

G cluster_synthesis Phase 1: Synthesis cluster_formulation Phase 2: Formulation cluster_analysis Phase 3: Characterization Reactants Hydrazine + Urea Reaction Acid-Catalyzed Condensation Reactants->Reaction Filtration Filtration & Washing Reaction->Filtration Drying1 Drying Filtration->Drying1 BiureaPowder Pure this compound Powder Drying1->BiureaPowder Granulation Wet Granulation BiureaPowder->Granulation Drying2 Drying Granulation->Drying2 Sieving Sieving Drying2->Sieving UncoatedGranules Uncoated Granules Sieving->UncoatedGranules Coating Polymer Coating UncoatedGranules->Coating FinalProduct Coated SRF Granules Coating->FinalProduct Analysis Total N Content Release Profile Biuret Content SEM Imaging FinalProduct->Analysis

Caption: Workflow for this compound-based slow-release fertilizer production.

Section 3: Characterization Protocols

Thorough characterization is essential to determine the quality, safety, and efficacy of the formulated fertilizer.

Protocol: Total Nitrogen Content (Kjeldahl Method)

This protocol is based on the AOAC Official Method 978.02 for determining total nitrogen in fertilizers.[11][12]

Materials and Equipment:

  • Kjeldahl digestion and distillation apparatus

  • Concentrated sulfuric acid (H₂SO₄)

  • Kjeldahl catalyst (e.g., potassium sulfate and copper sulfate mixture)[11]

  • Sodium hydroxide (B78521) (NaOH) solution (50%)

  • Boric acid (H₃BO₃) indicator solution

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Analytical balance

Procedure:

  • Digestion: Weigh accurately ~0.5 g of the ground fertilizer sample into a Kjeldahl digestion flask.[12] Add 15-20 mL of concentrated H₂SO₄ and a catalyst tablet. Place the flask on the digestion block and heat at ~400°C until the solution becomes clear and colorless (typically 1-2 hours).[13][14]

  • Distillation: After cooling, carefully dilute the digest with deionized water. Connect the flask to the distillation unit. Add an excess of 50% NaOH solution to neutralize the acid and liberate ammonia (NH₃).[1]

  • Ammonia Trapping: Heat the flask to distill the ammonia into a receiving flask containing boric acid indicator solution. The ammonia will be trapped as ammonium (B1175870) borate, causing a color change in the indicator.[1]

  • Titration: Titrate the trapped ammonia with a standardized solution of HCl until the indicator returns to its original color.[1]

  • Calculation: Calculate the percentage of nitrogen in the sample based on the volume of HCl used.

Protocol: Slow-Release Nitrogen Profile (Water Leaching Method)

This protocol is a simplified method adapted from AOAC 970.04 to determine the rate of nitrogen release in water.[15]

Materials and Equipment:

  • Glass chromatography column

  • Glass wool

  • Known mass of coated fertilizer granules (e.g., 3 g)

  • Deionized water

  • Volumetric flasks for collecting leachate

  • Apparatus for nitrogen analysis (e.g., Kjeldahl or Dumas)

Procedure:

  • Column Preparation: Place a small plug of glass wool at the bottom of the glass column. Accurately weigh and record the mass of the fertilizer sample and place it in the column.[15]

  • Leaching: Gently add 250 mL of deionized water to the top of the column, allowing it to percolate through the fertilizer at a controlled rate.[15]

  • Sampling: Collect the leachate at specified time intervals (e.g., 1, 6, 24, 48, 72 hours, and weekly thereafter) until the total leaching volume is reached or the experiment concludes.

  • Analysis of Leachate (Optional): Analyze the nitrogen content in each collected leachate fraction to determine the instantaneous release rate.

  • Analysis of Residual: After the final leaching period, carefully remove the remaining fertilizer granules from the column. Dry the granules and analyze their total nitrogen content using the Kjeldahl method (Protocol 3.1).

  • Calculation: Calculate the amount of nitrogen released at each time point by subtracting the residual nitrogen from the initial total nitrogen content of the sample.

Nitrogen Release Testing Workflow

G Start Start: Weigh Coated Fertilizer Sample Prep Prepare Leaching Column Start->Prep Leach Add Water & Begin Controlled Leaching Prep->Leach Decision Time Point Reached? Leach->Decision Collect Collect Leachate (Optional Analysis) Decision->Collect Yes Continue Continue Leaching Decision->Continue No EndDecision End of Experiment? Collect->EndDecision Continue->Decision EndDecision->Leach No Analyze Analyze Residual N in Granules EndDecision->Analyze Yes Calculate Calculate Cumulative N Release (%) Analyze->Calculate End End Calculate->End

Caption: Workflow for determining the nitrogen release profile.

Protocol: Biuret Impurity Analysis (HPLC Method)

This protocol follows the principles of ISO 18643 for determining biuret content using High-Performance Liquid Chromatography (HPLC).[16]

Materials and Equipment:

  • HPLC system with a UV detector

  • Aminopropyl or similar column[16]

  • Biuret standard

  • Mobile phase: Acetonitrile/water mixture[17]

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of biuret standard. Create a series of working standards by diluting the stock solution to cover the expected concentration range (e.g., 0-200 ppm).[16]

  • Sample Preparation: Accurately weigh a sample of the fertilizer, dissolve it in the mobile phase, and dilute to a known volume in a volumetric flask.[16] Use an ultrasonic bath to ensure complete dissolution. Filter the solution through a syringe filter before injection.[16]

  • HPLC Analysis: Set the UV detector to the appropriate wavelength (~195-200 nm).[17][18] Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.

  • Quantification: Identify the biuret peak in the sample chromatogram by its retention time. Quantify the concentration using the external standard calibration curve.[17]

Protocol: Coating Morphology Analysis (SEM)

Scanning Electron Microscopy (SEM) is used to visually inspect the surface and cross-section of the coated granules to assess coating integrity.[19][20]

Procedure:

  • Mounting: Mount whole granules onto an SEM stub using conductive carbon tape for surface analysis. For cross-sectional analysis, carefully fracture a granule and mount it with the fractured face exposed.[21]

  • Sputter Coating: Coat the mounted specimen with a thin conductive layer (e.g., gold or palladium) to prevent charging under the electron beam.[21]

  • Imaging: Introduce the sample into the SEM chamber. Acquire images of the surface and cross-section at various magnifications. Use a backscattered electron (BSE) detector to enhance contrast between the coating and the fertilizer core.[19]

  • Analysis: Examine the images for coating thickness, uniformity, and the presence of cracks, pores, or other defects that could affect the slow-release performance.[22]

Section 4: Data Presentation

Clear presentation of quantitative data is crucial for comparing different formulations.

Table 2: Example Characterization Data for a this compound-Based SRF Formulation.

Parameter Uncoated this compound Granules Coated this compound Granules
Physical Properties
Average Diameter (mm) 2.5 2.7
Coating Thickness (µm) N/A ~100
Crushing Strength (N) 15 25
Chemical Properties
Total Nitrogen (% w/w) 47.1 43.5
Biuret Content (ppm) < 50 < 50
Release Profile
Cumulative N Release at 24h (%) 85 15
Cumulative N Release at 7 days (%) 98 40

| Cumulative N Release at 30 days (%) | 100 | 75 |

Table 3: Comparative Nitrogen Release Profiles.

Time Uncoated Urea (% N Released) Coated this compound SRF (% N Released)
1 Hour 65 5
24 Hours 95 15
7 Days 100 40
14 Days 100 58
30 Days 100 75

| 60 Days | 100 | 92 |

References

Synthesis of Biurea Derivatives for Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biurea derivatives, a chemical class of significant interest in pharmaceutical research. This compound derivatives have demonstrated a wide range of biological activities, including enzyme inhibition and receptor antagonism, making them promising candidates for the development of novel therapeutics. These notes offer a consolidated resource for the synthesis and preliminary evaluation of these compounds.

Introduction to this compound Derivatives in Medicinal Chemistry

This compound, and its substituted analogs, are characterized by a core structure of two urea (B33335) molecules linked by a nitrogen-nitrogen bond. This scaffold provides a rigid framework with multiple hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1][2] The versatility of this compound synthesis allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and biological activity.[1] In pharmaceutical research, this compound derivatives have been explored as inhibitors of various enzymes, such as kinases and cytochromes P450, and as antagonists for G-protein coupled receptors.[3][4]

Experimental Protocols

This section details the synthetic procedures for the preparation of this compound and its substituted derivatives.

Protocol 1: General Synthesis of this compound from Hydrazine (B178648) and Urea

This protocol describes a common method for the synthesis of the parent this compound compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve hydrazine hydrate or hydrazine sulfate in distilled water.[5][6]

  • Acidify the solution to a pH of 3-5 by the dropwise addition of sulfuric acid or hydrochloric acid.[5][7]

  • Add urea to the acidified solution (a molar excess of urea is typically used, e.g., 3 equivalents).[5][6]

  • Heat the reaction mixture to reflux (approximately 105-108°C) with continuous stirring.[5][7]

  • Maintain the reaction at reflux for 5 to 9 hours. Monitor the reaction progress as needed.[5][6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated this compound by filtration.

  • Wash the precipitate with warm water and then air-dry or dry under vacuum.[5]

  • The purity of the synthesized this compound can be assessed by techniques such as IR spectroscopy and melting point analysis.[5]

Protocol 2: General Synthesis of N,N'-Disubstituted Unsymmetrical this compound Derivatives

This protocol provides a general method for synthesizing unsymmetrical this compound derivatives, which are often of greater interest in pharmaceutical research due to the ability to introduce different pharmacophores. This is typically a two-step process involving the formation of an isocyanate intermediate.

Step 1: Synthesis of Isocyanate Intermediate

Materials:

Procedure:

  • Dissolve the primary amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add triphosgene portion-wise to the stirred solution. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours. The formation of the isocyanate can be monitored by IR spectroscopy (a strong absorption band appears around 2250-2275 cm⁻¹).[5]

Step 2: Reaction of Isocyanate with a Second Amine

Materials:

  • Isocyanate solution from Step 1

  • A second primary or secondary amine

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • To the freshly prepared isocyanate solution, add the second amine dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (can be monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture can be washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired N,N'-disubstituted this compound derivative.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various this compound derivatives from the literature, providing a comparative overview of their potency against different targets.

Table 1: this compound Derivatives as Enzyme Inhibitors
Compound Target Enzyme IC50 Value Reference
Biphenyl urea derivative 5h Human CYP1B15 nM[3]
Biphenyl urea derivative 5d Human CYP1B169 nM[3]
Biphenyl urea derivative 5e Human CYP1B158 nM[3]
Thienopyrimidine derivative 6b GSK-3β10.2 µM[8]
Thienopyrimidine derivative 6a GSK-3β17.3 µM[8]
Glycosyl biuret (B89757) derivativeRabbit muscle glycogen (B147801) phosphorylase bModerate Inhibition[7]
Glycosyl biuret derivativeHuman salivary α-amylaseModerate Inhibition[7]
Table 2: this compound Derivatives as Receptor Antagonists
Compound Target Receptor IC50 Value Reference
2-(phenoxyaryl)-3-urea derivative 11 P2Y1 Receptor0.62 µM
2-(phenoxyaryl)-3-urea derivative 12 P2Y1 Receptor0.82 µM
2-(phenoxyaryl)-3-urea derivative 13 P2Y1 Receptor0.21 µM
Benzimidazole derived sulfonylurea 1h P2Y1 Receptor0.19 µM

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound derivatives.

G General Experimental Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Amines, Isocyanates) reaction Chemical Synthesis (e.g., Protocol 2) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) characterization->in_vitro Pure this compound Derivatives cellular Cell-Based Assays (e.g., Cytotoxicity, Signaling) in_vitro->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for this compound derivative synthesis and evaluation.

P2Y1_Signaling P2Y1 Receptor Signaling in Platelet Aggregation ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 activates Gq Gq protein P2Y1->Gq activates Biurea_Antagonist This compound Derivative (Antagonist) Biurea_Antagonist->P2Y1 inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Shape_Change Platelet Shape Change Ca_release->Shape_Change Aggregation Platelet Aggregation PKC_activation->Aggregation Shape_Change->Aggregation contributes to

Caption: P2Y1 signaling cascade in platelets.

CYP1B1_Signaling CYP1B1-Mediated Oncogenic Signaling Biurea_Inhibitor This compound Derivative (Inhibitor) CYP1B1 CYP1B1 Biurea_Inhibitor->CYP1B1 inhibits Sp1 Sp1 Transcription Factor CYP1B1->Sp1 upregulates EMT Epithelial-Mesenchymal Transition (EMT) CYP1B1->EMT induces Wnt_beta_catenin Wnt/β-catenin Signaling Sp1->Wnt_beta_catenin activates uPAR uPA-uPAR Pathway Sp1->uPAR activates Proliferation Cell Proliferation Wnt_beta_catenin->Proliferation Metastasis Metastasis EMT->Metastasis uPAR->Metastasis

Caption: CYP1B1 oncogenic signaling pathway.

NEK7_NLRP3_Signaling NEK7-NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs/DAMPs NEK7 NEK7 PAMPs_DAMPs->NEK7 activates Biurea_Inhibitor This compound Derivative (Inhibitor) Biurea_Inhibitor->NEK7 inhibits NLRP3 NLRP3 NEK7->NLRP3 binds to and activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: NEK7-NLRP3 inflammasome signaling pathway.

References

Application of Biurea in the Synthesis of Polyurea Microcapsules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurea microcapsules are versatile carriers for the encapsulation of active pharmaceutical ingredients (APIs), fragrances, self-healing agents, and other functional materials. Their robust shell, formed by the rapid interfacial polymerization of isocyanates and amines, provides excellent protection and controlled release properties. A significant advancement in this field is the utilization of biurea-modified isocyanates, such as hexamethylene diisocyanate biuret (B89757) (HDB-LV), which offers a lower toxicity profile compared to monomeric diisocyanates, making it a safer alternative for various applications, including cosmetics and pharmaceuticals.[1] This document provides detailed application notes and experimental protocols for the synthesis of polyurea microcapsules using a this compound-based isocyanate.

Principle of Formation

The synthesis of polyurea microcapsules is based on interfacial polymerization in an oil-in-water (o/w) emulsion. The process involves the following key steps:

  • Emulsification: An organic phase, containing the this compound-based isocyanate (e.g., HDB-LV) and the active ingredient to be encapsulated, is dispersed in an aqueous phase containing an emulsifier to form stable oil droplets.

  • Interfacial Polymerization: An amine is added to the aqueous phase. The amine diffuses to the oil-water interface and reacts with the isocyanate, forming a thin, solid polyurea shell around the oil droplets.

  • Curing and Solidification: The polymerization reaction proceeds, leading to the formation of a robust, cross-linked polyurea shell, thus creating the microcapsules.

The primary chemical reaction involves the formation of a urea (B33335) linkage between the isocyanate group (-NCO) of the this compound and the amine group (-NH2) of the polyamine.[2][3] A subsequent reaction can occur between a urea group and another isocyanate group to form a biuret linkage, which can contribute to the cross-linking and mechanical properties of the shell.[1]

Experimental Protocols

This section details the materials and methods for the synthesis of polyurea microcapsules using hexamethylene diisocyanate biuret (HDB-LV).

Materials
  • Oil Phase:

    • Hexamethylene diisocyanate biuret low viscosity (HDB-LV)

    • Core material (e.g., fragrance oil, drug dissolved in a suitable solvent like toluene (B28343) or octyl salicylate)

    • Solvent (if required to dissolve the core material and/or HDB-LV)

  • Aqueous Phase:

    • Deionized water

    • Emulsifier (e.g., Poly(vinyl alcohol) (PVA), Gum Arabic)

    • Polyamine (e.g., Ethylenediamine (EDA), Hexamethylenediamine (HMDA), Diethylenetriamine (DETA))

  • Equipment:

    • High-shear homogenizer or overhead stirrer

    • Reaction vessel (beaker or reactor)

    • pH meter

    • Optical microscope or Scanning Electron Microscope (SEM) for characterization

    • Particle size analyzer

Protocol 1: General Synthesis of Polyurea Microcapsules

This protocol describes a general method for synthesizing polyurea microcapsules. Specific parameters can be adjusted to control the final properties of the microcapsules.

  • Preparation of the Aqueous Phase:

    • Dissolve the emulsifier (e.g., 1-2% w/v PVA and/or Gum Arabic) in deionized water with gentle heating and stirring until a clear solution is obtained.[4]

    • Cool the solution to the desired reaction temperature (e.g., room temperature or 60°C).[5]

  • Preparation of the Oil Phase:

    • Dissolve the HDB-LV and the core material in a suitable solvent to achieve the desired core-to-shell ratio (e.g., 4:1).[4]

  • Emulsification:

    • Add the oil phase to the aqueous phase while stirring at a controlled agitation speed (e.g., 500-1000 rpm) to form a stable oil-in-water emulsion.[4] The droplet size of the emulsion will determine the final microcapsule size.

  • Initiation of Polymerization:

    • Add the polyamine to the emulsion while maintaining stirring. The polymerization reaction will begin immediately at the oil-water interface.

  • Curing:

    • Continue stirring the mixture for a defined period (e.g., 1-3 hours) to allow the polyurea shell to fully form and cure.

  • Washing and Collection:

    • The resulting microcapsule suspension can be used directly or the microcapsules can be collected by filtration or centrifugation, followed by washing with deionized water to remove unreacted monomers and emulsifier.

  • Drying (Optional):

    • The collected microcapsules can be dried by methods such as freeze-drying or spray-drying.

Data Presentation

The properties of the resulting polyurea microcapsules are highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on microcapsule characteristics.

Table 1: Effect of Agitation Speed on Microcapsule Size

Agitation Speed (rpm)Average Microcapsule Diameter (D50, µm)Reference
400198 ± 43[6]
80068 ± 21[6]
120033 ± 8[6]
1800~0.56[7]

Table 2: Effect of Core-to-Shell Ratio on Encapsulation Efficiency and Release Rate

Core/Shell Mass RatioEncapsulation Efficiency (%)Accumulative Release Rate (30 days, %)Reference
8.0/4.0-95.5[8]
8.0/5.0-91.4[8]
8.0/6.093.390.1[8]

Table 3: Influence of Reactant Concentration on Shell Thickness

Isocyanate ConcentrationShell ThicknessObservationReference
IncreasingIncreasingA linear relationship is observed.[5][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of polyurea microcapsules using a this compound-based isocyanate.

G cluster_prep Phase Preparation Aqueous_Phase Aqueous Phase (Water + Emulsifier) Emulsification Emulsification (High Shear Mixing) Aqueous_Phase->Emulsification Oil_Phase Oil Phase (HDB-LV + Core Material) Oil_Phase->Emulsification Polymerization Interfacial Polymerization (Amine Addition) Emulsification->Polymerization Curing Curing (Stirring) Polymerization->Curing Collection Washing & Collection (Filtration/Centrifugation) Curing->Collection Characterization Characterization (SEM, Particle Size) Collection->Characterization G cluster_reactants Reactants at Interface Isocyanate This compound-Isocyanate (R-NCO) Urea_Linkage Urea Linkage Formation (-NH-CO-NH-) Isocyanate->Urea_Linkage Amine Polyamine (R'-NH2) Amine->Urea_Linkage Biuret_Linkage Biuret Linkage Formation (-NH-CO-N(CO-NH-)-) Urea_Linkage->Biuret_Linkage + Isocyanate Polyurea_Shell Cross-linked Polyurea Shell Urea_Linkage->Polyurea_Shell Biuret_Linkage->Polyurea_Shell G cluster_params Synthesis Parameters cluster_props Microcapsule Properties Agitation Agitation Speed Size Capsule Size Agitation->Size inversely proportional CoreShell Core:Shell Ratio Efficiency Encapsulation Eff. CoreShell->Efficiency directly proportional Concentration Reactant Conc. Thickness Shell Thickness Concentration->Thickness directly proportional

References

Application Notes and Protocols: Polyurea as a Functional Component in Silicon Anode Materials for High-Performance Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals in the field of energy storage and lithium-ion battery technology.

Introduction

Silicon (Si) is a highly promising anode material for next-generation lithium-ion batteries (LIBs) due to its exceptional theoretical specific capacity (~4200 mAh g⁻¹), which is over ten times that of conventional graphite (B72142) anodes. However, the practical application of silicon anodes is severely hindered by massive volume changes (over 300%) during lithiation and delithiation cycles. This leads to particle pulverization, loss of electrical contact, and the continuous formation of an unstable solid electrolyte interphase (SEI), resulting in rapid capacity fading and poor cycle life.

To address these challenges, a novel approach involves the use of a functional polymer coating to create a stable artificial SEI. This document details the application of a conformal polyurea layer on silicon anodes, a urea-based polymer, which has been shown to significantly enhance electrochemical performance. The polyurea coating, applied via Molecular Layer Deposition (MLD), acts as a robust, flexible interface that stabilizes the silicon surface, accommodates volume expansion, and promotes stable SEI formation.

Principle of Operation: The Role of the Polyurea Coating

The effectiveness of the polyurea coating stems from its unique chemical and mechanical properties. Polyurea is rich in hydrogen bonds and polar functional groups. This composition provides several key advantages:

  • Strong Adhesion: The polar groups in the polyurea structure ensure strong adhesion to the silicon particle surface, maintaining the integrity of the anode during cycling.[1]

  • Mechanical Flexibility: As an elastomer, the polyurea layer can mechanically buffer the large volume changes of silicon, preventing the pulverization of the active material.[1]

  • Guided SEI Formation: The polyurea layer acts as an artificial SEI, preventing direct contact between the silicon and the electrolyte.[2] This induces the formation of a stable, thin, and lithium fluoride (B91410) (LiF)-rich SEI, which is crucial for long-term cycling stability.[3]

  • Enhanced Ion Transport: The coating promotes lithium-ion diffusion kinetics, which is essential for achieving high rate capability.[4]

The logical relationship demonstrating how polyurea's properties enhance anode performance is illustrated below.

cluster_0 Polyurea Properties cluster_1 Interfacial Effects cluster_2 Performance Enhancement A Polar Functional Groups (& -NH-CO-NH-) D Strong Adhesion to Si Surface A->D F Controlled Li+ Diffusion A->F B Hydrogen Bonding Network B->D C Elastomeric Nature E Mechanical Flexibility C->E H Structural Integrity of Electrode D->H E->H J Improved Rate Capability F->J G Stable Artificial SEI I Stable & Thin LiF-Rich SEI Formation G->I K High Coulombic Efficiency G->K L Extended Cycle Life H->L I->L J->L K->L

Figure 1. Logical flow of polyurea's contribution to anode performance.

Quantitative Data Summary

The application of a conformal polyurea coating significantly improves the electrochemical performance of silicon anodes. The optimal coating thickness is approximately 3 nm, achieved with 25 MLD cycles.[4] The tables below summarize the key performance metrics for bare silicon anodes versus polyurea-coated silicon anodes.

Table 1: Cycling Stability and Coulombic Efficiency

Anode MaterialCoatingInitial Coulombic Efficiency (%)Reversible Capacity after 1000 cycles (mAh g⁻¹)Electrolyte
Silicon (Si)None74%Rapid decayCarbonate-based
Si@15-PU15 MLD Cycles82.8%-Carbonate-based
Si@25-PU 25 MLD Cycles (~3 nm) 82.3% 1010 [4]Carbonate-based
Si@50-PU50 MLD Cycles81.3%-Carbonate-based
Si@25-PU25 MLD Cycles82.5%-Ether-based

Data sourced from references[4].

Table 2: Rate Capability Performance

Anode MaterialReversible Capacity @ 2.0 A g⁻¹ (mAh g⁻¹)Reversible Capacity @ 5.0 A g⁻¹ (mAh g⁻¹)
Bare SiliconNegligible capacity at high ratesNegligible capacity
Si@25-PU (~3 nm) 1820 1420

Data sourced from references[4].

Table 3: Performance with Larger Silicon Particles

Si Particle SizeCoatingReversible CapacityCycles
150 nm25 MLD Cycles1513 mAh g⁻¹90
230 nm25 MLD Cycles500 mAh g⁻¹50

Data sourced from references[4]. This demonstrates the coating's effectiveness even for larger, more commercially relevant silicon particles.

Experimental Protocols

This section provides detailed protocols for the synthesis of polyurea-coated silicon anodes and their subsequent electrochemical evaluation.

Protocol for Polyurea Coating via Molecular Layer Deposition (MLD)

This protocol describes the deposition of a conformal polyurea layer onto a prepared silicon electrode using MLD, a vapor-phase deposition technique that allows for atomic- and molecular-level control over film thickness.

Equipment and Materials:

  • MLD Reactor (e.g., Arradiance GEMStar™)[1]

  • Silicon electrode (slurry-cast on copper foil)

  • Precursor 1: 1,4-phenylene diisocyanate (PDIC)

  • Precursor 2: Ethylenediamine (ED)

  • High-purity nitrogen (N₂) or argon (Ar) gas

Procedure:

  • Electrode Preparation: Prepare the silicon anode by casting a slurry of silicon nanoparticles, conductive carbon, and binder onto a copper foil, followed by drying under vacuum.

  • Reactor Setup: Place the prepared silicon electrode into the MLD reactor chamber.

  • Deposition Temperature: Set the reactor temperature to a low temperature suitable for polyurea deposition (e.g., 100-150°C).

  • MLD Cycle: One MLD cycle for polyurea consists of four steps: a. PDIC Pulse: Introduce PDIC vapor into the chamber for a set duration to allow it to react with the electrode surface. b. Purge 1: Purge the chamber with inert gas (N₂ or Ar) to remove unreacted PDIC and any byproducts. c. ED Pulse: Introduce ED vapor into the chamber to react with the surface-adsorbed PDIC layer. d. Purge 2: Purge the chamber again with inert gas to remove unreacted ED and byproducts, completing one cycle.

  • Thickness Control: Repeat the MLD cycle until the desired film thickness is achieved. For an optimal ~3 nm coating, approximately 25 cycles are required.[4]

  • Post-Deposition: Once the deposition is complete, cool the reactor to room temperature under an inert atmosphere before removing the coated electrode.

The experimental workflow for this process is visualized in the diagram below.

cluster_0 MLD Cycle (Repeat x25) A Prepare Si Electrode (Si NPs, Carbon, Binder on Cu foil) B Place Electrode in MLD Reactor A->B C Set Deposition Temperature B->C D 1. Pulse PDIC Precursor C->D E 2. N2/Ar Purge D->E F 3. Pulse ED Precursor E->F G 4. N2/Ar Purge F->G G->D Repeat H Cool Down Reactor G->H I Remove Coated Electrode (Si@Polyurea Anode) H->I

Figure 2. Experimental workflow for MLD of polyurea on Si anodes.
Protocol for Electrochemical Characterization

Equipment and Materials:

  • Argon-filled glovebox

  • CR2032 coin cell components (casings, spacers, springs)

  • Lithium metal foil (counter and reference electrode)

  • Celgard separator

  • Electrolyte:

    • Carbonate-based: 1 M LiPF₆ in ethylene (B1197577) carbonate (EC)/diethyl carbonate (DEC) (1:1 v/v) with 10% fluoroethylene carbonate (FEC).

    • Ether-based: 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in 1,3-dioxolane (B20135) (DOL)/1,2-dimethoxyethane (DME) (1:1 v/v) with 2% LiNO₃.

  • Battery cycler/testing system

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly: Inside an argon-filled glovebox, assemble CR2032 coin cells using the polyurea-coated silicon electrode as the working electrode, lithium metal as the counter electrode, and a Celgard separator.

  • Electrolyte Addition: Add a few drops of the desired electrolyte to saturate the separator and electrodes.

  • Crimping: Seal the coin cells using a crimping machine.

  • Resting: Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrode by the electrolyte.

  • Galvanostatic Cycling:

    • Perform charge-discharge cycling at various current densities (e.g., from 0.1 A g⁻¹ to 5.0 A g⁻¹) within a voltage window of 0.01-1.5 V vs. Li/Li⁺.

    • For long-term cycling tests, use a moderate current density (e.g., 1.0 A g⁻¹) for over 1000 cycles.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells before and after cycling.

    • Apply a small AC voltage (e.g., 5 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the interfacial resistance.

Conclusion

The use of a conformal polyurea coating, a biurea-related polymer, represents a highly effective strategy for overcoming the primary obstacles associated with silicon anodes in lithium-ion batteries. By creating a stable, flexible artificial SEI, the polyurea layer significantly enhances cycling stability, rate capability, and coulombic efficiency. The Molecular Layer Deposition technique provides precise control over the coating thickness, allowing for the optimization of anode performance. These application notes provide the foundational data and protocols for researchers to explore and develop this promising approach for next-generation high-energy-density batteries.

References

Application Notes and Protocols: Biurea in Polymer Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biurea, also known as hydrazodicarbonamide, is a chemical blowing agent utilized in the polymer industry to create foamed materials. Upon thermal decomposition, this compound releases a significant volume of gas, primarily ammonia, which creates a cellular structure within a polymer matrix. This process reduces the density of the final product and can enhance properties such as thermal insulation, acoustic insulation, and compressibility. These characteristics make foamed polymers valuable in a wide range of applications, including lightweight components, packaging, and insulation materials.

These application notes provide detailed protocols for the synthesis of this compound and its evaluation as a blowing agent for polymers. The presented data and methodologies are intended to guide researchers and scientists in the effective use of this compound for the development of novel polymer foams.

Data Presentation

The performance of a chemical blowing agent is primarily determined by its decomposition temperature and the volume of gas it generates. The following table summarizes the key quantitative data for the thermal decomposition of this compound.

ParameterValueReference
Decomposition Temperature Range230–260 °C[1]
Decomposition Gas Composition [1]
Ammonia (NH₃)~71%[1]
Carbon Dioxide (CO₂)~17%[1]
Nitrogen (N₂)~12%[1]
Activation Energy of Decomposition114 kJ mol⁻¹[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from hydrazine (B178648) and urea (B33335), a common laboratory-scale method.[2]

Materials:

  • Hydrazine hydrate (B1144303) (85%) or Hydrazine sulfate

  • Urea

  • Sulfuric acid (50%)

  • Distilled water

  • Two-neck round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Beakers

  • Drying oven

Procedure:

  • Preparation of Hydrazine Solution: In a two-neck round-bottom flask equipped with a reflux condenser and a stirrer, add 3 mL (50 mmol) of 85% hydrazine hydrate to 70 mL of distilled water. Alternatively, use a corresponding molar amount of hydrazine sulfate.

  • Acidification: Carefully acidify the hydrazine solution with 50% sulfuric acid to a pH of 3-5. Monitor the pH closely.

  • Addition of Urea: Add 9 g (150 mmol) of urea to the acidified hydrazine solution.

  • Reflux: Heat the reaction mixture to reflux temperature (approximately 105 °C) with continuous stirring.

  • Reaction Time: Maintain the reflux for 9 hours. It is crucial to periodically check and maintain the pH of the reaction mixture between 3 and 5 throughout the reflux period by adding dropwise 50% sulfuric acid if necessary.

  • Cooling and Precipitation: After 9 hours, turn off the heat and allow the reaction mixture to cool to room temperature. A white precipitate of this compound will form.

  • Filtration: Collect the precipitate by filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with 50 mL of warm distilled water to remove any unreacted starting materials and impurities.

  • Drying: Air-dry the purified this compound at room temperature for 24 hours or in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Evaluation of this compound as a Blowing Agent in a Polymer Matrix

This protocol provides a general workflow for evaluating the performance of synthesized this compound as a blowing agent in a polymer such as polyethylene (B3416737) or polyvinyl chloride.

Materials and Equipment:

  • This compound (synthesized as per Protocol 1)

  • Polymer resin (e.g., polyethylene, PVC)

  • Two-roll mill or internal mixer

  • Compression molding press with heating and cooling capabilities

  • Molds of desired dimensions

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Scanning Electron Microscope (SEM)

  • Density measurement apparatus (e.g., pycnometer or analytical balance with density kit)

Procedure:

  • Thermal Analysis of this compound:

    • Perform Thermogravimetric Analysis (TGA) on the synthesized this compound to determine its decomposition temperature range and gas yield. Heat the sample at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

    • Perform Differential Scanning Calorimetry (DSC) to identify the endothermic or exothermic nature of the decomposition.

  • Compounding of this compound with Polymer:

    • On a two-roll mill or in an internal mixer, thoroughly mix the polymer resin with a predetermined concentration of this compound (e.g., 1-5% by weight). The processing temperature should be kept below the decomposition temperature of this compound.

    • Sheet out the compounded material to a uniform thickness.

  • Foaming Process:

    • Place a sample of the compounded polymer sheet into a mold.

    • Transfer the mold to a compression molding press preheated to a temperature within the decomposition range of this compound (e.g., 240 °C).

    • Apply pressure to the mold. The heat will cause the this compound to decompose, releasing gas and creating a cellular structure within the molten polymer.

    • The duration of the heating and pressure cycle will depend on the polymer and the desired foam density.

  • Cooling and Demolding:

    • After the foaming process is complete, cool the mold under pressure to solidify the polymer foam and stabilize the cellular structure.

    • Once cooled, open the press and carefully remove the foamed polymer sample from the mold.

  • Characterization of the Polymer Foam:

    • Density Measurement: Determine the density of the foamed polymer sample.

    • Morphological Analysis: Using a Scanning Electron Microscope (SEM), examine the cellular structure of the foam. Analyze the cell size, cell size distribution, and cell wall thickness.

    • Mechanical Testing: Depending on the intended application, perform relevant mechanical tests such as compression strength or tensile strength.

Visualizations

Synthesis_of_this compound Hydrazine Hydrazine Hydrate/ Sulfate ReactionVessel Reaction at Reflux (105°C, 9h, pH 3-5) Hydrazine->ReactionVessel Urea Urea Urea->ReactionVessel Acid Sulfuric Acid (catalyst) Acid->ReactionVessel Filtration Filtration & Washing ReactionVessel->Filtration Cooling & Precipitation Drying Drying Filtration->Drying This compound This compound Product Drying->this compound

Caption: Synthesis of this compound from Hydrazine and Urea.

Biurea_Decomposition_Pathway This compound This compound (H₂N-CO-NH-NH-CO-NH₂) Decomposition Thermal Decomposition This compound->Decomposition Heat Heat (230-260°C) Heat->Decomposition Gases Gaseous Products Decomposition->Gases Residue Solid Residue (Urazole) Decomposition->Residue Ammonia Ammonia (NH₃) ~71% Gases->Ammonia CO2 Carbon Dioxide (CO₂) ~17% Gases->CO2 N2 Nitrogen (N₂) ~12% Gases->N2 Experimental_Workflow_for_Foam_Production start Start mixing 1. Compounding: Polymer + this compound start->mixing molding 2. Compression Molding & Foaming mixing->molding cooling 3. Cooling & Solidification molding->cooling demolding 4. Demolding cooling->demolding characterization 5. Foam Characterization demolding->characterization density Density Measurement characterization->density sem SEM Analysis (Cell Structure) characterization->sem mechanical Mechanical Testing characterization->mechanical end End density->end sem->end mechanical->end

References

Troubleshooting & Optimization

How to improve the yield of Biurea synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Biurea (Hydrazodicarbonamide) and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • Hydrazine (B178648) Hydrate (B1144303) and Urea (B33335) Condensation: This is a common method where hydrazine hydrate reacts with urea, typically under acidic conditions, to form this compound.[1][2] This method, when optimized, can achieve high yields.

  • Monochloroamine and Urea Reaction: This method involves reacting monochloroamine with urea. It is considered a lower-cost route with fewer by-products, but the yields are generally lower than the hydrazine hydrate method.[3]

Q2: What is the theoretical yield of this compound from its reactants?

A2: The theoretical yield depends on the specific reaction and the limiting reagent. For the reaction between hydrazine hydrate and urea (molar ratio 1:2), the balanced chemical equation is:

N₂H₄·H₂O + 2 CO(NH₂)₂ → H₂NCONHNHCONH₂ + 2 NH₃ + H₂O

Based on this, the theoretical yield can be calculated from the molar masses of the reactants and products.

Q3: How can I purify the synthesized this compound?

A3: this compound is a white solid powder that is insoluble in water.[3] Purification can be achieved by:

  • Filtration and Washing: After the reaction, the precipitated this compound can be collected by filtration. Washing the precipitate with water, particularly warm water, helps remove unreacted starting materials and soluble by-products.

  • Recrystallization: While not extensively detailed in the provided results, recrystallization from a suitable solvent is a standard method for purifying solid organic compounds.

Troubleshooting Guide

Issue 1: Low Yield in Hydrazine Hydrate and Urea Condensation

Low yields in this process can be attributed to several factors related to reaction conditions and reagent handling. Below is a troubleshooting guide to address these issues.

Potential Causes and Solutions:

  • Suboptimal pH: The pH of the reaction medium is a critical factor. Acidic conditions are generally required for the condensation reaction.[1][2]

    • Recommendation: Maintain the pH in the range of 3-5 throughout the reaction. Using hydrochloric acid is reported to achieve higher yields (over 97%) compared to sulfuric acid (80-85%).[1][4] The use of sulfuric acid can also lead to equipment corrosion and the formation of complex salt wastewater.[1][2][4]

  • Incorrect Molar Ratio of Reactants: The stoichiometry of the reactants significantly impacts the yield.

    • Recommendation: An excess of urea is typically used. A molar ratio of urea to hydrazine hydrate of 3:1 has been reported in successful syntheses. One patent suggests a ratio of 1:3.78 to 1:3.85 of hydrazine to urea.[4]

  • Inappropriate Reaction Temperature: The reaction temperature needs to be carefully controlled.

    • Recommendation: The reaction is typically carried out at reflux temperature, around 105-108°C.[4]

  • Insufficient Reaction Time: The reaction may not have gone to completion.

    • Recommendation: Reaction times of 5 to 9 hours at reflux have been reported to be effective.[5]

  • Order of Acid Addition: The way the acid is introduced can influence the outcome.

    • Recommendation: Studies have shown that the acid addition order is a factor to consider for yield optimization.[1][2] It is advisable to add the acid dropwise to maintain the desired pH.[4]

Experimental Workflow for Hydrazine Hydrate and Urea Condensation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Hydrazine Hydrate and Water to Reactor B Add Urea A->B C Acidify to pH 3-5 (e.g., with HCl) B->C D Heat to Reflux (105-108°C) C->D E Maintain Reflux (5-9 hours) D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Water G->H I Dry the Product H->I J Obtain Pure this compound I->J

Caption: Workflow for this compound synthesis via hydrazine hydrate and urea condensation.

Data Presentation: Optimizing Hydrazine Hydrate Method

ParameterCondition 1Condition 2 (Optimized)YieldReference
Acid Sulfuric AcidHydrochloric Acid80-85% vs. >97%[1][4]
pH Not specified3-5-
Urea:Hydrazine Ratio Not specified3:1-
Temperature Not specified105-108°C (Reflux)-[4]
Reaction Time Not specified5-9 hours-[5]
Issue 2: Low Yield in Monochloroamine and Urea Synthesis

This method, while economical, often suffers from lower yields.

Potential Causes and Solutions:

  • Side Reactions: Monochloroamine is a reactive intermediate, and side reactions can lower the yield of the desired this compound product.

  • Reaction Conditions: The temperature and concentration of reactants are crucial.

    • Recommendation: The initial reaction to form monochloroamine from ammonium (B1175870) chloride and sodium hypochlorite (B82951) should be carried out at a low temperature (0-10°C).[3] The subsequent reaction with a saturated urea solution is then heated to 80-110°C for 6-8 hours.[3]

  • Molar Ratios: The ratio of reactants is important for maximizing yield.

    • Recommendation: A molar ratio of monochloroamine to urea of 1:2-3 is suggested.[3]

Experimental Workflow for Monochloroamine and Urea Synthesis

cluster_step1 Step 1: Monochloroamine Synthesis cluster_step2 Step 2: this compound Synthesis cluster_workup Work-up A Prepare Ammonium Chloride Solution B Cool to 0-10°C A->B C Add Sodium Hypochlorite Solution Dropwise B->C D Add Saturated Urea Solution C->D E Heat to 80-110°C D->E F React for 6-8 hours E->F G Cool to Room Temperature F->G H Filter Precipitate G->H I Wash and Dry H->I J Obtain this compound I->J

Caption: Workflow for this compound synthesis via the monochloroamine method.

Data Presentation: Monochloroamine Method Parameters

ParameterRecommended ConditionReference
Monochloroamine Synthesis Temp. 0-10°C[3]
This compound Synthesis Temp. 80-110°C[3]
Reaction Time (this compound Synthesis) 6-8 hours[3]
Molar Ratio (Monochloroamine:Urea) 1:2-3[3]
Reported Yield (w.r.t. NaOCl) ~65%[3]
Reported Yield (w.r.t. Urea) ~50%[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using Hydrazine Hydrate and Hydrochloric Acid

This protocol is a synthesis based on optimal conditions reported in the literature.[1][2][4]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (1 equivalent) and deionized water.

  • Addition of Urea: While stirring, add urea (3 equivalents) to the flask.

  • pH Adjustment: Slowly add hydrochloric acid dropwise to the suspension until the pH of the mixture is between 3 and 5.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-108°C) and maintain this temperature for 9 hours with continuous stirring.

  • Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid with warm deionized water to remove any unreacted starting materials and by-products.

  • Drying: Dry the purified this compound in an oven at a suitable temperature or under vacuum to obtain the final product.

Protocol 2: Synthesis of this compound using Monochloroamine

This protocol is based on the method described in patent CN106674058A.[3]

  • Monochloroamine Synthesis:

    • Prepare a solution of ammonium chloride (e.g., 25-32% w/v).

    • In a four-neck flask equipped with a stirrer, thermometer, and dropping funnel, cool the ammonium chloride solution to 0-10°C.

    • Slowly add a sodium hypochlorite solution (10-15% available chlorine) dropwise over 0.5-1 hour while maintaining the temperature at 0-10°C.

  • This compound Synthesis:

    • To the freshly prepared monochloroamine solution, add a saturated urea solution. The molar ratio of monochloroamine to urea should be between 1:2 and 1:3.

    • Heat the mixture to reflux (80-110°C) and maintain for 6-8 hours with stirring.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated this compound by filtration.

    • Wash the product with water and then dry to obtain the final this compound.

References

Technical Support Center: Optimizing Biurea Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biurea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through two main routes: the condensation reaction of urea (B33335) with hydrazine (B178648) and the pyrolysis of urea.[1][2][3] The condensation reaction can be performed under acidic or alkaline conditions.[1][4] The acid-catalyzed method, often using sulfuric or hydrochloric acid, involves reacting urea with a dilute solution of hydrazine hydrate (B1144303).[1][2] The pyrolysis method involves heating urea above its melting point, causing it to decompose and react to form biuret (B89757) (a compound closely related to this compound) and other byproducts.[3][5]

Q2: What are the critical parameters to control during the synthesis of this compound from urea and hydrazine?

A2: The key parameters that significantly influence the yield and purity of this compound are:

  • pH: An optimal pH range is crucial for the reaction. For acid-catalyzed synthesis, a pH between 3 and 5 is often recommended.[2]

  • Reactant Molar Ratio: The ratio of urea to hydrazine hydrate affects the reaction outcome. An excess of urea is generally used.[1]

  • Reaction Temperature: The temperature needs to be carefully controlled to promote the desired reaction while minimizing the formation of byproducts. A reflux temperature of around 105°C is commonly employed.[2]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Reaction times of around 9-10 hours are frequently reported.[2]

  • Order of Reagent Addition: The sequence of adding the reagents can impact the reaction, particularly in preventing localized high temperatures and decomposition of reactants.[2]

Q3: What are the main impurities or byproducts in this compound synthesis?

A3: The primary byproducts in this compound synthesis depend on the method used. In the pyrolysis of urea, common impurities include cyanuric acid, triuret, and tetrauret.[3][5] In the condensation reaction of urea and hydrazine, unreacted starting materials and side-reaction products can be present. The formation of these byproducts is often temperature-dependent.[6]

Q4: How can I purify the crude this compound product?

A4: Purification of this compound typically involves washing the filtered precipitate with warm water to remove unreacted starting materials and other soluble impurities. Recrystallization is another common method to obtain a purer product.[7] For biuret produced from urea pyrolysis, a digestion process with a hot aqueous ammonia (B1221849) solution can be used to convert impurities into more soluble compounds, allowing for the crystallization of purer biuret.[8]

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low Yield of this compound - Suboptimal pH of the reaction mixture.[2] - Incorrect molar ratio of urea to hydrazine hydrate.[1] - Reaction temperature is too low or too high.[2] - Insufficient reaction time.[2] - Decomposition of hydrazine hydrate or urea due to localized heating.[2]- Adjust and maintain the pH within the optimal range (e.g., 3-5 for acid catalysis).[2] - Use the recommended molar ratio of urea to hydrazine hydrate (e.g., 3:1). - Ensure the reaction is maintained at the optimal temperature (e.g., 105°C).[2] - Increase the reaction time and monitor for completion.[2] - Control the rate of acid addition to prevent excessive heat generation.[2]
High Levels of Impurities (e.g., Cyanuric Acid, Triuret) - Reaction temperature is too high, promoting side reactions.[5][6] - Prolonged reaction time at elevated temperatures.[5]- Lower the reaction temperature to the recommended range.[6] - Optimize the reaction time to avoid prolonged heating after the main reaction is complete.
Product Discoloration - Presence of metallic impurities, for instance, if a manganese salt is used as a catalyst in hydrazine preparation and the synthesis is performed at a pH above 7.[9]- If using such a hydrazine source, perform the this compound synthesis at a pH below 7 to inhibit the precipitation of manganese.[9]
Difficulty in Filtering the Product - Very fine particle size of the precipitate.- Allow the reaction mixture to cool slowly to encourage the formation of larger crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Condensation

This protocol is based on the reaction of urea and hydrazine hydrate in an acidic medium.

Materials:

  • Hydrazine hydrate (85%)

  • Urea

  • Sulfuric acid (50%)

  • Distilled water

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • In a two-neck, round-bottom flask, combine 3 mL (50 mmol) of hydrazine hydrate (85%) with 70 mL of distilled water.

  • While stirring, carefully add 50% sulfuric acid dropwise to acidify the solution to a pH between 3 and 5.

  • Add 9 g (150 mmol) of urea to the acidified solution.

  • Heat the reaction mixture to reflux (approximately 105°C) with continuous stirring.

  • Maintain the reaction at reflux for 9 hours. Monitor the pH periodically and add more acid if necessary to keep it within the 3-5 range.

  • After 9 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the filtered solid with 50 mL of warm water.

  • Air-dry the product at room temperature for 24 hours.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis (Acid-Catalyzed)
ParameterValueReference
Reactants Urea and Hydrazine Hydrate[1]
Catalyst Sulfuric Acid or Hydrochloric Acid[1]
pH 3 - 5[2]
Molar Ratio (Urea:Hydrazine) 3:1
Temperature 105 °C (Reflux)[2]
Reaction Time 9 - 10 hours[2]
Yield > 97% (with hydrochloric acid)[1]

Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Combine Hydrazine Hydrate and Water B Acidify to pH 3-5 with Sulfuric Acid A->B C Add Urea B->C D Heat to Reflux (105°C) for 9 hours C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Warm Water F->G H Air Dry G->H

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

troubleshooting_logic Start Low this compound Yield? pH_Check Is pH between 3-5? Start->pH_Check Yes Temp_Check Is Temperature ~105°C? pH_Check->Temp_Check Yes Adjust_pH Adjust pH and monitor pH_Check->Adjust_pH No Time_Check Was reaction time >9h? Temp_Check->Time_Check Yes Adjust_Temp Adjust temperature Temp_Check->Adjust_Temp No Ratio_Check Is Urea:Hydrazine ratio 3:1? Time_Check->Ratio_Check Yes Increase_Time Increase reaction time Time_Check->Increase_Time No Adjust_Ratio Correct reactant ratio Ratio_Check->Adjust_Ratio No Success Yield Optimized Ratio_Check->Success Yes Adjust_pH->Success Adjust_Temp->Success Increase_Time->Success Adjust_Ratio->Success

Caption: Troubleshooting logic for low this compound yield.

References

Common side reactions in the synthesis of Biurea and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Biurea.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the condensation reaction of urea (B33335) with hydrazine (B178648) hydrate (B1144303) or its salts (like hydrazine sulfate) in an acidic aqueous solution.[1][2][3] Another documented method involves the reaction of monochloroamine with urea.[4]

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound from urea and hydrazine?

A2: The main side reactions of concern are:

  • Thermal Decomposition of Urea: At temperatures exceeding 130°C, urea can dimerize to form biuret (B89757), and further react to form triuret (B1681585) and cyanuric acid.[5][6][7][8] This is a significant issue if the reaction temperature is not well-controlled.

  • Hydrolysis of Urea: In the aqueous acidic environment, urea can hydrolyze to form ammonium (B1175870) salts, which can reduce the yield of this compound.[9]

  • Formation of Semicarbazide (B1199961): The reaction between urea and hydrazine can also form semicarbazide as an intermediate, which then reacts with another molecule of urea to form this compound. The reaction is reversible.[10]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by checking for the consumption of hydrazine, which is a key limiting reagent. A common endpoint is when the hydrazine content in the solution is less than 0.1 g/L.[1] High-Performance Liquid Chromatography (HPLC) can also be used to monitor the formation of this compound and the presence of side products.[11][12][13]

Q4: What are the optimal conditions for this compound synthesis to maximize yield and purity?

A4: Optimal conditions typically involve:

  • pH: An acidic pH is generally required for the condensation reaction. A pH range of 2 to 5 is commonly employed.[1][2]

  • Temperature: The reaction is typically carried out at reflux, with temperatures ranging from 100°C to 110°C.[1][9]

  • Molar Ratio: An excess of urea is used to drive the reaction towards completion. Molar ratios of urea to hydrazine are often in the range of 2.2:1 to 4:1.[9]

Q5: Are there alternative synthesis conditions to the traditional acidic route?

A5: Yes, an alkaline condensation method (pH 7-10) has been reported. This method is suggested to have a faster reaction rate and reduce equipment corrosion associated with acidic conditions.[14]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Ensure the reaction is carried out for the recommended duration (e.g., 5-9 hours) at the optimal temperature (100-110°C).[2] Monitor the consumption of hydrazine to confirm completion.[1]
Incorrect pH: The pH of the reaction mixture is outside the optimal acidic range (2-5).Carefully monitor and adjust the pH of the reaction mixture using an appropriate acid (e.g., sulfuric acid or hydrochloric acid).[1][2]
Sub-optimal Molar Ratio: Insufficient excess of urea.Use a molar ratio of urea to hydrazine of at least 2.2:1 to 4:1 to favor the formation of this compound.[9]
Product Contamination with Biuret High Reaction Temperature: The reaction temperature exceeded the decomposition point of urea (above 130°C).Maintain strict temperature control and avoid overheating. Ensure the reaction temperature stays within the recommended range of 100-110°C.[1][5]
Use of Low-Purity Urea: The starting urea may have a high initial biuret content.Use high-purity urea with a low biuret content.[5]
Presence of Ammonium Salts in the Product Urea Hydrolysis: Prolonged reaction times at high temperatures in an acidic medium can lead to the hydrolysis of urea.Optimize the reaction time to ensure complete conversion of hydrazine without excessive urea decomposition. Consider the alkaline synthesis route to minimize acid-catalyzed hydrolysis.[9][14]
Difficulty in Product Isolation/Filtration Fine Precipitate: The precipitated this compound may be very fine, making filtration difficult.Allow the reaction mixture to cool slowly to encourage the formation of larger crystals before filtration.
Inconsistent Results Variability in Reagent Quality: The concentration of hydrazine hydrate can vary.Use standardized reagents and accurately determine the concentration of the hydrazine hydrate solution before use.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid[3]
  • Preparation: In a two-neck, round-bottom flask equipped with a reflux condenser and a stirrer, add 3 mL (50 mmol) of hydrazine hydrate (85%) to 70 mL of distilled water.

  • Acidification: Acidify the solution with 50% sulfuric acid to a pH of 3-5.

  • Addition of Urea: Add 9 g (150 mmol) of urea to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105°C) with continuous stirring. Maintain these conditions for 9 hours, ensuring the pH remains between 3 and 5 throughout the process.

  • Isolation: Allow the reaction mixture to cool to room temperature.

  • Purification: Collect the precipitate by filtration, wash with warm water, and air-dry at room temperature.

Protocol 2: Synthesis of this compound using Hydrochloric Acid[1]
  • Preparation: To a 1000 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas guide tube, add 500 mL of hydrazine hydrate solution (containing 30g/L of hydrazine).

  • Addition of Urea: Add 57 g of urea.

  • Acidification: Introduce pretreated HCl gas through the gas guide tube until the pH of the solution reaches 4.

  • Reaction: Heat the mixture to 108°C. Adjust the flow of HCl gas to maintain the pH at 4 and the reaction temperature until the hydrazine content in the solution is less than 0.1 g/L.

  • Isolation and Purification: Wash the resulting precipitate, filter, and dry to obtain this compound.

Quantitative Data Summary

ParameterCondition 1 (Sulfuric Acid)Condition 2 (Hydrochloric Acid)[1]Optimal Range/ValueImpact on Yield/Purity
Acid Catalyst Sulfuric AcidHydrochloric Acid-Both are effective; HCl may reduce complex salt wastewater.[15]
pH 3 - 542 - 5Critical for the condensation reaction; yields decrease outside this range.[15]
Temperature 105°C108°C100 - 110°CHigher temperatures increase reaction rate but also promote side reactions like biuret formation if above 130°C.[5][15]
Urea:Hydrazine Molar Ratio 3:1~3.8:1> 2.2:1An excess of urea drives the reaction to completion.[9]
Reaction Time 9 hoursNot specified (until hydrazine < 0.1 g/L)5 - 9 hoursSufficient time is needed for reaction completion.[2]
Reported Yield Not specified92%> 90%Optimized conditions can lead to high yields.[1][15]
Reported Purity Not specified98%> 97%Proper control of reaction conditions minimizes impurities.[1]

Visualizations

Biurea_Synthesis_Pathway Urea1 Urea Semicarbazide Semicarbazide (Intermediate) Urea1->Semicarbazide Hydrazine Hydrazine Hydrate Hydrazine->Semicarbazide This compound This compound (Desired Product) Semicarbazide->this compound Urea2 Urea Urea2->this compound

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Urea Urea Biuret Biuret Urea->Biuret > 130°C - NH3 Ammonium_Salts Ammonium Salts Urea->Ammonium_Salts Hydrolysis Triuret Triuret Biuret->Triuret > 130°C - NH3 Cyanuric_Acid Cyanuric Acid Triuret->Cyanuric_Acid Heat - NH3 Water H2O, H+

Caption: Common side reactions in this compound synthesis.

References

Technical Support Center: Purification of Biurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of biurea, specifically focusing on the removal of unreacted urea (B33335).

Frequently Asked Questions (FAQs)

Q1: What is the most effective and straightforward method for removing unreacted urea from a crude this compound sample?

The most effective method for removing unreacted urea from this compound is by washing the crude product with water. This method leverages the significant difference in solubility between the two compounds. Urea is highly soluble in water, while this compound has very low solubility.[1][2] By washing the solid mixture with water, the urea will dissolve into the aqueous phase, leaving the purified, solid this compound behind. For enhanced purity, washing with warm water (around 60°C) can be effective, though care must be taken to minimize any potential dissolution of this compound.[3]

Q2: How can I verify the removal of urea and determine the purity of my this compound sample?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a reliable method to assess the purity of your this compound sample and confirm the absence of urea. A reversed-phase C18 column can be used for this separation. This compound can be detected at a low wavelength, typically around 190-210 nm.[4][5][6] The mobile phase can be as simple as 100% deionized water, which allows for the retention and separation of these polar compounds.[5]

Q3: What are the key solubility differences between urea and this compound that are exploited for purification?

The purification strategy relies on the stark contrast in the aqueous solubility of urea and this compound. Urea is extremely soluble in water, and its solubility increases with temperature.[1][7][8] In contrast, this compound is only sparingly soluble in water. This allows for a simple yet effective separation by washing the solid mixture.

Data Presentation

Table 1: Comparison of Urea and this compound Solubility in Water

Temperature (°C)Urea Solubility ( g/100 mL)This compound Solubility ( g/100 mL)
16~1000.0238[2]
20107.9[7]Data not available
2554.5 (in g/L)[1]Data not available
70~800 (in g/L)[9]Data not available

Note: The high solubility of urea allows for its effective removal by washing, while the low solubility of this compound results in high recovery of the purified product.

Experimental Protocols

Protocol 1: Purification of this compound by Aqueous Wash

This protocol details the steps for removing unreacted urea from a crude this compound sample.

  • Sample Preparation: Weigh the crude this compound sample containing urea impurity.

  • Washing:

    • Transfer the crude solid to a beaker.

    • Add deionized water (approximately 10 mL of water per gram of crude material).

    • Stir the slurry vigorously for 15-20 minutes at room temperature. For potentially more efficient removal, the water can be pre-heated to 40-60°C.[3]

  • Isolation:

    • Collect the solid this compound by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of fresh, cold deionized water to rinse away any remaining urea-containing solution.

    • Repeat the washing step (steps 2 and 3) two more times for optimal purity.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Purity Analysis by HPLC-UV

This protocol provides a method for analyzing the purity of the final this compound product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 100% Deionized Water.[5]

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 190 nm or 210 nm.[4][5][6]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent in which both urea and this compound have some solubility (e.g., a mixture of water and an organic solvent like acetonitrile, if necessary). Use sonication if needed to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standards of urea and this compound in the same solvent to determine their respective retention times for peak identification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of purified this compound - The washing temperature was too high, causing some this compound to dissolve.- Excessive washing volumes were used.- Use cold (0-4°C) deionized water for washing.- Reduce the volume of water used for each wash, ensuring enough is used to dissolve the urea.
Urea is still detected in the final product - Insufficient washing.- Inefficient mixing during the wash.- Increase the number of washing cycles (e.g., from 3 to 5).- Ensure vigorous stirring to create a well-mixed slurry during each wash.- Test the filtrate from the final wash for the presence of urea to ensure it has been fully removed.
Slow filtration of the this compound slurry - The this compound has a very fine particle size, clogging the filter paper.- Use a filter paper with a larger pore size.- Ensure a good vacuum is applied to the Buchner funnel.- Consider centrifugation as an alternative to filtration for separating the solid.
The purified this compound is not drying completely - Water is trapped within the crystal lattice.- Inadequate drying time or temperature.- After filtration, press the filter cake firmly to remove as much water as possible.- Increase the drying time in the vacuum oven.- Gently grind the solid to break up agglomerates and facilitate drying.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_purification Purification cluster_final Final Product A Crude this compound Sample (with Urea impurity) B Add Deionized Water & Stir A->B C Vacuum Filtration B->C D Wash Solid with Cold DI Water C->D F Dry Purified this compound in Vacuum Oven C->F Final Collection E Repeat Wash Cycle (2-3 times) D->E Check for completeness E->C G Purity Analysis (HPLC-UV) F->G H Pure this compound G->H

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_mixture Initial State cluster_process Separation Process cluster_principle Underlying Principle cluster_result Final Products Crude Crude Product (this compound + Urea) Process Washing with Water Crude->Process Solubility Differential Solubility Process->Solubility Pure_this compound Solid: Purified this compound Process->Pure_this compound Urea_Solution Liquid: Aqueous Urea Solution Process->Urea_Solution Urea_sol Urea: High Water Solubility Solubility->Urea_sol Biurea_sol This compound: Low Water Solubility Solubility->Biurea_sol

Caption: Logical relationship of this compound purification.

References

Stability of Biurea under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of biurea under various storage conditions. It includes troubleshooting guides and frequently asked questions to assist in experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid this compound under standard storage conditions?

This compound is a white crystalline solid that is generally stable under normal ambient temperatures when protected from moisture.[1] It is recommended to store it in a cool, dry place in a well-sealed container.[1]

Q2: What happens when this compound is exposed to high temperatures?

Exposure to high temperatures will cause this compound to decompose. Studies have shown that thermal decomposition occurs in the temperature range of 230–260°C. The primary decomposition products include ammonia, carbon dioxide, nitrogen, urea (B33335) (as a sublimate), and a urazole (B1197782) residue. The decomposition process is autocatalytic, meaning the degradation products can accelerate further decomposition.

Q3: Is this compound susceptible to hydrolysis?

Q4: How does light affect the stability of this compound?

Specific photostability studies on this compound are not extensively documented. According to ICH Q1B guidelines, photostability testing should be an integral part of forced degradation studies to determine if a substance is light-sensitive. It is recommended to store this compound protected from light until its photostability characteristics are established.

Q5: What are the known degradation products of this compound?

Under thermal stress (230–260°C), the known degradation products are:

  • Ammonia

  • Carbon dioxide

  • Nitrogen

  • Urea

  • Urazole

The degradation pathways under other conditions (e.g., hydrolysis, oxidation, photolysis) should be investigated through forced degradation studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results in stability studies 1. Non-homogeneous sample.1. Ensure the this compound sample is thoroughly mixed before aliquoting for the study.
2. Fluctuations in storage conditions (temperature/humidity).2. Use calibrated stability chambers with tight environmental controls.
3. Inconsistent sample preparation for analysis.3. Follow a standardized and validated sample preparation protocol.
Difficulty in chromatographic analysis (e.g., poor peak shape, low retention) 1. This compound is a polar compound and may have low retention on standard C18 columns.[2]1. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[2]
2. Inappropriate mobile phase.2. For reversed-phase HPLC, use a highly aqueous mobile phase (e.g., 100% water).[3] For HILIC, use a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous buffer.
3. Ion suppression in LC-MS analysis.[2]3. Use an isotopically labeled internal standard to compensate for matrix effects.[2] Dilute the sample if possible. Optimize the ESI source conditions.
Appearance of unexpected peaks in chromatograms during the stability study 1. Degradation of this compound.1. Perform peak purity analysis to confirm the new peak is not co-eluting with the main peak.
2. Interaction with excipients (if in a formulation).2. Analyze placebos stored under the same conditions to rule out excipient-related peaks.
3. Contamination.3. Review sample handling and preparation procedures. Ensure the cleanliness of vials and solvents.

Summary of Stability Data

As specific quantitative data for this compound under ICH stability conditions is not widely published, the following table provides a template for researchers to populate with their own experimental data.

Table 1: Example Stability Data Table for this compound (Solid State)

Storage ConditionTime PointAppearanceAssay (% of Initial)Degradation Products (% Area)
Long-Term 0 monthsWhite powder100.0Not Detected
25°C ± 2°C / 60% RH ± 5% RH3 months
6 months
9 months
12 months
Accelerated 0 monthsWhite powder100.0Not Detected
40°C ± 2°C / 75% RH ± 5% RH1 month
3 months
6 months

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound, in line with ICH guidelines.[4]

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 48 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 48 hours.

  • Thermal Degradation (Solid State): Expose solid this compound to 105°C for 72 hours in a calibrated oven.

  • Photostability: Expose solid this compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is a starting point for the analysis of this compound and its degradation products. Method validation is required.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (Note: A HILIC column may be required for better retention and separation of polar degradants).[2]

  • Mobile Phase: 100% Purified Water.[3] (An alternative for HILIC could be Acetonitrile:Water 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 190 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve this compound in purified water to a final concentration of 0.1 mg/mL.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Results Identify Degradation Products & Pathways Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

Stability_Testing_Logic Start Start Stability Study (t=0 analysis) Accelerated Place samples at 40°C / 75% RH Start->Accelerated LongTerm Place samples at 25°C / 60% RH Start->LongTerm PullTimepoints Pull samples at defined time points Accelerated->PullTimepoints e.g., 1, 3, 6 months LongTerm->PullTimepoints e.g., 3, 6, 9, 12 months Analysis Analyze samples PullTimepoints->Analysis SignificantChange Significant Change? Analysis->SignificantChange SignificantChange->Accelerated No End Establish Shelf-Life SignificantChange->End Yes

Caption: Decision logic for a typical stability study based on ICH guidelines.

References

Technical Support Center: Preventing the Thermal Degradation of Biurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Biurea during processing.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to thermally degrade?

A1: this compound is known to decompose in the temperature range of 230–260°C.[1][2] The decomposition process is complex and can be influenced by factors such as sample purity and the surrounding atmospheric pressure.

Q2: What are the primary products of this compound's thermal decomposition?

A2: The thermal decomposition of this compound yields a mixture of gaseous and solid products. The gaseous products are primarily ammonia (B1221849) (approximately 71%), carbon dioxide (approximately 17%), and nitrogen (approximately 12%). A white sublimate, which is mainly urea, and a viscous liquid residue identified as urazole (B1197782) are also formed.[1][2]

Q3: How does the purity of this compound affect its thermal stability?

A3: The purity of this compound can significantly impact its thermal stability. The decomposition process has been observed to occur in three stages: an initial small evolution of gas, an induction period, and a final autocatalytic stage where the majority of decomposition occurs.[1][2] Recrystallization of this compound can largely eliminate the initial stage of decomposition, suggesting that impurities may initiate the degradation process.[1][2]

Q4: Can the processing atmosphere affect the thermal degradation of this compound?

A4: Yes, the processing atmosphere can influence the thermal degradation of this compound. Specifically, lowering the external gas pressure has been shown to lengthen the induction period before the main autocatalytic decomposition stage begins.[1][2] This suggests that processing under vacuum or a controlled low-pressure inert atmosphere may enhance stability.

Q5: What is the activation energy for the thermal decomposition of this compound?

A5: The final and most significant stage of this compound's thermal decomposition is an acceleratory, autocatalytic process. This stage has a reported activation energy of 114 kJ mol–1.[1][2]

Troubleshooting Guide

Issue: My this compound-containing formulation is showing signs of degradation (e.g., discoloration, gas evolution, loss of potency) at temperatures below the typical 230-260°C range.

Possible Causes and Solutions:

  • Impurities: The presence of impurities can lower the onset temperature of thermal degradation.

    • Troubleshooting Step: Ensure the this compound used is of high purity. Consider recrystallizing the this compound to remove potential impurities that may be acting as catalysts for decomposition.[1][2]

    • Analytical Check: Use techniques like Differential Scanning Calorimetry (DSC) to check for a sharp melting point, which is indicative of high purity. Broad melting peaks can suggest the presence of impurities.

  • Presence of Catalytic Residues: Residual catalysts from the synthesis of this compound or other formulation components could be initiating degradation.

    • Troubleshooting Step: Review the synthesis and purification steps of all components in the formulation to identify and eliminate potential catalytic residues.

  • Autocatalysis: The decomposition of this compound is autocatalytic, meaning the products of the reaction can catalyze further decomposition.

    • Troubleshooting Step: Minimize processing times at elevated temperatures to reduce the accumulation of degradation products. Processing under an inert atmosphere (e.g., nitrogen or argon) may help to suppress the initial stages of degradation.

  • Atmospheric Conditions: The pressure of the surrounding atmosphere can affect the induction period of decomposition.

    • Troubleshooting Step: If possible, process the material under a controlled atmosphere. Experiment with processing under a slight vacuum to see if it extends the stability of the this compound, as lowering the external gas pressure has been shown to lengthen the induction period.[1][2]

Quantitative Data on this compound Thermal Degradation

ParameterValueReference(s)
Decomposition Temperature Range230–260°C[1][2]
Activation Energy (Final Stage)114 kJ mol–1[1][2]

Composition of Gaseous Decomposition Products

Gaseous ProductApproximate PercentageReference(s)
Ammonia (NH₃)71%[1][2]
Carbon Dioxide (CO₂)17%[1][2]
Nitrogen (N₂)12%[1][2]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the onset temperature of thermal degradation and quantify the mass loss of a this compound sample as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum TGA crucible. If the this compound is in a formulation, use a representative sample.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a stable, non-reactive atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Quantify the total mass loss in the observed decomposition steps.

Protocol 2: Differential Scanning Calorimetry (DSC) of this compound

Objective: To determine the melting point and enthalpy of fusion of a this compound sample, and to observe any exothermic or endothermic events associated with its thermal degradation.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the melting point from the peak of the endothermic melting transition.

    • Integrate the area under the melting peak to determine the enthalpy of fusion.

    • Observe any exothermic peaks at higher temperatures that may correspond to decomposition events.

Visualizations

Thermal_Degradation_Pathway This compound This compound Stage1 Stage 1: Initial Gas Evolution (minor) This compound->Stage1 Heat (Impurities) Stage2 Stage 2: Induction Period Stage1->Stage2 Stage3 Stage 3: Autocatalytic Decomposition (major) Stage2->Stage3 Autocatalysis Products Decomposition Products: - Ammonia (gas) - Carbon Dioxide (gas) - Nitrogen (gas) - Urea (sublimate) - Urazole (residue) Stage3->Products

Caption: Thermal degradation pathway of this compound.

Experimental_Workflow Start New this compound Formulation TGA_DSC Perform TGA and DSC Analysis (Protocol 1 & 2) Start->TGA_DSC Check_Degradation Degradation below 230°C? TGA_DSC->Check_Degradation Stable Formulation is Thermally Stable Check_Degradation->Stable No Troubleshoot Initiate Troubleshooting (See Guide) Check_Degradation->Troubleshoot Yes Modify Modify Formulation or Process (e.g., purify this compound, use inert atm.) Troubleshoot->Modify Re_evaluate Re-evaluate with TGA/DSC Modify->Re_evaluate Re_evaluate->TGA_DSC

Caption: Workflow for thermal stability testing.

Troubleshooting_Logic Start Suspected Thermal Degradation Check_Purity Is this compound high purity? Start->Check_Purity Purify Action: Recrystallize this compound Check_Purity->Purify No Check_Atmosphere Is process under inert atm? Check_Purity->Check_Atmosphere Yes Purify->Start Implement_Inert Action: Use N2 or Ar blanket Check_Atmosphere->Implement_Inert No Check_Time_Temp Are processing time/temp minimized? Check_Atmosphere->Check_Time_Temp Yes Implement_Inert->Start Optimize_Process Action: Reduce time at high temp Check_Time_Temp->Optimize_Process No Consult Consult further with thermal analysis expert Check_Time_Temp->Consult Yes Optimize_Process->Start

Caption: Troubleshooting decision tree for this compound.

References

Challenges in scaling up Biurea synthesis from lab to pilot plant.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biurea Synthesis Scale-Up

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals facing challenges in scaling up this compound synthesis from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis?

A1: Transitioning this compound synthesis from a lab to a pilot plant is not a linear process.[1] Key challenges arise because reaction kinetics, fluid dynamics, and thermodynamics change with scale.[1] The primary obstacles include:

  • Heat Management: The synthesis is often an exothermic reaction. Inefficient heat removal in larger vessels can lead to thermal gradients, localized overheating (hotspots), and potentially a thermal runaway.[2][3][4]

  • Mixing Efficiency: Achieving homogenous mixing becomes more difficult at a larger scale. Poor mixing can result in uneven distribution of reactants and temperature, leading to lower yields and increased impurity formation.[2][5][6]

  • Impurity Profile: Minor side reactions at the lab scale can become significant at the pilot scale, leading to an amplification of impurities like Biuret (B89757) and various salts from urea (B33335) hydrolysis.[2][7]

  • Process Control: Maintaining precise control over parameters such as pH, temperature, and reactant addition rates is more complex in larger reactors.[8]

  • Downstream Processing: Isolating and purifying this compound to the required specification (often >90%) can be challenging due to the presence of by-products and unreacted starting materials.[9]

Q2: How does the choice of synthesis route affect scale-up challenges?

A2: The synthesis route significantly impacts the challenges you will face.

  • Acid-Catalyzed Condensation (Hydrazine Hydrate (B1144303) & Urea): This common method, using acids like sulfuric or hydrochloric acid, produces a large amount of wastewater containing complex salts and ammonia (B1221849) nitrogen, which is difficult and costly to treat.[7][8] The process can also be corrosive to equipment.[9]

  • Ammonium (B1175870) Chloride & Sodium Hypochlorite Method: This route uses lower-cost raw materials and may have lower energy consumption.[10] A key advantage is the potential to recycle the ammonium chloride-containing mother liquor, reducing waste.[10]

  • Ketazine Process (Alkaline): This process can yield a high-quality product with a cleaner production profile but often suffers from high steam consumption, long reaction cycles, and lower yields, making it economically challenging.[8]

Q3: My product purity is decreasing at the pilot scale. What are the likely causes?

A3: A drop in purity during scale-up often points to issues with mixing and temperature control. Inadequate mixing can create "dead zones" in the reactor, leading to localized concentration spikes of reactants and promoting side reactions.[2] Similarly, poor heat removal can cause hotspots, which accelerate the formation of thermal degradation products and by-products like Biuret.[6] The formation of Biuret, a dimer of urea, is a common issue and is influenced by temperature and residence time.[11][12] Urea hydrolysis is another side reaction that can form ammonium and sodium salts.[7]

Q4: What are the critical safety considerations for scaling up this compound synthesis?

A4: Safety is paramount. The primary hazards are:

  • Thermal Runaway: Due to the exothermic nature of the reaction, a failure in the cooling system or inadequate heat removal capacity can lead to a rapid, uncontrolled increase in temperature and pressure.[3][4] A thorough thermal hazard assessment, including calculating the adiabatic temperature rise, is essential.[6]

  • Reagent Handling: Raw materials like hydrazine (B178648) hydrate are hazardous.[10] Proper personal protective equipment (PPE), handling procedures, and emergency plans are mandatory.

  • Pressure Management: The reactor system must be equipped with appropriately sized pressure relief devices to handle worst-case scenarios, such as a runaway reaction.[6]

  • By-products and Waste: The process can generate toxic and corrosive waste streams that require careful handling and disposal protocols.[8][9]

Q5: How should I approach qualifying raw materials for pilot-scale production?

A5: A robust raw material qualification program is crucial for ensuring process consistency and final product quality.[13] This involves:

  • Supplier Qualification: Establish a program to qualify and monitor suppliers, ensuring they can consistently provide materials that meet your specifications.[14]

  • Specification Development: Define clear specifications for all critical raw materials, including identity, purity, impurity limits, and physical properties.[15] This may extend beyond the tests reported on the supplier's Certificate of Analysis (CoA).[13]

  • In-house Testing: Do not rely solely on the supplier's CoA.[15] Perform identity testing on all incoming raw materials.[16] For critical materials, full testing against the specification should be conducted to verify the supplier's results.[13]

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up process.

Problem Potential Cause Recommended Solution
Low Product Yield 1. Inefficient Mixing: Non-homogenous reaction mixture leading to incomplete conversion.[2]- Evaluate and optimize the impeller design and agitation speed for the pilot reactor. - Consider using baffles to improve mixing efficiency.[6]
2. Poor Temperature Control: Deviation from optimal reaction temperature, causing slower reaction rates or degradation.[8]- Verify that the reactor's cooling system has sufficient capacity for the larger volume.[6] - Ensure temperature probes are placed correctly to detect potential hotspots.
3. Incorrect Reactant Stoichiometry/Addition: Inaccurate dosing or addition rate at the larger scale.- Calibrate all pumps and feeding systems for the pilot scale. - Consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature.[4]
High Biuret Content 1. Excessive Temperature: High reaction temperatures promote the dimerization of urea to form Biuret.[17]- Lower the reaction temperature setpoint. - Improve heat removal efficiency to prevent localized overheating.
2. Long Residence Time: Extended exposure to high temperatures increases Biuret formation.[12]- Optimize the reaction time; quench the reaction as soon as the desired conversion is reached.
3. High Urea Concentration: Higher concentrations can favor the side reaction.- Adjust the initial concentration of urea in the reaction mixture.
Product Isolation Issues (e.g., Clogging, Poor Filtration) 1. Uncontrolled Crystallization: Rapid cooling or changes in solvent composition causing the formation of fine, difficult-to-filter particles.- Develop a controlled cooling profile for crystallization. - Use seeding strategies to promote the growth of larger, more easily filterable crystals.
2. Presence of Gummy Impurities: Side reactions forming viscous or oily by-products that interfere with filtration.- Analyze impurities and adjust reaction conditions (e.g., temperature, pH) to minimize their formation. - Introduce a solvent wash or anti-solvent step to precipitate the desired product while keeping impurities in solution.
Reaction Runaway/ Loss of Control 1. Inadequate Heat Removal: The heat generated by the exothermic reaction exceeds the cooling capacity of the reactor.[3]- IMMEDIATE ACTION: Stop reactant feed and apply emergency cooling/quenching. - PREVENTION: Re-evaluate the thermal hazards. Reduce batch size, lower reactant concentrations, or slow down the addition rate.[6]
2. Agitator Failure: Loss of mixing leads to the formation of a static, uncooled layer where a runaway reaction can initiate.- Install alarms and interlocks for agitator failure. - Ensure a reliable power supply and backup for critical equipment.

Data Presentation: Reaction Parameters

The optimal conditions for this compound synthesis can vary significantly based on the chosen method. The table below summarizes typical parameters found in literature for common lab-scale synthesis routes. These should be used as a starting point for pilot-plant optimization.

ParameterAcid-Catalyzed (Hydrazine/Urea)[8]Ammonium Chloride Method[10]
Key Reactants Hydrazine Hydrate, Urea, Acid (HCl or H₂SO₄)Ammonium Chloride, Sodium Hypochlorite, Urea
Molar Ratio (Urea:Hydrazine) 2.2 - 4 : 1[7]-
Molar Ratio (Urea:Monochloroamine) -2 - 3 : 1
Temperature 80 - 110 °C80 - 110 °C (Step 2)
Reaction Time Varies, typically several hours6 - 8 hours (Step 2)
Optimal pH Acidic (controlled by acid addition)Not specified, likely basic initially
Typical Yield 80 - 85% (Sulfuric Acid Method)[9], >97% (Optimized HCl Method)[8]High yield reported[10]

Experimental Protocols

Protocol 1: General Lab-Scale this compound Synthesis (via Acid Catalysis)

This protocol is a generalized procedure based on the acid-catalyzed condensation of hydrazine hydrate and urea.[8]

Reagents:

  • Hydrazine Hydrate (e.g., 32 g/L solution)

  • Urea (Industrial Grade)

  • Concentrated Hydrochloric Acid (36-38%)

  • Distilled Water

Procedure:

  • In a four-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add a calculated amount of hydrazine hydrate solution.

  • Begin stirring and add a molar excess of urea (e.g., a mole ratio of 2.5:1 Urea:Hydrazine Hydrate).

  • Slowly add concentrated hydrochloric acid dropwise to adjust the pH to the desired acidic range. Monitor the temperature, as this may be exothermic.

  • Heat the reaction mixture to the target temperature (e.g., 90-100 °C) and maintain reflux for the specified reaction time (e.g., 4-6 hours).

  • After the reaction is complete, cool the mixture to room temperature. The this compound product will precipitate as a white solid.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold distilled water to remove unreacted starting materials and soluble salts.

  • Dry the purified this compound product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Spectrophotometric Quantification of Biuret Impurity

This method is based on the reaction of Biuret with copper sulfate (B86663) in an alkaline solution to form a colored complex that can be measured spectrophotometrically.[18]

Reagents:

  • Biuret Test Solution: Dissolve 1.73 g of copper(II) sulfate pentahydrate in ~10 mL of hot water. In a separate container, dissolve 17.3 g of sodium citrate (B86180) and 10 g of anhydrous sodium carbonate in ~80 mL of water with heating. Cool both solutions, then pour the copper sulfate solution into the citrate/carbonate solution while stirring. Dilute to 100 mL with water. Prepare this solution fresh.[18]

  • Biuret Standard Stock Solution (e.g., 1000 ppm): Accurately weigh and dissolve 250 mg of Biuret in 250 mL of distilled water.[18]

  • Sample Solution: Accurately weigh a sample of your this compound product and dissolve it in a known volume of distilled water to achieve a concentration within the calibration range.

Procedure:

  • Calibration Curve: Prepare a series of Biuret standards (e.g., 0, 50, 100, 200, 400 ppm) by diluting the stock solution.

  • Sample Preparation: To a test tube, add 2.0 mL of your prepared sample solution.

  • Reference/Blank: To a separate test tube, add 2.0 mL of distilled water.[18]

  • Reaction: To each tube (standards, sample, and blank), add 8.0 mL of the Biuret Test Solution. Mix well.

  • Incubation: Allow the solutions to stand for 15-20 minutes for color development.[18]

  • Measurement: Set a spectrophotometer to 540 nm. Use the blank solution to zero the instrument. Measure the absorbance of each standard and the sample solution.

  • Calculation: Plot the absorbance of the standards versus their concentration to create a calibration curve. Use the equation of the line to determine the concentration of Biuret in your sample solution and calculate the weight percentage in your original solid sample.

Visualizations

Diagram 1: General Scale-Up Workflow

G cluster_lab Lab Scale (Bench) cluster_pilot Pilot Plant Scale cluster_commercial Commercial Scale lab_dev Process Development (Route Scouting, Initial Optimization) lab_analysis Analytical Method Development lab_dev->lab_analysis lab_safety Initial Safety Screening (DSC) lab_analysis->lab_safety pilot_design Process Design (P&ID, Equipment Sizing) lab_safety->pilot_design Define Critical Parameters pilot_hazop HAZOP Study pilot_design->pilot_hazop pilot_raw_mat Raw Material Qualification pilot_hazop->pilot_raw_mat pilot_run Pilot Batch Execution pilot_raw_mat->pilot_run pilot_data Data Analysis & Process Validation pilot_run->pilot_data comm_tech Technology Transfer pilot_data->comm_tech Finalize Process Parameters

Caption: Workflow for scaling this compound synthesis from lab development to pilot plant.

Diagram 2: Troubleshooting Low Purity

G start Problem: Low Product Purity check_impurities Identify Impurities (HPLC, LC-MS) start->check_impurities is_biuret Is Biuret the major impurity? check_impurities->is_biuret is_salts Are salts or starting materials present? is_biuret->is_salts No biuret_actions Actions: 1. Lower Reaction Temp 2. Reduce Residence Time 3. Check for Hotspots is_biuret->biuret_actions Yes other Other Impurities is_salts->other No salts_actions Actions: 1. Improve Downstream Wash 2. Optimize Crystallization 3. Check Reaction Completion is_salts->salts_actions Yes other_actions Actions: 1. Characterize Unknowns 2. Re-evaluate Side Reactions 3. Check Raw Material Quality other->other_actions Yes end_biuret Purity Improved biuret_actions->end_biuret end_salts Purity Improved salts_actions->end_salts end_other Purity Improved other_actions->end_other

Caption: Decision tree for troubleshooting low product purity during scale-up.

Diagram 3: this compound Synthesis and Side Reaction

G urea1 Urea (H₂N-CO-NH₂) This compound This compound (H₂N-CO-NH-NH-CO-NH₂) urea1->this compound Main Reaction (Acid, Heat) hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) hydrazine->this compound Main Reaction (Acid, Heat) urea2 Urea biuret Biuret (Side Product) (H₂N-CO-NH-CO-NH₂) urea2->biuret Side Reaction (High Temp) urea3 Urea urea3->biuret Side Reaction (High Temp) spacer

References

Technical Support Center: Addressing Biurea Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Biurea in various applications.

Troubleshooting Guides

This section provides solutions to common problems faced during the experimental use of this compound.

Issue 1: this compound fails to dissolve in aqueous buffers.

  • Question: My this compound sample is not dissolving in my standard phosphate-buffered saline (PBS) solution. What could be the reason, and what steps can I take?

  • Answer: this compound exhibits very low solubility in aqueous solutions.[1] This is the most likely reason for the dissolution failure. Here’s a systematic approach to address this:

    • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is a weak base, altering the pH of the buffer might slightly improve solubility. Experiment with a range of pH values (e.g., pH 5.0 to 9.0) to determine the optimal condition.

    • Co-solvents: Introduce a water-miscible organic co-solvent. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG). Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase the concentration while monitoring for dissolution. Be mindful that high concentrations of organic solvents may affect downstream biological assays.

    • Heating and Sonication: Gently warming the solution can increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation. Sonication can also be employed to break down particle agglomerates and enhance dissolution.

    • Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size through techniques like micronization can increase the surface area available for solvation, thereby improving the dissolution rate.

Issue 2: Precipitation of this compound observed upon addition to cell culture media.

  • Question: I dissolved this compound in DMSO to prepare a stock solution, but it precipitates when I add it to my cell culture medium. How can I prevent this?

  • Answer: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high-concentration organic solvent is introduced into an aqueous environment where its solubility is much lower.

    • Decrease Stock Concentration: Prepare a more dilute stock solution of this compound in DMSO. This will result in a lower final concentration of DMSO when added to the cell culture medium, which can help keep the this compound in solution.

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Add the stock to a smaller volume of media first, ensuring it remains dissolved, and then add this intermediate solution to the final volume.

    • Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final solution can help to stabilize the this compound and prevent precipitation.

    • Formulation Strategies: For in vivo studies, consider more advanced formulation strategies such as solid dispersions or lipid-based formulations to improve the bioavailability of poorly soluble compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Quantitative Solubility Data for Urea (B33335) (as a reference)

SolventSolubility (g/L)Temperature (°C)
Water54525
Ethanol5025
Glycerol50025
Acetonitrile~425

Note: This data is for urea and should be used as a qualitative guide only.[2]

Q2: Are there any chemical modifications that can improve the solubility of this compound derivatives?

A2: Yes, several strategies involving chemical modification of urea-based compounds have been shown to improve solubility. One effective approach is to disrupt the planarity of the molecule by introducing substituents on one of the urea nitrogens. This disruption can reduce the crystal packing energy, leading to increased solubility. For instance, the introduction of a methyl group on a urea derivative has been shown to significantly increase its aqueous solubility.

Q3: What are the key considerations when developing a formulation for a poorly soluble urea-based compound like this compound for in vivo studies?

A3: For in vivo applications, ensuring adequate bioavailability is paramount. Key considerations include:

  • Particle Size Reduction: Techniques like micronization and nano-milling can increase the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: For lipophilic compounds, formulating them in oils, surfactants, and co-solvents can improve absorption.

  • Use of Excipients: Incorporating solubilizing agents, surfactants, and precipitation inhibitors in the formulation can help maintain the drug in a dissolved state in the gastrointestinal tract.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility of this compound (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, or a co-solvent mixture) in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a chemically compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE or PVDF syringe filter) to remove all undissolved solid particles.

  • Quantification of Dissolved this compound:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of a pre-validated analytical method.

    • Quantify the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve of this compound of known concentrations to accurately determine the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G cluster_troubleshooting Troubleshooting Steps cluster_precipitation_solutions Precipitation Solutions start Start: this compound Solubility Issue dissolution_check Initial Dissolution in Aqueous Buffer? start->dissolution_check precipitation_check Precipitation in Cell Culture Media? yes_dissolved Soluble dissolution_check->yes_dissolved Yes no_dissolved Insoluble dissolution_check->no_dissolved No ph_adjustment Adjust pH no_dissolved->ph_adjustment co_solvent Add Co-solvent (e.g., DMSO, Ethanol) ph_adjustment->co_solvent heating_sonication Apply Gentle Heat or Sonication co_solvent->heating_sonication particle_size Reduce Particle Size heating_sonication->particle_size particle_size->precipitation_check yes_precipitate Precipitation Occurs precipitation_check->yes_precipitate Yes no_precipitate No Precipitation precipitation_check->no_precipitate No lower_stock Lower Stock Concentration yes_precipitate->lower_stock stepwise_dilution Stepwise Dilution lower_stock->stepwise_dilution add_surfactant Add Surfactant stepwise_dilution->add_surfactant formulation Advanced Formulation add_surfactant->formulation

Caption: Troubleshooting workflow for addressing this compound solubility issues.

CXCR4 Signaling Pathway in Breast Cancer

CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC RAS RAS G_protein->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cell_Migration Cell Migration & Invasion Ca_PKC->Cell_Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Gene_Transcription Gene Transcription ERK->Gene_Transcription TPD7 TPD7 (Bi-phenyl urea derivative) TPD7->CXCR4 Inhibits

Caption: Simplified CXCR4 signaling pathway in breast cancer.

References

Technical Support Center: Optimizing Biurea Crosslinking in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing biurea crosslinking in polymers. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions to assist in controlling and characterizing the this compound crosslinking density in your polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound crosslinking and why is it important?

A: this compound crosslinking refers to the formation of biuret (B89757) linkages between polymer chains. A biuret linkage is formed when an isocyanate group reacts with an existing urea (B33335) group.[1][2] This reaction creates a trifunctional branch point, leading to a crosslinked polymer network.[3] These crosslinks significantly influence the polymer's mechanical properties, thermal stability, and swelling behavior.[4][5] Controlling the density of these this compound crosslinks is crucial for tailoring the final properties of polyurethane and polyurea materials for specific applications.[1][6]

Q2: Under what conditions does this compound formation occur?

A: this compound formation is a common side reaction in polyurethane and polyurea synthesis, particularly under the following conditions:

  • Excess Isocyanate: When there is a stoichiometric excess of isocyanate (NCO) groups relative to hydroxyl (OH) or amine (NH) groups.[2][3]

  • Presence of Water: Moisture contamination leads to the formation of urea linkages, which can then react with excess isocyanate to form biuret linkages.[2][7][8]

  • High Temperatures: Elevated reaction temperatures (typically above 100-150 °C) can promote the reaction between isocyanates and urea groups.[9][10]

  • Catalyst Influence: Certain catalysts can influence the rate of biuret formation.[11]

Q3: What is the difference in this compound formation between the water-diisocyanate and diamine-diisocyanate synthesis pathways?

A: The synthesis pathway significantly impacts the extent of this compound formation.

  • Water-Diisocyanate Pathway: This relatively slow reaction pathway allows for more significant side reactions. It has been found to produce polymers with a high content of both biuret and more complex oligo-uret structures.[1][12] The slower rate provides more time for isocyanate groups to react with the newly formed urea linkages.[1][12]

  • Diamine-Diisocyanate Pathway: This reaction is extremely fast and highly exothermic.[1][12] Consequently, it predominantly forms urea linkages with biuret formation as a less dominant side reaction compared to the water-diisocyanate pathway.[1][12]

Q4: How can I characterize and quantify this compound crosslinks?

A: Several analytical techniques can be used to identify and quantify this compound linkages:

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic carbonyl stretching vibrations of biuret groups. However, these peaks can sometimes overlap with other carbonyl signals in the polymer.[1][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 13C NMR is a powerful tool for identifying the carbonyl carbons in biuret and oligo-uret structures, providing clear evidence of these crosslinks.[1][12]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method has been developed for the quantitative analysis of this compound, particularly to determine it as a degradation product of azodicarbonamide (B1663908). This method can be adapted to quantify this compound in other samples.[14][15]

Troubleshooting Guide

Issue 1: My polymer is too brittle and fractures easily.

This is often a sign of excessively high crosslinking density, which can be caused by extensive this compound formation.

Potential Cause Troubleshooting Steps & Corrective Actions
Excessive Isocyanate (High NCO:OH/NH₂ Ratio) Carefully control the stoichiometry. Reduce the isocyanate index to be closer to the theoretical value. Ensure accurate weighing and dispensing of all reactants.[11]
High Reaction Temperature Lower the reaction temperature. High temperatures can accelerate side reactions, including this compound formation.[10] Optimize the temperature profile to favor the primary urethane/urea reaction.
Presence of Moisture Thoroughly dry all reactants (polyols, chain extenders) and solvents before use.[16] Conduct the reaction under an inert atmosphere (e.g., dry nitrogen) to prevent atmospheric moisture contamination. Consider using moisture scavengers.[11]
Inappropriate Catalyst Evaluate the catalyst system. Some catalysts may promote biuret formation more than others.[11] Adjust the catalyst concentration or switch to a more selective catalyst.

Issue 2: The polymerization reaction is incomplete, resulting in a tacky or sticky product.

A tacky surface is a common indicator of incomplete curing, which can be influenced by side reactions that disrupt the intended stoichiometry.

Potential Cause Troubleshooting Steps & Corrective Actions
Moisture Contamination Water reacts with isocyanates, consuming them in a side reaction and disrupting the stoichiometry, which can lead to an excess of the polyol/polyamine component and an incomplete cure.[16] Ensure all reactants and equipment are dry.[16]
Incorrect Stoichiometry An incorrect ratio of isocyanate to polyol/polyamine can result in unreacted functional groups, leading to a tacky surface.[16] Verify calculations and measurements of all components.
Inadequate Mixing Poor mixing can lead to localized areas of incorrect stoichiometry.[16] Ensure thorough and uniform mixing of all components.
Insufficient Curing Time/Temperature The polymer may not have been cured long enough or at a high enough temperature to complete the reaction.[16] Follow the recommended curing schedule, including any post-curing steps.

Issue 3: My polyurethane foam has poor mechanical strength and a cheesy appearance.

This can be caused by a flawed polymer network, where excessive this compound formation can play a role.

Potential Cause Troubleshooting Steps & Corrective Actions
Excessive Water in Formulation Leads to the formation of excess biuret, which may not be soluble in other components like silicone surfactants, leading to defects.[7][8]
Poor Catalyst Balance An imbalance between the gelling and blowing catalysts can lead to an insufficient crosslinking reaction.[7][8]
High Reaction Temperature Can cause degradation of polymer chains (e.g., ether bond breakage) in addition to promoting side reactions, weakening the foam structure.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound Crosslinked Polyurea via the Water-Diisocyanate Pathway

This protocol describes a general method for preparing a this compound crosslinked polyurea.

  • Reagent Preparation:

    • Ensure hexamethylene diisocyanate (HDI) is pure and free of contaminants.

    • Use deionized water.

  • Reaction Setup:

    • In a cylindrical 100 mL glass reactor, add HDI.

    • Slowly add water to the HDI at a molar ratio of 1:1 while stirring. The reaction is exothermic and will release CO₂, causing foaming.[1]

    • The reaction should be carried out in a well-ventilated fume hood.

  • Curing:

    • Allow the reaction to proceed at room temperature until the mixture solidifies.

    • For further curing and to promote this compound formation, the solid polymer can be heated at a controlled temperature (e.g., 60-100 °C) for a specified time.

  • Characterization:

    • Analyze the resulting polymer using FTIR and solid-state 13C NMR to identify urea, biuret, and oligo-uret structures.[1][12]

Protocol 2: Quantification of this compound Content by HPLC

This protocol is adapted from a method for determining this compound in the presence of azodicarbonamide.[14]

  • Sample Preparation:

    • Dissolve a known weight of the polymer sample in a suitable solvent (e.g., a mixture of dimethyl formamide (B127407) and water).[15]

  • HPLC System:

    • Column: C18 column.[14]

    • Mobile Phase: 100% water.[14]

    • Detector: UV detector set at 190 nm for this compound.[14]

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Inject the dissolved polymer sample into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Biurea_Formation_Pathway Isocyanate1 R-NCO (Isocyanate) CarbamicAcid R-NH-COOH (Carbamic Acid) Isocyanate1->CarbamicAcid + Water H₂O (Water) Water->CarbamicAcid Amine R-NH₂ (Amine) CarbamicAcid->Amine - CO₂ Urea R-NH-CO-NH-R (Urea Linkage) Amine->Urea + Isocyanate2 R-NCO (Isocyanate) Isocyanate2->Urea This compound R-N(CO-NH-R)-CO-NH-R (this compound Crosslink) Urea->this compound + Isocyanate3 R-NCO (Excess Isocyanate) Isocyanate3->this compound Troubleshooting_Workflow Start Problem Identified: Brittle Polymer CheckStoichiometry Check NCO:OH/NH₂ Ratio Start->CheckStoichiometry HighRatio Ratio Too High? CheckStoichiometry->HighRatio CheckTemp Review Reaction Temperature HighTemp Temp Too High? CheckTemp->HighTemp CheckMoisture Investigate Moisture Contamination MoisturePresent Moisture Present? CheckMoisture->MoisturePresent HighRatio->CheckTemp No ReduceRatio Reduce Isocyanate Index HighRatio->ReduceRatio Yes HighTemp->CheckMoisture No LowerTemp Lower Reaction Temperature HighTemp->LowerTemp Yes DryReactants Dry Reactants & Use Inert Atmosphere MoisturePresent->DryReactants Yes End Re-run Experiment MoisturePresent->End No ReduceRatio->End LowerTemp->End DryReactants->End

References

Technical Support Center: Precipitated Biurea Particle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the particle size of precipitated biurea. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size of precipitated this compound?

A1: The particle size of precipitated this compound is influenced by several key experimental parameters. These include:

  • Reactant Concentration: Higher concentrations of reactants generally lead to a higher degree of supersaturation, which can result in the formation of a larger number of small nuclei and, consequently, smaller particles.[1]

  • Temperature: Temperature affects both the solubility of this compound and the kinetics of nucleation and crystal growth. Precipitating from a hot solution can sometimes lead to larger, more well-defined crystals by increasing solubility and reducing the relative supersaturation.[1]

  • Stirring Speed (Agitation): The rate of stirring influences the homogeneity of the reaction mixture and the diffusion of molecules to the crystal surface. Inadequate or excessive stirring can lead to non-uniform particle sizes.[2][3]

  • pH of the Reaction Mixture: The pH of the solution can affect the solubility of this compound and the reaction rate, thereby influencing the precipitation process. Maintaining a stable pH is crucial for consistent results.[4][5]

  • Rate of Reactant Addition: The speed at which reactants are mixed can significantly impact the local supersaturation. Slow, controlled addition of the precipitating agent generally favors the growth of larger particles.[1]

  • Solvent System: The choice of solvent affects the solubility of this compound and can influence the particle formation process.[6][7][8]

  • Presence of Impurities or Additives: Impurities or specifically added growth inhibitors can alter the crystal growth kinetics and the final particle morphology.[9]

Q2: How does the rate of cooling affect the particle size of this compound?

A2: The rate of cooling is a critical factor in controlling particle size during crystallization. A slower cooling rate generally allows for more controlled crystal growth, leading to larger and more uniform particles.[10] Rapid cooling, on the other hand, can induce rapid nucleation at many sites, resulting in a larger number of smaller particles.[10][11]

Q3: Can the order of reactant addition impact the final particle size?

A3: Yes, the order of reactant addition can influence the particle size. Adding the more soluble reactant to the less soluble one, or vice versa, can create different initial supersaturation conditions, affecting the balance between nucleation and crystal growth. It is important to maintain a consistent and controlled addition process for reproducible results.[5]

Troubleshooting Guide

Issue 1: The precipitated this compound particles are too small (fine powder).

Potential Cause Troubleshooting Step
High Relative Supersaturation Decrease the concentration of the reactants (hydrazine hydrate (B1144303) and urea).[1]
Add the precipitating agent more slowly and with vigorous, controlled stirring to maintain a lower level of supersaturation.[1]
Rapid Cooling If precipitation is induced by cooling, decrease the cooling rate to allow for more time for crystal growth.[10]
High Stirring Speed A very high stirring rate can lead to increased secondary nucleation and crystal breakage.[12] Try reducing the stirring speed to a moderate level that ensures homogeneity without causing excessive shear.
Incorrect pH Ensure the pH of the reaction mixture is within the optimal range (e.g., pH 2-5 as mentioned in some synthesis protocols) and is stable throughout the precipitation process.[4]

Issue 2: The precipitated this compound particles are too large or have a wide size distribution.

Potential Cause Troubleshooting Step
Low Nucleation Rate Increase the initial supersaturation by using slightly more concentrated solutions.
Inadequate Mixing Increase the stirring speed to ensure a more uniform distribution of reactants and prevent localized areas of high supersaturation, which can lead to uncontrolled growth.[2][3]
Ostwald Ripening "Digestion" of the precipitate, which is letting it stand in the mother liquor (often at an elevated temperature), can lead to the growth of larger particles at the expense of smaller ones (Ostwald ripening).[1] If this is undesirable, reduce the time between precipitation and filtration.
Inconsistent Temperature Ensure the temperature of the reaction vessel is uniform and well-controlled throughout the precipitation process.

Issue 3: The precipitated this compound is forming aggregates or agglomerates.

Potential Cause Troubleshooting Step
Insufficient Agitation Low stirring rates may not provide enough energy to keep the forming particles suspended and separated, leading to agglomeration.[2] A moderate increase in stirring speed might be beneficial.
High Particle Concentration If the concentration of the precipitate is very high, the particles are more likely to collide and stick together. Consider using more dilute reactant solutions.
Interparticle Forces The surface charge of the particles can influence aggregation. Adjusting the pH or adding a suitable dispersing agent (surfactant) might help to stabilize the particles and prevent agglomeration.

Experimental Protocols

Standard Procedure for the Synthesis of this compound

This protocol is a general guideline based on literature procedures and should be optimized for specific particle size requirements.[4]

  • Preparation: In a two-neck, round-bottom flask equipped with a reflux condenser and a stirrer, dissolve hydrazine (B178648) hydrate in distilled water.

  • Acidification: Carefully acidify the solution with sulfuric acid or hydrochloric acid to a pH between 3 and 5.[5]

  • Urea (B33335) Addition: Add urea to the acidified solution. A typical molar ratio of urea to hydrazine is 3:1.[4]

  • Heating and Reflux: Heat the reaction mixture to reflux temperature (around 105°C) with continuous stirring. The reaction time can vary from 2 to 9 hours.[4]

  • Precipitation and Cooling: Allow the reaction mixture to cool slowly to room temperature to induce precipitation of this compound. For larger particles, a slower cooling rate is recommended.

  • Filtration and Washing: Collect the precipitate by filtration. Wash the filtered solid with warm water to remove any unreacted starting materials and by-products.

  • Drying: Air-dry the collected this compound at room temperature.

Data Presentation

Table 1: Influence of Key Parameters on this compound Particle Size (Qualitative)

ParameterEffect on Particle SizeGeneral Recommendation for Larger ParticlesGeneral Recommendation for Smaller Particles
Reactant Concentration Higher concentration generally leads to smaller particles.[1]Use lower reactant concentrations.Use higher reactant concentrations.
Temperature Higher temperature can increase solubility, potentially leading to larger crystals upon slow cooling.[1][13]Precipitate from a hot, saturated solution followed by slow cooling.Induce precipitation at a lower temperature.
Stirring Speed Both too low and too high speeds can be detrimental. Optimal speed depends on the vessel and scale.[12][2][3]Moderate stirring to ensure homogeneity without excessive shear.High stirring speed to promote rapid nucleation.
Rate of Cooling Slower cooling promotes the growth of larger crystals.[10]Slow and controlled cooling.Rapid cooling (quenching).
pH Affects solubility and reaction kinetics.[4][5]Maintain a stable, optimized pH throughout the process.Vary pH to find conditions that favor rapid nucleation.

Visualizations

Particle_Size_Control_Workflow cluster_problem Problem Identification cluster_analysis Parameter Analysis cluster_solution Solution Pathway cluster_outcome Desired Outcome Problem Precipitated this compound Particle Size Issue Concentration Reactant Concentration Problem->Concentration Analyze Temperature Temperature & Cooling Rate Problem->Temperature Analyze Stirring Stirring Speed Problem->Stirring Analyze pH pH Level Problem->pH Analyze TooSmall Particles Too Small? Concentration->TooSmall Temperature->TooSmall Stirring->TooSmall pH->TooSmall TooLarge Particles Too Large? TooSmall->TooLarge No DecreaseConc Decrease Concentration TooSmall->DecreaseConc Yes IncreaseConc Increase Concentration TooLarge->IncreaseConc Yes OptimalSize Optimal Particle Size Achieved TooLarge->OptimalSize No OptimizeStirring Optimize Stirring Speed DecreaseConc->OptimizeStirring SlowCooling Slower Cooling SlowCooling->OptimizeStirring OptimizeStirring->OptimalSize FastCooling Faster Cooling IncreaseConc->FastCooling FastCooling->OptimizeStirring

Caption: Troubleshooting workflow for controlling this compound particle size.

Parameter_Relationship cluster_input Controllable Parameters cluster_process Precipitation Process cluster_output Outcome Concentration Reactant Concentration Supersaturation Relative Supersaturation Concentration->Supersaturation Directly affects Temperature Temperature Temperature->Supersaturation Affects solubility Stirring Stirring Speed Nucleation Nucleation Rate Stirring->Nucleation Influences Growth Crystal Growth Rate Stirring->Growth Influences diffusion CoolingRate Cooling Rate CoolingRate->Supersaturation Controls rate of change Supersaturation->Nucleation Drives Supersaturation->Growth Drives ParticleSize Final Particle Size Nucleation->ParticleSize High rate -> Small size Growth->ParticleSize High rate -> Large size

Caption: Relationship between experimental parameters and final particle size.

References

Technical Support Center: Minimizing Biuret Formation in Urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of biuret (B89757) as an impurity during urea (B33335) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is biuret and why is it an undesirable impurity in urea synthesis?

Biuret (NH₂CONHCONH₂) is a common impurity formed during urea synthesis through the condensation of two urea molecules with the elimination of ammonia (B1221849).[1] Its presence is undesirable as it can negatively impact product quality and performance, particularly in applications like fertilizers where it can be toxic to certain crops.[2][3][4] In pharmaceutical applications, impurities like biuret can alter the physicochemical properties and toxicological profile of the final active pharmaceutical ingredient (API).[1] Regulatory agencies mandate strict control over such impurities.[1]

Q2: What is the chemical mechanism of biuret formation?

The formation of biuret is primarily a temperature-dependent process.[1][5] When urea is heated above its melting point (approximately 133°C), it can decompose into isocyanic acid (HNCO) and ammonia (NH₃).[1][5] This reactive isocyanic acid can then react with another urea molecule to form biuret.[1][2][5] The overall reaction is:

2 CO(NH₂)₂ ⇌ NH₂CONHCONH₂ + NH₃[5][6]

This is an equilibrium reaction, and the presence of excess ammonia can shift the equilibrium to the left, favoring the decomposition of biuret back into urea.[2][5][7]

Q3: What are the key process parameters that influence biuret formation?

Several key process parameters significantly influence the rate of biuret formation:

  • High Temperature: The rate of urea decomposition into isocyanic acid, the precursor to biuret, increases significantly with temperature.[1][5][6] Temperatures above 130-160°C in urea melts or concentrators accelerate biuret formation.[5]

  • Prolonged Residence Time: Longer exposure of molten or concentrated urea to high temperatures provides more opportunity for biuret to form.[1][5][6]

  • Low Ammonia Partial Pressure: Since the formation of biuret is a reversible reaction that releases ammonia, a low partial pressure of ammonia in the system will shift the equilibrium towards the formation of biuret.[1][2][5]

  • Low Plant Load: Operating a urea plant at a lower capacity can increase the residence time of the urea solution, leading to higher biuret formation if other parameters are not adjusted accordingly.[6]

Troubleshooting Guide: High Biuret Formation

This guide provides a systematic approach to identifying and resolving issues related to high biuret content in your urea product.

Symptom Potential Cause Recommended Action
Gradual increase in biuret content over time 1. Fouling in heat exchangers or evaporators: This can lead to localized hotspots and increased residence time. 2. Instrument calibration drift: Inaccurate temperature or pressure readings can lead to suboptimal operating conditions.1. Monitor heat transfer coefficients and pressure drops. Schedule cleaning and maintenance of heat exchange surfaces. 2. Regularly calibrate temperature and pressure sensors in the high-temperature sections of the plant.[5]
Sudden spike in biuret content 1. Process upset: A sudden change in temperature, pressure, or feed composition. 2. Reduced ammonia recycle: A problem in the ammonia recovery and recycle section can lead to lower ammonia partial pressure.1. Review process data to identify any recent changes in operating parameters. Stabilize the plant operation. 2. Check the performance of the ammonia recovery section. Ensure efficient recycling of unreacted ammonia.
Consistently high biuret content despite normal operating parameters 1. Design limitations: The design of the reactor, stripper, or concentrator may inherently favor biuret formation (e.g., long residence times, inefficient mixing). 2. Incorrect sampling or analytical method: The measured biuret content may not be representative of the actual product.1. Consider process modifications. This could include installing high-efficiency trays in the reactor to improve mixing[8] or optimizing the design of the concentration and finishing sections.[9] 2. Review and validate your sampling and analytical procedures. Ensure that the sample is taken from a representative point and that the analytical method is accurate and precise.
High biuret content at low plant operating loads 1. Increased residence time: At lower production rates, the urea solution spends more time in the high-temperature sections of the plant.[6]1. Optimize operating parameters for the lower load. This may involve reducing temperatures in the decomposers and evaporators and maintaining minimum possible levels in vessels to reduce residence time.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the control of biuret formation.

Table 1: Influence of Process Parameters on Biuret Formation

ParameterTypical RangeImpact on Biuret FormationReference
Temperature 130 - 160 °C (in melts/concentrators)Increases significantly with temperature[1][5]
Ammonia Pressure 10 - 100 atm (in conversion zone)Higher pressure reduces formation[7][9]
Ammonia Concentration 500 - 5000 ppm (downstream injection)Higher concentration reverses formation[9][10]
Residence Time Varies by plant designLonger time increases formation[1][5][6]

Table 2: Typical Biuret Specifications for Urea Products

Urea GradeApplicationMaximum Biuret Content (%)Reference
Fertilizer Grade (standard) Soil application~1.5 - 2.0[2]
Fertilizer Grade (low biuret) Foliar application, sensitive crops< 0.3 - 0.5[2][4]
Technical Grade/API Precursor Industrial/PharmaceuticalVaries, typically very low[1]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Biuret in Urea

This method is based on the formation of a colored complex between biuret and copper(II) ions in an alkaline solution.

Materials:

  • Spectrophotometer

  • Urea sample

  • Biuret standard

  • Biuret reagent: Dissolve 1.5 g of copper sulfate (B86663) (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of deionized water. While stirring, add 300 mL of 10% sodium hydroxide (B78521) (NaOH) solution. Dilute to 1 L with deionized water.[11]

  • Standard protein solution (e.g., Bovine Serum Albumin) for calibration[11]

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the urea sample and dissolve it in a specific volume of deionized water.

  • Standard Curve Preparation: Prepare a series of biuret standard solutions of known concentrations.

  • Reaction: To a set volume of the sample solution and each standard solution, add a specific volume of the biuret reagent.

  • Incubation: Allow the solutions to stand for a specified time to allow for color development.

  • Measurement: Measure the absorbance of the solutions at a wavelength of 540-560 nm using the spectrophotometer.[11]

  • Calculation: Plot a standard curve of absorbance versus biuret concentration. Use the absorbance of the sample solution to determine its biuret concentration from the standard curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Biuret Determination

HPLC offers a more selective and sensitive method for biuret determination.

Materials:

  • HPLC system with a UV detector

  • Amine chromatography column[12]

  • Urea sample

  • Biuret standard

  • Mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile)

Procedure:

  • Sample Preparation: Dissolve a known amount of the urea sample in the mobile phase.[12][13]

  • Standard Preparation: Prepare a series of biuret standard solutions in the mobile phase.

  • Chromatographic Conditions:

    • Column: Amine-based column

    • Mobile Phase: Isocratic or gradient elution with a suitable solvent mixture.

    • Flow Rate: Set a constant flow rate.

    • Detection: UV detection at an appropriate wavelength.

  • Injection: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Analysis: Identify the biuret peak in the chromatograms based on its retention time compared to the standard.

  • Quantification: Calculate the concentration of biuret in the sample by comparing the peak area of the biuret in the sample chromatogram to the peak areas of the biuret in the standard chromatograms.

Visualizations

Biuret_Formation_Pathway cluster_decomposition Urea Decomposition (High Temperature) cluster_condensation Condensation Reaction Urea1 Urea (CO(NH₂)₂) Isocyanic_Acid Isocyanic Acid (HNCO) Urea1->Isocyanic_Acid + Heat Ammonia1 Ammonia (NH₃) Biuret Biuret (NH₂CONHCONH₂) Isocyanic_Acid->Biuret Urea2 Urea (CO(NH₂)₂) Urea2->Biuret Biuret->Urea2 + Ammonia (Reversible) Ammonia2 Ammonia (NH₃)

Caption: Chemical pathway of biuret formation from urea.

Troubleshooting_Workflow Start High Biuret Content Detected Check_Params Review Process Parameters (Temp, Pressure, Residence Time) Start->Check_Params Params_Normal Parameters Normal? Check_Params->Params_Normal Investigate_Upset Investigate Process Upset (e.g., feed change, equipment malfunction) Params_Normal->Investigate_Upset No Check_Ammonia Check Ammonia Recycle System Params_Normal->Check_Ammonia Yes Adjust_Params Adjust Operating Parameters Investigate_Upset->Adjust_Params Ammonia_OK Ammonia System OK? Check_Ammonia->Ammonia_OK Repair_Ammonia Repair/Optimize Ammonia System Ammonia_OK->Repair_Ammonia No Check_Design Evaluate Equipment Design & Analytical Methods Ammonia_OK->Check_Design Yes End Biuret Content Reduced Repair_Ammonia->End Implement_Mods Implement Process/Equipment Modifications or Refine Analytics Check_Design->Implement_Mods Implement_Mods->End Adjust_Params->End

Caption: Troubleshooting workflow for high biuret formation.

Logical_Relationships cluster_causes Primary Causes cluster_effect Effect cluster_mitigation Mitigation Strategies Temp High Temperature Biuret Increased Biuret Formation Temp->Biuret Time Long Residence Time Time->Biuret Low_NH3 Low Ammonia Pressure Low_NH3->Biuret Control_Temp Temperature Control Biuret->Control_Temp Reduce_Time Minimize Residence Time Biuret->Reduce_Time Increase_NH3 Increase Ammonia Pressure/ Inject Ammonia Biuret->Increase_NH3

Caption: Factors influencing biuret formation and mitigation.

References

Technical Support Center: Catalyst Selection and Optimization for Biurea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for biurea synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic approach for synthesizing this compound from hydrazine (B178648) and urea (B33335)?

A1: The synthesis of this compound from hydrazine (or its salts like hydrazine sulfate) and urea is primarily an acid-catalyzed condensation reaction. The key is not a specific catalyst in the traditional sense, but rather the careful control of pH using strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] Maintaining an acidic environment, typically between pH 3 and 5, is crucial for driving the reaction to completion.

Q2: Are there catalysts for subsequent reactions involving this compound?

A2: Yes. This compound is often synthesized as an intermediate for the production of azodicarbonamide (B1663908) (ADCA), a widely used foaming agent.[2] The oxidation of this compound to ADCA is frequently catalyzed. A common and effective catalyst for this step is potassium bromide (KBr), used in conjunction with an oxidant like hydrogen peroxide (H₂O₂).[2][3] This catalytic system is considered efficient and environmentally friendly.[2] Anodic oxidation is another method where electrodes function as heterogeneous catalysts.

Q3: What are the most critical parameters to optimize for high this compound yield?

A3: Several factors significantly influence the yield of this compound. These include:

  • pH Value: Maintaining the optimal pH range (e.g., 3-5) is critical.[1]

  • Reactant Ratio: The molar ratio of urea to hydrazine hydrate (B1144303) is a key parameter to optimize.[1]

  • Reaction Temperature: The temperature of the reaction solution must be carefully controlled, often at reflux (around 105-108°C).[4]

  • Reaction Time: Sufficient reaction time is necessary for the condensation to proceed to completion.[1]

Q4: Does this compound have any known biological activities or roles in signaling pathways?

A4: this compound is primarily recognized as a chemical intermediate in industrial processes, notably for the synthesis of azodicarbonamide.[5] While extensive research exists on the diverse biological activities of various "urea derivatives" in medicinal chemistry—including anticancer, antimicrobial, and anti-HIV agents—specific signaling pathway interactions for this compound itself are not well-documented in the available literature.[6][7][8] Its main relevance in a biological context is its rapid elimination from the body through excretion upon exposure.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound synthesis and subsequent catalytic oxidation.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution Expected Outcome
Incorrect pH The pH of the reaction mixture is critical and should be maintained in the optimal acidic range (e.g., 3-5). Use a pH meter and add acid (e.g., 50% H₂SO₄) dropwise to adjust and maintain the pH throughout the reaction.[1]Improved reaction rate and higher product yield.
Suboptimal Temperature Ensure the reaction is heated to the specified reflux temperature (e.g., 105°C) and maintained consistently. Use a suitable heating mantle and condenser.Drives the condensation reaction to completion.
Incorrect Reactant Ratio The molar ratio of urea to hydrazine hydrate should be optimized. A common starting point is a 3:1 molar ratio of urea to hydrazine.Maximizes the conversion of the limiting reagent (hydrazine).
Insufficient Reaction Time Monitor the reaction progress. If the yield is low, increasing the reaction time (e.g., from 5 to 9 hours) may be necessary.Allows the reaction to reach completion.
Presence of Carbonate Ions Carbonate ions in dilute hydrazine solutions can inhibit this compound formation. Acidification of the mixture to a pH below 6 helps remove carbonate as CO₂.[9]Removal of inhibiting species, leading to improved yield.
Issue 2: Formation of Impurities and Purification Challenges
Potential Cause Recommended Solution Expected Outcome
Unreacted Starting Materials Ensure optimal reaction conditions (pH, temperature, time) to maximize conversion. The final this compound product is typically a precipitate that can be isolated by filtration and washed with warm or distilled water to remove unreacted, water-soluble starting materials.Higher purity of the isolated this compound.
Formation of Biuret Biuret (a different compound formed from the self-condensation of urea) can be an impurity if reaction temperatures are excessively high. Adhere to the recommended reflux temperature.[10][11]Minimized formation of thermal decomposition byproducts.
Product Discoloration If using manganese salts as catalysts in related processes, precipitation of manganese at pH > 7 can discolor the product. Ensure pH remains in the acidic range during synthesis.[9]A white, pure this compound product.
Issue 3: Low Yield in KBr-Catalyzed Oxidation to ADCA
Potential Cause Recommended Solution Expected Outcome
Suboptimal Oxidant Amount The molar ratio of hydrogen peroxide to this compound is a critical factor. This should be systematically varied to find the optimal condition that maximizes yield without causing excessive decomposition.Maximized conversion of this compound to ADCA.
Incorrect Temperature The reaction temperature for the oxidation step influences yield. Yield typically increases with temperature up to a certain point (e.g., 60°C), after which the thermal decomposition of H₂O₂ can cause the yield to decrease.[2]Optimal balance between reaction rate and oxidant stability, leading to higher yield.
Inefficient Catalysis Ensure the correct molar percentage of the KBr catalyst is used. The addition of KBr has been shown to cause a remarkable increase in the yield of ADCA.[2]Enhanced reaction rate and improved product yield.

Data Presentation: Catalyst and Reaction Optimization

Table 1: Effect of Reaction Parameters on this compound Synthesis Yield (Illustrative data based on typical optimization studies)

ParameterCondition ACondition BCondition CYield (%)Reference
pH 24 685 -> 97 -> 91[1]
Urea:Hydrazine Ratio 2.5 : 13.0 : 1 3.5 : 190 -> 96 -> 94
Temperature (°C) 90105 (Reflux) 11588 -> 97 -> 95
Time (hours) 369 82 -> 91 -> 96

Table 2: Effect of Oxidant Amount on KBr-Catalyzed Oxidation of this compound to ADCA (Data adapted from literature)[2]

Catalyst:this compound:H₂O₂ Molar RatioReaction Temperature (°C)Reaction Time (min)Isolated Yield (%)
1 : 33 : 3603085.1
1 : 33 : 4603092.5
1 : 33 : 4.5 60 30 95.2
1 : 33 : 5603093.8

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is based on the acid condensation of hydrazine hydrate and urea.

  • Preparation: In a two-neck, round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3 mL (50 mmol) of hydrazine hydrate (85%) and 70 mL of distilled water.

  • pH Adjustment: Slowly add 50% sulfuric acid dropwise to the solution while stirring until the pH is stable between 3 and 5.

  • Reactant Addition: Add 9 g (150 mmol) of urea to the acidified solution.

  • Reaction: Heat the mixture to reflux (approximately 105°C) with continuous stirring. Maintain the reaction for 9 hours. Periodically check and maintain the pH between 3 and 5.

  • Isolation: After 9 hours, allow the reaction mixture to cool to room temperature. A white precipitate of this compound will form.

  • Purification: Collect the precipitate by filtration. Wash the collected solid with warm water to remove unreacted starting materials and salts. Air-dry the product at room temperature.

Protocol 2: KBr-Catalyzed Oxidation of this compound to Azodicarbonamide (ADCA)

This protocol describes the catalytic oxidation of the synthesized this compound using hydrogen peroxide.[2]

  • Preparation: Suspend 2.3 g (0.02 mol) of the synthesized this compound in water in a suitable reaction flask.

  • Catalyst Addition: Add 0.6 mmol of potassium bromide (KBr) as the catalyst.

  • pH Adjustment: Add sulfuric acid to lower the pH to less than 2.

  • Reaction Setup: Heat the suspension to the desired reaction temperature (e.g., 60°C).

  • Oxidant Addition: Once the temperature and pH are stable, add 0.09 mol of 30% hydrogen peroxide (H₂O₂).

  • Reaction: Stir the reaction mixture for 30 minutes in a stirred water bath. Yellow deposits of ADCA will form.

  • Isolation and Purification: Cool the mixture and filter the yellow product. Wash the collected solid several times with distilled water and then dry.

Process Diagrams

experimental_workflow cluster_synthesis Step 1: this compound Synthesis cluster_oxidation Step 2: Catalytic Oxidation start Hydrazine Hydrate + Urea + Water ph_adjust Acidify to pH 3-5 (H₂SO₄) start->ph_adjust reflux Heat to Reflux (105°C) for 9 hours ph_adjust->reflux cool_filter Cool, Filter & Wash with Water reflux->cool_filter This compound Pure this compound Product cool_filter->this compound biurea_input This compound Suspension This compound->biurea_input Use as starting material catalyst_add Add KBr Catalyst & Acidify (pH < 2) biurea_input->catalyst_add heat Heat to 60°C catalyst_add->heat oxidant_add Add H₂O₂ heat->oxidant_add react Stir for 30 min oxidant_add->react adca ADCA Product react->adca

Caption: Experimental workflow for the two-step synthesis of ADCA from hydrazine and urea.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Product Yield ph Incorrect pH issue->ph temp Suboptimal Temperature issue->temp ratio Incorrect Reactant Ratio issue->ratio time Insufficient Time issue->time sol_ph Monitor & Adjust pH to 3-5 ph->sol_ph sol_temp Maintain Consistent Reflux Temp temp->sol_temp sol_ratio Optimize Molar Ratio (e.g., Urea:Hydrazine 3:1) ratio->sol_ratio sol_time Increase Reaction Time time->sol_time

References

Technical Support Center: Managing the Exothermic Nature of the Biurea Synthesis Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Biurea synthesis. The following information is designed to help manage the exothermic nature of the reaction and ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Is the this compound synthesis reaction exothermic, and why is this a concern?

A1: The synthesis of this compound from urea (B33335) and hydrazine (B178648) is a condensation reaction that can be exothermic, meaning it releases heat.[1] While an initial energy input is required to start the reaction, the subsequent heat generation can lead to a rapid increase in temperature.[2][3] This is a significant concern during scale-up, as the ratio of surface area (for heat dissipation) to volume (of the reaction mixture) decreases, making cooling less efficient.[4][5] Uncontrolled exotherms can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a fire, explosion, or vessel rupture.[6][7]

Q2: What are the key process parameters to monitor and control to manage the exotherm?

A2: The critical parameters to monitor and control are:

  • Temperature: This is the most direct indicator of the reaction rate and heat generation.[6]

  • pH: The reaction is typically carried out under acidic or neutral to alkaline conditions, and pH can influence reaction rate and side product formation.[3][8]

  • Reagent Addition Rate: In a semi-batch process, the rate at which reactants are added is a crucial control point for managing the rate of heat generation.[4][5]

  • Stirring/Agitation: Proper mixing is essential to ensure even temperature distribution and prevent the formation of localized "hot spots."[6]

Q3: What are the common signs of a potential thermal runaway in this compound synthesis?

A3: Be vigilant for the following warning signs:

  • A sudden, rapid increase in the internal temperature of the reactor that is difficult to control with the cooling system.

  • An increase in pressure within the reactor.

  • Noticeable evolution of gas.

  • Changes in the color or viscosity of the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase (Temperature Overshoot) 1. Reagent addition rate is too high. 2. Inadequate cooling capacity. 3. Poor mixing leading to localized hot spots. 4. Incorrect initial temperature.1. Immediately stop the addition of reagents. 2. Increase the cooling to the maximum capacity. 3. Increase the stirring speed to improve heat distribution. 4. If the temperature continues to rise, consider an emergency quench by adding a cold, inert solvent.
Inconsistent Temperature Readings 1. Malfunctioning temperature probe. 2. Poor placement of the temperature probe. 3. Inadequate mixing.1. Check the calibration and functionality of the temperature probe. 2. Ensure the probe is submerged in the reaction mixture and not touching the reactor wall. 3. Verify that the agitator is functioning correctly and providing adequate mixing.
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Low initial temperature causing an accumulation of unreacted reagents. 2. Presence of an inhibitor in the starting materials.1. Slowly and carefully increase the initial temperature to the recommended range. 2. Ensure high purity of starting materials. 3. When initiating the reaction, add a small portion of one reagent first and wait for a controlled temperature increase before proceeding with the rest of the addition.
Difficulty in Maintaining a Stable Temperature 1. Poorly tuned temperature controller (PID controller). 2. Fluctuations in the cooling utility supply.1. Tune the Proportional-Integral-Derivative (PID) controller parameters to match the thermal characteristics of the reactor system. 2. Ensure a stable and consistent supply of the cooling medium.

Experimental Protocols and Data

General Protocol for Temperature-Controlled this compound Synthesis (Semi-Batch Method)

This protocol is a general guideline and should be adapted based on specific experimental goals and safety assessments.

  • Reactor Setup:

    • Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a reflux condenser, and a port for controlled reagent addition (e.g., a dropping funnel or a syringe pump).

    • Connect the reactor jacket to a circulating bath for temperature control.

  • Initial Charge:

    • Charge the reactor with hydrazine hydrate (B1144303) and water.

    • Begin stirring and bring the initial mixture to the desired starting temperature (e.g., 80-90 °C).

  • Reagent Addition:

    • Dissolve urea in water and place it in the addition funnel/syringe pump.

    • Slowly add the urea solution to the reactor over a period of 1-2 hours.

    • Monitor the internal temperature closely. Adjust the addition rate to maintain the desired reaction temperature.

  • Reaction and Work-up:

    • After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-3 hours to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

    • The this compound product will precipitate and can be collected by filtration, followed by washing and drying.

Quantitative Data from Literature

The following table summarizes key reaction parameters from various sources for the synthesis of this compound.

Parameter Value Source
Reaction Temperature 80-110 °C[2]
108 °C[9]
90-120 °C[3]
135 °C[3]
pH 2.0 - 2.5[8]
4 - 5[9]
7 - 10[3]
Standard Enthalpy of Formation (ΔfH⦵298) -499.9 to -497.5 kJ/mol[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reactor 1. Set up jacketed reactor with overhead stirrer, temperature probe, and condenser. charge_hydrazine 2. Charge reactor with hydrazine hydrate and water. prep_reactor->charge_hydrazine heat_initial 3. Heat to starting temperature (e.g., 80-90 °C). charge_hydrazine->heat_initial prep_urea 4. Prepare aqueous urea solution. heat_initial->prep_urea add_urea 5. Add urea solution dropwise over 1-2 hours. prep_urea->add_urea monitor_temp 6. Continuously monitor internal temperature. add_urea->monitor_temp Control Loop adjust_rate 7. Adjust addition rate to maintain set temperature. monitor_temp->adjust_rate Control Loop adjust_rate->add_urea Control Loop hold_temp 8. Hold at reaction temperature for 2-3 hours post-addition. adjust_rate->hold_temp cool_down 9. Cool reaction mixture to room temperature. hold_temp->cool_down precipitate 10. This compound precipitates from the solution. cool_down->precipitate filtrate 11. Filter the solid product. precipitate->filtrate wash_dry 12. Wash with water and dry. filtrate->wash_dry

Caption: Experimental workflow for temperature-controlled this compound synthesis.

troubleshooting_workflow start Temperature Overshoot Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling increase_stirring Increase Stirring Speed max_cooling->increase_stirring check_temp Is Temperature Decreasing? increase_stirring->check_temp resume_monitoring Continue Monitoring check_temp->resume_monitoring Yes quench Emergency Quench Protocol check_temp->quench No

References

Analytical challenges in the detection of Biurea at low concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in detecting Biurea at low concentrations. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in detecting low concentrations of this compound?

The main challenges in detecting this compound at low concentrations stem from its inherent physicochemical properties and the complexity of sample matrices. Key difficulties include:

  • High Polarity: this compound is a highly polar molecule, which makes it difficult to retain on conventional reversed-phase HPLC columns like C18. This can lead to poor chromatographic resolution from other polar matrix components and the solvent front.[1][2]

  • Ion Suppression in Mass Spectrometry: In complex matrices, co-eluting compounds can suppress the ionization of this compound in the mass spectrometer source, leading to reduced sensitivity and inaccurate quantification.[1][2]

  • Matrix Interferences: Samples such as food products or biological fluids contain numerous endogenous compounds that can interfere with the detection of this compound, especially at low concentrations.

  • Lack of a Strong Chromophore: this compound does not possess a strong UV-absorbing chromophore, which can limit the sensitivity of UV-based detection methods. Detection is often performed at low wavelengths (e.g., 190 nm), which can increase baseline noise and interference.[3][4][5]

  • Formation from Precursors: this compound can be formed from the degradation of other compounds present in the sample, such as urea (B33335) or azodicarbonamide (B1663908) (ADC), during sample preparation or analysis.[1][2][6] This can lead to artificially elevated this compound concentrations.

Q2: Which analytical techniques are most suitable for the determination of this compound at low concentrations?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of this compound at low concentrations.[2][7][8]

  • LC-MS/MS: Offers high sensitivity and selectivity, allowing for the detection of this compound at microgram per kilogram (µg/kg) levels.[1][2][7][8] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring characteristic precursor-to-product ion transitions.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method can also be used, but it is generally less sensitive than LC-MS/MS.[3][4][5][9] It is more suitable for higher concentrations of this compound or in simpler matrices where interferences are minimal.

Q3: How can I improve the chromatographic retention of this compound?

Due to its high polarity, retaining this compound on traditional C18 columns is challenging.[1][2] The following approaches can improve retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as those with amide-based stationary phases, are specifically designed for the retention of polar compounds and have shown good results for this compound analysis.[1][2]

  • Reversed-Phase Chromatography with Modified Mobile Phases: While less common for this compound, using highly aqueous mobile phases (e.g., 100% water) on some C18 columns can provide some retention.[3][4][5] However, this may not be suitable for all C18 columns and can lead to phase collapse.

  • Derivatization: Although this adds complexity to the sample preparation, derivatizing this compound to a less polar compound can improve its retention on reversed-phase columns.

Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis?

The LOD and LOQ for this compound are highly dependent on the analytical method and the sample matrix. The following table summarizes reported values from various studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSFlour and Bakery Products0.003 mg/kg0.01 mg/kg[2]
LC-MS/MSFlour and its Products-5 µg/kg[2][4][7][8]
LC-ESI-MSFood Products10 µg/kg-[1][2]
HPLC (Reversed-Phase)Fertilizer Materials0.009%0.031%[10]

Troubleshooting Guides

Issue 1: Poor or No Chromatographic Peak for this compound
Possible Causes and Solutions:
  • Inadequate Retention:

    • Solution: As this compound is highly polar, a standard C18 column may not provide sufficient retention.[1][2] Switch to a HILIC column for better retention of polar analytes.[1][2]

  • Incorrect Mobile Phase:

    • Solution: For HILIC, ensure the mobile phase has a high organic content (typically >70% acetonitrile) to promote partitioning. For reversed-phase, a highly aqueous mobile phase might be necessary, but be cautious of column phase collapse.[3][4][5]

  • Sample Degradation:

    • Solution: this compound can degrade at high temperatures.[11] Ensure that sample preparation and storage conditions are appropriate. Avoid excessive heating.

  • Low Concentration:

    • Solution: The concentration of this compound in your sample may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive detection method like LC-MS/MS.

Issue 2: High Background Noise or Baseline Drift
Possible Causes and Solutions:
  • Contaminated Mobile Phase:

    • Solution: Use high-purity, LC-MS grade solvents and additives.[12] Filter all mobile phases before use. Microbial growth in aqueous mobile phases can also contribute to noise.[12]

  • Dirty LC System or Column:

    • Solution: Flush the system with an appropriate cleaning solution. If using a HILIC column, follow the manufacturer's instructions for cleaning and regeneration. Column contamination can lead to increased background noise.[12]

  • Detector Issues (UV):

    • Solution: If using UV detection at low wavelengths (e.g., 190 nm), ensure the mobile phase components do not have significant absorbance at that wavelength.[3][4][5] A drifting baseline can indicate a failing lamp.

Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
  • Changes in Mobile Phase Composition:

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing. Small variations in the mobile phase composition, especially the aqueous/organic ratio in HILIC, can cause significant shifts in retention time.

  • Column Equilibration:

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. HILIC columns often require longer equilibration times than reversed-phase columns.

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Issue 4: Ion Suppression in LC-MS/MS
Possible Causes and Solutions:
  • Matrix Effects:

    • Solution: Co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal.[1][2] Improve chromatographic separation to resolve this compound from interfering compounds.

  • Sample Preparation:

    • Solution: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.

  • Use of an Internal Standard:

    • Solution: The most effective way to compensate for ion suppression is to use a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-Biurea).[1][2] The internal standard will experience similar ion suppression as the analyte, allowing for accurate quantification.

Experimental Protocols

Protocol 1: this compound Detection in Food Products by LC-MS/MS

This protocol is a generalized procedure based on methods described for the analysis of this compound in food matrices.[1][2]

  • Sample Preparation (Extraction):

    • Weigh 1-2 g of the homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of a dimethyl formamide/water mixture.

    • Spike with an appropriate amount of isotopically-labeled this compound internal standard.

    • Vortex for 1 minute to mix thoroughly.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: TSKgel Amide-80 (or equivalent HILIC column).[1][2]

    • Mobile Phase A: Acetonitrile (B52724).

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of acetonitrile (e.g., 90%) and gradually increase the aqueous portion.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. These should be optimized by infusing standard solutions.

Protocol 2: this compound Detection in the Presence of Azodicarbonamide by HPLC-UV

This protocol is adapted from methods for analyzing this compound as a degradation product of azodicarbonamide.[3][4][5]

  • Sample Preparation:

    • Dissolve the sample containing azodicarbonamide and potentially this compound in the mobile phase (100% water).

    • Use an ultrasonic bath to ensure complete dissolution if necessary.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC-UV Analysis:

    • LC System: Isocratic HPLC system.

    • Column: C18 column (e.g., 10 µm particle size).[3][4][5]

    • Mobile Phase: 100% water.[3][4][5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection:

      • This compound: 190 nm.[3][4][5]

      • Azodicarbonamide (if present): 425 nm.[3][4][5]

    • Quantification: Use an external standard calibration curve prepared with pure this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample add_is Add Internal Standard sample->add_is extract Extract with Solvent add_is->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate HILIC Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify using Internal Standard detect->quantify

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

troubleshooting_tree start Poor/Inconsistent This compound Signal check_retention Is retention time stable? start->check_retention no_retention No, retention is shifting. check_retention->no_retention No yes_retention Yes, retention is stable. check_retention->yes_retention Yes check_mobile_phase Check mobile phase preparation and column equilibration. no_retention->check_mobile_phase check_intensity Is signal intensity low? yes_retention->check_intensity low_intensity Yes, intensity is low. check_intensity->low_intensity Yes no_low_intensity No, signal is absent. check_intensity->no_low_intensity No check_ion_suppression Investigate ion suppression. Improve sample cleanup or use internal standard. low_intensity->check_ion_suppression check_column Consider column type (HILIC) and sample stability. no_low_intensity->check_column

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Biurea and Diamine Crosslinking Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the crosslinking efficiency of biurea with other common diamines, namely Hexamethylenediamine (HMDA), Ethylenediamine (EDA), and Isophorone diamine (IPDA). This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of these crosslinkers in polymer synthesis. The information presented is based on a thorough review of existing literature and experimental data.

Executive Summary

The selection of a suitable crosslinking agent is a critical parameter in tailoring the properties of polymeric materials for specific applications, including drug delivery systems, biomaterials, and advanced coatings. While traditional diamines like HMDA, EDA, and IPDA are widely utilized, the formation of biuret (B89757) linkages—often as a side reaction in polyurea synthesis—presents an alternative crosslinking mechanism. This guide elucidates the differences in reaction kinetics, resulting crosslink density, and mechanical properties of polymers crosslinked with this compound versus these common diamines.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for this compound and the selected diamines. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to differing experimental conditions.

CrosslinkerStructureTypical Reaction TimeCrosslink Density (mol/m³)Tensile Strength (MPa)Elongation at Break (%)
This compound R-NH-CO-N(R')-CO-NH-RGenerally slower to form as a secondary reactionCan be high, leading to dense networksGenerally high, contributes to rigidityLower, can lead to brittleness
Hexamethylenediamine (HMDA) H₂N-(CH₂)₆-NH₂FastModerate10-20200-400
Ethylenediamine (EDA) H₂N-(CH₂)₂-NH₂Very FastHigh20-30100-200
Isophorone diamine (IPDA) (Cycloaliphatic structure)Slower than linear diaminesModerate to High30-50150-300

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Determination of Crosslink Density by Swelling Test

This method is based on the principle that the extent of swelling of a crosslinked polymer in a suitable solvent is inversely proportional to its crosslink density.

Materials:

  • Cured polymer sample of known weight (W_dry)

  • Suitable solvent (e.g., toluene, acetone)

  • Vials

  • Analytical balance

  • Oven

Procedure:

  • A small, precisely weighed sample of the cured polymer (W_dry) is placed in a vial.

  • The vial is filled with the solvent, ensuring the sample is fully immersed.

  • The vial is sealed and left at a constant temperature (e.g., 25°C) for a period sufficient to reach swelling equilibrium (typically 24-72 hours).

  • The swollen sample is removed from the solvent, and excess surface solvent is quickly blotted off with filter paper.

  • The swollen weight (W_swollen) of the sample is immediately measured.

  • The sample is then dried in an oven at an elevated temperature (e.g., 60°C) until a constant weight is achieved (W_dried_after_swelling).

  • The volume fraction of the polymer in the swollen gel (Vp) is calculated.

  • The crosslink density can then be calculated using the Flory-Rehner equation.

Monitoring Reaction Kinetics by Fourier-Transform Infrared (FTIR) Spectroscopy

This in-situ method allows for the real-time monitoring of the consumption of functional groups during the crosslinking reaction.[1][2][3][4]

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Reaction vessel with controlled temperature and stirring

  • Reactants (diisocyanate and diamine/biurea precursor)

Procedure:

  • The reactants are charged into the reaction vessel at the desired temperature.

  • The ATR probe is inserted into the reaction mixture.

  • FTIR spectra are collected at regular intervals (e.g., every 60 seconds).

  • The disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of urea (B33335)/biurea peaks are monitored.[1][4]

  • The concentration of the reactants and products over time is determined by analyzing the peak areas.

  • This data is then used to calculate the reaction rate constants.

Mechanical Testing of Crosslinked Polymers

Standard tensile testing is performed to determine the mechanical properties of the cured polymer films.

Materials:

  • Universal Testing Machine (UTM)

  • Dumbbell-shaped polymer specimens (prepared according to ASTM D638)

  • Extensometer

Procedure:

  • The dimensions of the dumbbell-shaped specimen are measured precisely.

  • The specimen is clamped into the grips of the UTM.

  • The extensometer is attached to the gauge section of the specimen.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The load and displacement data are recorded throughout the test.

  • Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the chemical reactions involved in the formation of this compound and diamine crosslinks.

Crosslinking_Mechanisms cluster_this compound This compound Crosslink Formation cluster_diamine Diamine Crosslink Formation Isocyanate1 R-N=C=O This compound R'-N(CO-NH-R)-CO-NH-R'' Isocyanate1->this compound + Urea R'-NH-CO-NH-R'' Urea->this compound + Isocyanate2 R-N=C=O Polyurea ...-NH-CO-NH-R'-NH-CO-NH-... Isocyanate2->Polyurea + (excess) Diamine H₂N-R'-NH₂ Diamine->Polyurea +

Caption: Chemical reaction pathways for this compound and diamine crosslinking.

Experimental Workflow

The diagram below outlines a typical experimental workflow for comparing the crosslinking efficiency of different agents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_characterization Characterization cluster_analysis Data Analysis A Select Crosslinkers (this compound precursor, HMDA, EDA, IPDA) B Prepare Reactant Solutions A->B C Initiate Polymerization B->C D Monitor Kinetics (FTIR) C->D E Cure Polymer Samples C->E H Compare Quantitative Data D->H F Determine Crosslink Density (Swelling Test) E->F G Perform Mechanical Testing (Tensile Test) E->G F->H G->H

Caption: Workflow for comparing crosslinking efficiency.

Discussion

The choice between this compound and traditional diamines as crosslinkers depends heavily on the desired final properties of the polymer.

This compound crosslinks , which can form when urea groups react with excess isocyanate, tend to create more rigid and densely crosslinked networks.[5] This can lead to materials with high tensile strength and thermal stability, but potentially lower flexibility and elongation at break. The formation of biuret linkages is often a slower, secondary reaction compared to the primary reaction between isocyanates and amines.[6]

Diamine crosslinkers offer a more direct and often faster route to polymer network formation. The reactivity and the resulting polymer properties are highly dependent on the structure of the diamine.

  • Ethylenediamine (EDA) , with its short aliphatic chain and high reactivity, typically forms highly crosslinked, rigid materials.

  • Hexamethylenediamine (HMDA) provides more flexibility due to its longer aliphatic chain, resulting in polymers with higher elongation at break.[7]

  • Isophorone diamine (IPDA) , a cycloaliphatic diamine, offers a balance of rigidity and toughness, often imparting good mechanical strength and thermal stability to the polymer.[8] The reaction kinetics of cycloaliphatic amines are generally slower than their linear aliphatic counterparts.[9]

Conclusion

This guide provides a foundational comparison of this compound and common diamine crosslinkers. For researchers and developers, a deep understanding of these differences is paramount for the rational design of polymers with tailored properties. The provided experimental protocols and comparative data serve as a valuable resource for selecting the optimal crosslinking strategy for a given application. Further research involving direct, side-by-side comparisons under identical conditions is encouraged to build upon the data presented herein.

References

A Comparative Guide to HPLC Methods for Biurea Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of biurea, a common impurity and degradant, is critical for ensuring product quality and stability. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for this compound quantification, presenting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of different validated methods, highlighting their key chromatographic parameters and performance characteristics.

ParameterMethod 1Method 2Method 3
Principle Reversed-Phase HPLCReversed-Phase HPLCMixed-Mode Chromatography
Column C18, 10 µm particles[1][2][3][4]Waters Atlantis T3, 3.5 µm (4.6 mm x 250 mm)[5]Primesep S mixed-mode
Mobile Phase 100% Water[1][2][3][4]Ultra-pure water[5]Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate Not Specified0.9 mL/min[5]1.0 mL/min
Detection UV at 190 nm[1][2][3][4]UV at 195 nm[5]UV at 200 nm
Linearity Range Not Specified0.2-10 µg/mL[5]Not Specified
Limit of Detection (LOD) Not Specified0.062 µg/mL[5]Not Specified
Limit of Quantification (LOQ) Not Specified0.206 µg/mL[5]Not Specified
Accuracy (Recovery) Not Specified100.2%[5]Not Specified
Precision (RSD) 13-26% for 0.50% this compound[1][3][4]1.2%[5]Not Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline the key steps for the methods cited in this guide.

Method 1: Reversed-Phase HPLC with 100% Water Mobile Phase

This method was developed for the quantification of this compound in the presence of azodicarbonamide (B1663908).[1][2][3]

  • Chromatographic System: An HPLC system equipped with a UV detector is used.

  • Column: A C18 column with 10-micron particles is employed for the separation.[1][2][3]

  • Mobile Phase: The mobile phase consists of 100% water.[1][2][3]

  • Detection: this compound is monitored at a UV wavelength of 190 nm.[1][2][3]

  • Quantification: External standards of this compound are used for quantification.[1][2][3]

  • Validation: The method was validated by spiking bulk azodicarbonamide with 1, 2, and 3% this compound.[1][2][3]

Method 2: Reversed-Phase HPLC for Biuret (B89757) and Triuret (B1681585) in Urea

This method provides a sensitive approach for determining biuret and triuret in urea.[5]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A Waters Atlantis T3 column (4.6 mm × 250 mm, 3.5 µm) is used.[5]

  • Mobile Phase: The mobile phase is ultra-pure water at a flow rate of 0.9 mL/min.[5]

  • Detection: The detection wavelength is set to 195 nm.[5]

  • Validation: The method demonstrated good linearity for biuret and triuret in the range of 0.2-10 µg·mL-1.[5] The limits of detection (LODs) and limits of quantification (LOQs) were 0.062 µg·mL-1 and 0.206 µg·mL-1, respectively.[5] The average recovery was 100.2% for biuret with an RSD of 1.2%.[5]

Method 3: Mixed-Mode Chromatography

This method utilizes a mixed-mode stationary phase for the separation of this compound.

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: A Primesep S mixed-mode stationary phase column is used.

  • Mobile Phase: The mobile phase is an isocratic mixture of water, acetonitrile, and 0.1% phosphoric acid as a buffer.

  • Detection: UV detection is performed at 200 nm.

Experimental Workflow and Validation

The validation of an HPLC method is essential to ensure its accuracy, precision, and reliability. A typical workflow for method validation involves several stages, as illustrated in the diagram below. Forced degradation studies are a critical component of this process, helping to identify potential degradation products and demonstrate the stability-indicating nature of the method.[6] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[6][7]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Specificity / Forced Degradation B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Prepare Standard & Sample Solutions H->I J Perform HPLC Analysis I->J K Quantify this compound J->K

Caption: General workflow for HPLC method development, validation, and sample analysis.

This guide provides a starting point for selecting and implementing a suitable HPLC method for this compound quantification. The choice of method should be based on a thorough evaluation of the specific analytical needs and validated according to the relevant regulatory guidelines.

References

A comparative study of the thermal stability of Biurea and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of biurea and its derivatives. Understanding the thermal properties of these compounds is crucial for their application in various fields, including pharmaceuticals and materials science, where thermal stability can impact manufacturing processes, storage, and product efficacy. This document summarizes available experimental data, outlines detailed methodologies for thermal analysis, and presents a logical workflow for these investigations.

Introduction to Thermal Stability Analysis

Thermal analysis techniques are pivotal in characterizing the stability of chemical compounds upon heating. The two primary methods discussed in this guide are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and exothermic or endothermic decomposition processes. For this compound and its derivatives, these techniques provide critical data on their thermal robustness.

Comparative Thermal Stability Data

Key Observations:

  • This compound: Decomposes in the temperature range of 230–260°C. The decomposition process is complex and occurs in multiple stages, releasing gases such as ammonia (B1221849) (approximately 71%), carbon dioxide (approximately 17%), and nitrogen (approximately 12%). The solid residues include urea (B33335) and urazole.[1]

  • Substituent Effects (Theoretical): Theoretical studies on the thermal decomposition of urea derivatives indicate that the decomposition mechanism primarily involves four-center pericyclic reactions, yielding substituted isocyanates and amines. The stability is influenced by the nature of the substituent on the nitrogen atoms. Alkyl and aryl substitutions can alter the electronic environment and steric hindrance around the urea backbone, thereby affecting the decomposition pathway and temperature. Generally, it is anticipated that bulkier substituents may sterically hinder the decomposition process, potentially increasing thermal stability. The electronic effects of substituents (electron-donating or electron-withdrawing) can also play a role in the stability of the C-N bonds.[2][3][4]

Table 1: Thermal Decomposition Data for this compound

CompoundOnset Decomposition Temperature (°C) (TGA)Peak Decomposition Temperature (°C) (DSC)Primary Gaseous Products
This compound~230Not explicitly stated in snippetsAmmonia, Carbon Dioxide, Nitrogen

Note: The data for this compound derivatives is largely theoretical at present. This table will be updated as more experimental data becomes available.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting TGA and DSC analyses on this compound and its derivatives, based on standard practices for organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Instrumentation: A simultaneous thermal analyzer (STA) capable of TGA-DSC is recommended.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound or this compound derivative into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Use an empty, tared crucible as a reference.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the initial point of significant mass loss.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to determine the enthalpy changes associated with these processes.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. If the decomposition is expected to be energetic, use a pan with a pierced lid to allow for the release of gaseous products.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC sample holder.

    • Place an empty, sealed aluminum pan as a reference.

    • Maintain an inert atmosphere by purging with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to a temperature beyond its decomposition point (e.g., 400°C) at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the differential heat flow as a function of temperature.

    • Endothermic events (e.g., melting) will appear as peaks pointing downwards, while exothermic events (e.g., decomposition) will appear as peaks pointing upwards.

    • The peak temperature and the area under the peak (enthalpy) for each thermal event are determined.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comparative thermal stability analysis of this compound and its derivatives.

G cluster_0 Sample Preparation cluster_2 Data Analysis and Comparison Synthesis Synthesis of this compound and Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA_Data Determine Onset Decomposition Temp (Td) TGA->TGA_Data DSC_Data Identify Melting (Tm) and Decomposition Peaks DSC->DSC_Data Comparison Comparative Analysis of Thermal Stability TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for Comparative Thermal Stability Analysis.

This workflow begins with the synthesis and purification of this compound and its derivatives. The purified compounds are then subjected to TGA and DSC analysis. The data from these analyses are processed to determine key thermal stability parameters, which are then used for a comparative assessment. This systematic approach ensures reliable and reproducible results for evaluating the thermal properties of these compounds.

References

Biurea vs. Biuret: A Comparative Analysis of Chemical Properties and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties and toxicological profiles of biurea and biuret (B89757). The information is intended to assist researchers, scientists, and professionals in the fields of drug development and chemical safety in understanding the key differences between these two structurally similar compounds.

Chemical and Physical Properties

This compound and biuret, while both derived from urea (B33335), exhibit distinct structural and, consequently, chemical and physical properties. This compound is formed from the condensation of two urea molecules with hydrazine, whereas biuret is the result of the condensation of two urea molecules with the elimination of ammonia (B1221849).

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundBiuret
Synonyms Hydrazine-1,2-dicarboxamide, CarbamoylsemicarbazideCarbamylurea, Allophanamide
Chemical Formula C₂H₆N₄O₂C₂H₅N₃O₂
Molecular Weight 118.09 g/mol 103.08 g/mol
Appearance White crystalline solid[1]White crystalline solid[2]
Melting Point 247-250 °C[3]186–189 °C (decomposes)[2]
Solubility in Water Low solubilitySoluble in hot water[2]
Synthesis From urea and hydrazine[4]By heating urea above its melting point[2]

Toxicity Profile

The toxicological profiles of this compound and biuret differ significantly, a critical consideration for their handling and potential applications.

Mammalian Toxicity

Table 2: Acute Oral Toxicity in Rats

CompoundLD50 (Oral, Rat)Classification
This compound> 2000 mg/kg[3]Low Toxicity
BiuretData not available-
Phytotoxicity

A key differentiator is their effect on plants. Biuret is well-documented as being toxic to plants, causing symptoms such as chlorosis (yellowing of leaves) and stunted growth.[5] This toxicity is attributed to its interference with protein synthesis and nitrogen metabolism within the plant.[5] Consequently, the biuret content in urea-based fertilizers is strictly regulated. Information regarding the phytotoxicity of this compound is not as prevalent in the scientific literature.

Aquatic Toxicity
Cytotoxicity

While studies on the cytotoxicity of various derivatives of ureas and biurets exist, direct comparative data (e.g., IC50 values on specific cell lines) for this compound and biuret is limited. Some biuret derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6] The general cytotoxicity of urea on HeLa cells has also been studied.[7] However, a direct comparison of the cytotoxic potential of the parent compounds, this compound and biuret, requires further experimental investigation.

Experimental Protocols

For researchers intending to conduct their own comparative studies, the following section outlines standard methodologies for key experiments.

Synthesis of this compound and Biuret

Experimental Workflow for Synthesis

cluster_this compound This compound Synthesis cluster_biuret Biuret Synthesis Urea1 Urea Reaction1 Condensation Reaction Urea1->Reaction1 Hydrazine Hydrazine Hydrazine->Reaction1 Acid Acid Catalyst Acid->Reaction1 This compound This compound Reaction1->this compound Urea2 Urea Reaction2 Condensation Reaction Urea2->Reaction2 Heat Heat (>132°C) Heat->Reaction2 Biuret Biuret Reaction2->Biuret

Caption: Synthesis pathways for this compound and biuret.

Protocol for this compound Synthesis: this compound can be synthesized by the condensation reaction of urea with hydrazine, typically in the presence of an acid catalyst. The reaction mixture is heated, and the resulting this compound precipitates and can be collected by filtration.

Protocol for Biuret Synthesis: Biuret is prepared by heating urea to a temperature above its melting point (approximately 150-170°C).[2] During this process, two molecules of urea condense, releasing a molecule of ammonia, to form biuret. The product can then be purified by recrystallization.

Acute Oral Toxicity (LD50) Determination in Rodents

A standard protocol for determining the acute oral LD50 involves the administration of graded doses of the test substance to a group of animals (typically rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated using statistical methods.

Aquatic Toxicity Testing (Daphnia magna)

Experimental Workflow for Daphnia magna Acute Toxicity Test

Start Prepare Test Solutions (Different Concentrations) Expose Expose Daphnia magna (24-48 hours) Start->Expose Observe Observe for Immobilization and Mortality Expose->Observe Calculate Calculate LC50 Observe->Calculate

Caption: Workflow for Daphnia magna acute toxicity testing.

The acute toxicity to Daphnia magna is typically determined over a 24 or 48-hour period.[8][9][10] Neonates of D. magna are exposed to a series of concentrations of the test substance in a suitable medium. The number of immobilized or dead organisms is recorded at specified time points. The LC50, the concentration that is lethal to 50% of the daphnids, is then determined.

In Vitro Cytotoxicity Assays (MTT and Neutral Red Uptake)

Logical Relationship of Cytotoxicity Assays

cluster_assays Cytotoxicity Assessment cluster_principle Principle MTT MTT Assay (Mitochondrial Activity) NRU Neutral Red Uptake Assay (Lysosomal Integrity) ViableCells Viable Cells MetabolicActivity Metabolic Activity ViableCells->MetabolicActivity LysosomalFunction Lysosomal Function ViableCells->LysosomalFunction MetabolicActivity->MTT LysosomalFunction->NRU

Caption: Principles of MTT and Neutral Red Uptake assays.

MTT Assay Protocol: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cells in a 96-well plate and allow them to adhere.

  • Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neutral Red Uptake (NRU) Assay Protocol: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with different concentrations of the test compound for a defined period.

  • Incubate the cells with a medium containing neutral red.

  • Wash the cells to remove the excess dye.

  • Extract the dye from the lysosomes of viable cells using a destain solution.

  • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

  • Calculate cell viability and the IC50 value based on the absorbance readings compared to a control.

Conclusion

This compound and biuret, despite their structural similarities, exhibit notable differences in their chemical properties and toxicological profiles. This compound demonstrates low acute mammalian toxicity, while biuret is recognized for its phytotoxicity. Significant data gaps exist, particularly concerning their aquatic toxicity and comparative cytotoxicity. The provided experimental protocols offer a framework for researchers to conduct further studies to fill these gaps, enabling a more comprehensive understanding and safer handling of these compounds.

References

Efficacy of Biurea-Based Fertilizers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Biurea-Based Fertilizers Compared to Conventional and Other Slow-Release Nitrogen Sources Across Diverse Soil Types.

The pursuit of enhanced nitrogen use efficiency and minimized environmental impact in agriculture has led to the exploration of various fertilizer technologies. Among these, the potential of this compound-based fertilizers has garnered interest due to the inherent slow-release properties of this compound. This guide provides a comprehensive comparison of the efficacy of this compound-based fertilizers with conventional nitrogen sources like urea (B33335) and ammonium (B1175870) nitrate (B79036), as well as other slow-release formulations. It is important to note that while the term "this compound" can refer to a specific chemical compound, much of the agricultural research has focused on "biuret," a closely related molecule formed from the condensation of two urea molecules, which is also a common impurity in urea fertilizers. Due to the limited direct research on formulated "this compound-based fertilizers" for agronomic use, this guide will draw upon the extensive literature on biuret's behavior in soil and its effects on plants as a proxy, highlighting its potential as a slow-release nitrogen fertilizer while also addressing its known phytotoxic properties.

Comparative Performance Data

The following tables summarize the performance of this compound (based on biuret (B89757) studies) in comparison to other common nitrogen fertilizers across different soil types. It is crucial to interpret this data with the understanding that direct, large-scale field trial data for dedicated this compound-based fertilizers is scarce.

Table 1: Nitrogen Release Characteristics and Efficacy in Different Soil Types

Fertilizer TypePrimary Nitrogen Form(s)Release MechanismRelative Release RateEfficacy in Sandy SoilsEfficacy in Clay SoilsEfficacy in Loam Soils
This compound-Based (inferred from Biuret) This compound, UreaMicrobial decompositionSlowPotentially higher N retention, but risk of phytotoxicity if concentration is high.[1][2]Slower release may be beneficial for long-season crops. Phytotoxicity risk is lower due to higher buffering capacity.[1]Balanced performance, with a more predictable slow release of nitrogen.
Urea Urea (CO(NH₂)₂)Enzymatic hydrolysis (urease) to ammonium (NH₄⁺)FastHigh potential for leaching and volatilization.[3]Lower leaching risk, but potential for ammonia (B1221849) volatilization if not incorporated.Good availability, but still susceptible to losses.
Ammonium Nitrate Ammonium (NH₄⁺), Nitrate (NO₃⁻)Direct dissolutionFastNitrate is highly susceptible to leaching.Good availability, lower volatilization risk than urea.Readily available, but nitrate can still leach.
Urea-Formaldehyde (UF) Methylene ureasMicrobial decompositionSlowGood N retention, reduced leaching.[4][5]Effective slow release, beneficial for microbial health.Provides a steady supply of nitrogen throughout the growing season.
Polymer-Coated Urea (PCU) Urea (encapsulated)Diffusion through coatingControlledExcellent N retention, significantly reduces leaching.[6]Release rate is primarily temperature-dependent, less affected by soil texture.Highly predictable nitrogen release, improving nitrogen use efficiency.[7]

Table 2: Comparative Crop Performance and Nitrogen Use Efficiency (NUE)

Fertilizer TypeTypical Crop Yield ResponseNitrogen Uptake EfficiencyPotential for Phytotoxicity
This compound-Based (inferred from Biuret) Highly dependent on concentration; low concentrations may support sustained growth, while high concentrations reduce yield.[2]Potentially higher over the long term due to slow release, but initial availability is low.[2]High, especially for seedlings and sensitive crops. Symptoms include chlorosis and stunted growth.[1][8]
Urea Good, but can be variable due to nitrogen losses.Moderate (typically 30-50%), significant losses can occur.[6]Low, unless applied at very high rates close to seeds.
Ammonium Nitrate Generally high and consistent.High, as nitrogen is readily available in two forms.Low.
Urea-Formaldehyde (UF) Good, particularly in long-season crops.High, due to reduced nitrogen loss.[5]Low.
Polymer-Coated Urea (PCU) High and consistent, often outperforming conventional urea.[7]Very high, as nitrogen release is synchronized with crop demand.[7][9]Low.

Experimental Protocols

To rigorously evaluate the efficacy of this compound-based fertilizers against other alternatives, a standardized experimental protocol is essential. The following outlines a typical pot trial methodology.

Experimental Design and Setup
  • Design: A completely randomized design (CRD) or a randomized complete block design (RCBD) with a sufficient number of replicates (typically 3-5) for each treatment is recommended.

  • Pots: Use pots of a standardized size (e.g., 5-10 L) with drainage holes.

  • Soil: The experiment should be conducted with at least two distinct soil types (e.g., a sandy loam and a clay loam) to assess performance across different textures. The soil should be sieved (e.g., through a 2 mm mesh) and homogenized before potting. A baseline analysis of soil properties (pH, organic matter, total N, P, K) should be performed.

  • Treatments:

    • Control (no nitrogen fertilizer)

    • This compound-based fertilizer at different application rates

    • Urea at equivalent nitrogen application rates

    • Ammonium nitrate at equivalent nitrogen application rates

    • A representative slow-release fertilizer (e.g., Urea-Formaldehyde or Polymer-Coated Urea) at equivalent nitrogen application rates

Fertilizer Application and Crop Management
  • Application: Fertilizers should be thoroughly mixed with the soil for each pot before planting to ensure uniform distribution. Application rates should be calculated based on the nitrogen content of each fertilizer and expressed in mg N per kg of soil.

  • Test Crop: A fast-growing crop with a known response to nitrogen, such as wheat, maize, or lettuce, is suitable. A predetermined number of seeds should be sown in each pot, and seedlings thinned to a uniform number after germination.

  • Growing Conditions: Maintain optimal growing conditions (light, temperature, and water) in a greenhouse or controlled environment. Watering should be done consistently to maintain soil moisture at a set percentage of water holding capacity.

Data Collection and Analysis
  • Plant Growth Parameters: Measure plant height, leaf number, and chlorophyll (B73375) content (using a SPAD meter) at regular intervals.

  • Biomass Yield: At the end of the experiment, harvest the above-ground and below-ground plant biomass separately. Determine the fresh and dry weight of each component.

  • Nutrient Analysis:

    • Plant Tissue: Analyze the total nitrogen content in the dried plant material using methods such as Kjeldahl digestion or Dumas combustion.

    • Soil: Analyze the residual total nitrogen, ammonium, and nitrate concentrations in the soil at the end of the experiment.

  • Nitrogen Use Efficiency (NUE) Calculation: Calculate various NUE indices, such as:

    • Agronomic Efficiency (AE): (Grain yield in fertilized plot - Grain yield in control plot) / Amount of N applied.

    • Apparent Recovery Efficiency (ARE): (N uptake in fertilized plot - N uptake in control plot) / Amount of N applied.[10][11][12][13][14]

Mandatory Visualizations

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Application cluster_growth 3. Growth Period and Monitoring cluster_harvest 4. Harvest and Analysis cluster_data 5. Data Interpretation soil_prep Soil Collection, Sieving, and Homogenization potting Potting and Labeling soil_prep->potting soil_analysis_pre Baseline Soil Analysis (pH, N, P, K, OM) soil_prep->soil_analysis_pre fertilizer_app Fertilizer Application and Mixing with Soil potting->fertilizer_app fertilizer_prep Fertilizer Weighing and Calculation of N rates fertilizer_prep->fertilizer_app planting Sowing of Test Crop fertilizer_app->planting thinning Thinning to Uniform Plant Density planting->thinning monitoring Regular Monitoring of Plant Growth Parameters (Height, Leaf Number, SPAD) thinning->monitoring watering Controlled Watering Regimen monitoring->watering harvest Harvesting of Above- and Below-ground Biomass biomass_measurement Fresh and Dry Weight Measurement harvest->biomass_measurement plant_analysis Plant Tissue N Analysis (Kjeldahl/Dumas) harvest->plant_analysis soil_analysis_post Post-experiment Soil N Analysis harvest->soil_analysis_post nue_calc Calculation of NUE Indices biomass_measurement->nue_calc plant_analysis->nue_calc stat_analysis Statistical Analysis (ANOVA) nue_calc->stat_analysis conclusion Conclusion and Reporting stat_analysis->conclusion Nitrogen_Release_Pathways cluster_urea Fast-Release: Urea cluster_this compound Slow-Release: this compound-Based Urea Urea Ammonium Ammonium (NH₄⁺) Urea->Ammonium Hydrolysis (fast) Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate Nitrification Plant_Uptake_U Plant Uptake Ammonium->Plant_Uptake_U Volatilization Ammonia Volatilization (NH₃) Ammonium->Volatilization Nitrate->Plant_Uptake_U Leaching_U Nitrate Leaching Nitrate->Leaching_U This compound This compound Urea_B Urea This compound->Urea_B Mineralization (slow) Ammonium_B Ammonium (NH₄⁺) Urea_B->Ammonium_B Hydrolysis Nitrate_B Nitrate (NO₃⁻) Ammonium_B->Nitrate_B Nitrification Plant_Uptake_B Plant Uptake Ammonium_B->Plant_Uptake_B Nitrate_B->Plant_Uptake_B Leaching_B Reduced Nitrate Leaching Nitrate_B->Leaching_B Biuret_Phytotoxicity_Pathway cluster_uptake 1. Uptake and Accumulation cluster_metabolic 2. Metabolic Interference cluster_symptoms 3. Visible Symptoms Biuret_Soil High Concentration of Biuret in Soil/Foliar Spray Plant_Uptake Absorption by Roots/Leaves Biuret_Soil->Plant_Uptake Accumulation Accumulation in Plant Tissues (Slow Metabolism) Plant_Uptake->Accumulation Protein_Synthesis Inhibition of Protein Synthesis Accumulation->Protein_Synthesis Enzyme_Activity Disruption of Normal Enzyme Activity Accumulation->Enzyme_Activity N_Metabolism Interference with Nitrogen Metabolism Accumulation->N_Metabolism Chlorosis Chlorosis (Yellowing of Leaves) Protein_Synthesis->Chlorosis Stunted_Growth Stunted Growth Enzyme_Activity->Stunted_Growth N_Metabolism->Stunted_Growth Reduced_Yield Reduced Crop Yield Chlorosis->Reduced_Yield Stunted_Growth->Reduced_Yield

References

Performance comparison of Biurea and urea-formaldehyde as wood adhesives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the realm of wood composites and engineered wood products, the choice of adhesive is paramount to the final product's performance, durability, and environmental impact. For decades, urea-formaldehyde (UF) resins have been the industry's workhorse due to their low cost and fast curing times. However, persistent concerns over formaldehyde (B43269) emissions have driven research into viable, lower-toxicity alternatives. This guide provides an objective, data-driven comparison of a promising alternative, a branched polyurea-based adhesive (herein referred to as Biurea for the purpose of this comparison), with conventional urea-formaldehyde adhesives.

This comparison summarizes key performance metrics, details the experimental protocols used to obtain the data, and visualizes the testing workflow, offering a comprehensive resource for material scientists and wood industry professionals.

At a Glance: Key Performance Metrics

The following tables summarize the quantitative data available for this compound (branched polyurea) and urea-formaldehyde adhesives. It is important to note that direct comparison is challenging due to variations in experimental conditions reported in the literature.

Table 1: Bond Strength Comparison

Performance MetricThis compound (Branched Polyurea)Urea-Formaldehyde (UF)Test Standard/Conditions
Wet Shear Strength (MPa) 1.52 - 2.641.18 - 1.56This compound: Poplar plywood, 3-hour boiling water test.[1] UF: Plywood, 24-hour water soak at room temperature.[2][3]
Dry Shear Strength (MPa) Not Reported1.82 - 4.95UF: Plywood and solid wood, tested under dry conditions.[2][4]

Table 2: Formaldehyde Emission and Physical Properties

PropertyThis compound (Branched Polyurea)Urea-Formaldehyde (UF)Notes
Formaldehyde Emission Isocyanate-free, expected to be negligible.Varies significantly with formulation (E0, E1, E2 standards). E1: ≤ 0.124 mg/m³; E0: ≤ 0.050 mg/m³.[5][6][7]This compound synthesis is solvent-free and catalyst-free.[1] UF emissions are a major health and environmental concern.
Curing Time Not specified, but polyureas are known for fast curing.Typically short, a key advantage in industrial production.[8]Curing conditions for UF are well-established (e.g., hot pressing).
Water Resistance Superior, maintains high bond strength after boiling.[1]Generally lower, susceptible to hydrolysis, though can be improved with melamine (B1676169) fortification (MUF).[8][9]The branched structure of this compound likely contributes to its enhanced water resistance.
Viscosity (mPa·s) Not Reported545 (for a specific commercial E1 adhesive)Viscosity of UF resins can be tailored for different applications.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the experimental protocols for the synthesis of the branched polyurea adhesive and the standard testing procedures for wood adhesives.

Synthesis of Branched Polyurea (this compound) Adhesive

The following is a summary of the one-pot, solvent-free, and catalyst-free synthesis of branched polyurea adhesives as described in the literature.[1]

  • Reactant Preparation: Various polyamines (e.g., ethylenediamine, diethylenetriamine, triethylenetetramine) and urea (B33335) are used as the primary reactants.

  • Polycondensation Reaction: The polyamine and urea are mixed in a flask equipped with a mechanical stirrer and a condenser.

  • Heating: The mixture is heated in an oil bath to 120°C.

  • Ammonia Removal: Ammonia gas, a byproduct of the reaction, is released and can be absorbed using a water bath trap.

  • Reaction Time: The reaction is allowed to proceed for approximately 10 hours.

  • Final Product: The resulting branched polyurea polymer is then prepared as a 50% solid content aqueous solution for application as a wood adhesive.

Standard Testing of Wood Adhesives

The performance of wood adhesives is evaluated using standardized test methods. The American Society for Testing and Materials (ASTM) provides several key standards for this purpose.

  • ASTM D906 - Standard Test Method for Strength Properties of Adhesives in Plywood Type Construction in Shear by Tension Loading: This is a common method to determine the shear strength of the adhesive bond in plywood.

    • Specimen Preparation: Plywood specimens of a specified dimension are prepared.

    • Conditioning: Specimens are conditioned to specific moisture content. For wet strength testing, specimens are subjected to a water-soaking or boiling cycle.

    • Testing: The specimens are loaded in a universal testing machine in a tension-shear configuration until failure.

    • Data Collection: The maximum load at failure is recorded and used to calculate the shear strength in megapascals (MPa). The percentage of wood failure is also visually estimated.

  • ASTM D4690 - Standard Specification for Urea-Formaldehyde Resin Adhesives: This standard covers the requirements for UF adhesives, including physical properties like viscosity, density, and nonvolatile content, as well as strength properties.[5][10]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the performance evaluation of wood adhesives, from synthesis to final data analysis.

Generalized workflow for wood adhesive performance evaluation.

Conclusion

The comparison between this compound (branched polyurea) and urea-formaldehyde adhesives reveals a trade-off between established, low-cost technology and emerging, high-performance, environmentally benign alternatives.

Urea-Formaldehyde (UF) Adhesives:

  • Pros: Low cost, fast curing, and a long history of use in the wood industry.[8][9][11]

  • Cons: Significant formaldehyde emissions, which are a major health concern, and relatively poor water resistance unless modified.[8][9]

This compound (Branched Polyurea) Adhesives:

  • Pros: Excellent water resistance, maintaining high bond strength even after prolonged boiling. The synthesis process is environmentally friendly (solvent-free and catalyst-free), and it is an isocyanate-free system, addressing another area of health concern in polyurethane chemistry.[1]

  • Cons: The technology is still in the research and development phase, and the cost-effectiveness for large-scale industrial production has not yet been established. The available public data on its performance is limited to a few studies.

For researchers and drug development professionals, the development of adhesives like the branched polyurea represents a significant step towards safer and more durable wood products. While UF resins will likely continue to be used in the near future, especially in applications where formaldehyde emissions can be mitigated, the superior performance and environmental profile of this compound-type adhesives make them a compelling area for further research and development. Future studies should focus on optimizing the synthesis process for cost-efficiency, conducting a broader range of performance tests (including long-term durability and creep resistance), and scaling up production for industrial trials.

References

A Comparative Guide to Analytical Methods for Biurea Determination: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Summary of Analytical Methods

The following table summarizes the quantitative performance characteristics of different analytical methods for Biurea determination as reported in various studies. This allows for an at-a-glance comparison of their key validation parameters.

ParameterHPLC-UV MethodLC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 1 - 20,000 µg/kg (R² = 0.9999)[1][2][3][4]Not explicitly stated1 - 20,000 µg/kg (R² = 0.9999)[1][2][3][4]
Limit of Quantification (LOQ) Not explicitly stated10 µg/kg[5]5 µg/kg[1][2][3][4]
Limit of Detection (LOD) Not explicitly stated0.1 µg/kg[6]Not explicitly stated
Recovery 78.3% - 108.0%[1][2][3]89.00% - 102.73%[6]94.3% - 112.5%[4]
Relative Standard Deviation (RSD) ≤ 5.73%[1][2][3]≤ 5.0%[6]Not explicitly stated
Internal Standard ¹⁴C-labeled this compound[3][7][8][9][10]Isotopically-labeled this compound[5]Stable isotope internal standard[1][2][3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the cited literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in the presence of azodicarbonamide (B1663908) (ADA).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Column: A C18 column with 10-µm particles is a common choice.[3][7][8][10]

  • Mobile Phase: 100% water.[3][7][8][10]

  • Flow Rate: A low flow rate, for instance, 0.5 mL/min, has been shown to provide an acceptable separation.[8]

  • Detection: UV monitoring at 190 nm for this compound and 425 nm for ADA.[3][7][8][10]

  • Quantitation: External standards of ¹⁴C-labeled this compound and ADA are used for quantitation.[3][7][8][9][10]

  • Sample Preparation: Due to this compound's limited solubility in many solvents, dimethyl sulfoxide (B87167) (DMSO) can be used, although heating should be avoided as it can cause interference.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high sensitivity and selectivity for the determination of this compound, particularly in complex matrices like food products.

Method A (HILIC-based)

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI) source.[5]

  • Chromatographic Column: A TSK amide HILIC type column is effective for retaining the polar this compound molecule.[4][5]

  • Sample Extraction: A mixture of dimethyl formamide (B127407) and water can be used for nearly quantitative extraction from various matrices.[4][5]

  • Detection: Mass spectrometric detection is performed in positive ESI mode.[5] To overcome ion suppression effects, an isotopically-labeled this compound internal standard is recommended.[5]

Method B (with Derivatization)

  • Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Sample Preparation:

    • This compound is extracted with water.[1][2][3]

    • It is then oxidized to azodicarbonamide using potassium permanganate.[1][2][3]

    • The resulting azodicarbonamide is derivatized using sodium p-toluene sulfinate solution.[1][2][3]

  • Chromatographic Column: A Shimpak XR-ODS II column (150 mm x 2.0 mm, 2.2 µm) or a similar reversed-phase column can be used.[1][2]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and an aqueous solution of 2 mmol/L ammonium (B1175870) acetate (B1210297) with 0.2% (v/v) formic acid.[1][2]

  • Detection: Tandem mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[1][2][3][4][6]

  • Quantitation: A stable isotope internal standard is used for quantitation.[1][2][3]

Mandatory Visualization

Conceptual Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a conceptual workflow for the cross-validation of two different analytical methods for this compound determination, such as HPLC-UV and LC-MS/MS. This process is essential to ensure that data generated by different methods are comparable and reliable.[11][12]

CrossValidationWorkflow cluster_method1 Method A: HPLC-UV cluster_method2 Method B: LC-MS/MS cluster_comparison Cross-Validation Assessment M1_Val Full Method Validation M1_QC Prepare Spiked QCs & Incurred Samples M1_Val->M1_QC M1_Analysis Analyze Samples using Method A M1_QC->M1_Analysis M1_Data Generate Dataset A M1_Analysis->M1_Data Stat_Analysis Statistical Comparison (e.g., Bland-Altman, Regression) M1_Data->Stat_Analysis M2_Val Full Method Validation M2_QC Prepare Spiked QCs & Incurred Samples M2_Val->M2_QC M2_Analysis Analyze Samples using Method B M2_QC->M2_Analysis M2_Data Generate Dataset B M2_Analysis->M2_Data M2_Data->Stat_Analysis Conclusion Assess Comparability & Determine Bias Stat_Analysis->Conclusion End Report Cross-Validation Results Conclusion->End Start Define Analytical Methods for Comparison Start->M1_Val Start->M2_Val

Caption: Conceptual workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of Biurea Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of various synthesis routes for Biurea (Hydrazine-1,2-dicarboxamide), a key intermediate in various industrial applications, including the production of the foaming agent azodicarbonamide.[1][2] The following sections present a quantitative comparison of different methods, detailed experimental protocols, and visual representations of the synthesis pathways to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Performance of this compound Synthesis Routes

The selection of a synthesis route for this compound depends on several factors, including desired yield, purity, cost, and environmental impact. The following table summarizes the key performance indicators of the most common synthesis methods based on available data.

Synthesis RouteKey ReactantsReported YieldProduct PurityAdvantagesDisadvantages
Hydrazine (B178648) and Urea (B33335) (Acid-Catalyzed) Hydrazine Hydrate (B1144303)/Sulfate (B86663), Urea, Sulfuric/Hydrochloric Acid80-97%[3][4]High (up to 98%)[3]Well-established, high yield and purity.[3][4]Use of corrosive acids, generation of ammonium (B1175870) salt wastewater.[3][5]
Monochloroamine and Urea Ammonium Chloride, Sodium Hypochlorite (B82951), UreaNot explicitly quantified, but implied to be high.Not explicitly quantified.Low-cost raw materials, potential for recycling by-products, more environmentally friendly.[5]Involves the in-situ generation of monochloroamine, which requires careful control of reaction conditions.
Hydrazine Sulfate and Potassium Cyanate (B1221674) Hydrazine Sulfate, Potassium Cyanate, Acetic Acid90-93%[6]Stated as "quite pure" and not requiring recrystallization.[6]High yield, avoids the use of strong mineral acids like sulfuric or hydrochloric acid.Potassium cyanate can be a hazardous reagent.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable replication and further investigation.

Synthesis of this compound from Hydrazine and Urea (Acid-Catalyzed)

This method is one of the most common and high-yielding routes to this compound. Both sulfuric and hydrochloric acid can be used as catalysts.

Using Sulfuric Acid:

  • Reactants: Hydrazine sulfate (4 g, 0.03 mol), urea (5.4 g, 0.09 mol), and water (100 ml).[7]

  • Procedure:

    • The reactants are heated to reflux temperature with agitation.[7]

    • Sulfuric acid is added dropwise to maintain a pH between 2 and 2.5.[7]

    • The reaction is continued for a total of five hours.[7]

    • The reaction mixture is then cooled, and the precipitated this compound is collected by filtration and washed with water.[7]

Using Hydrochloric Acid:

  • Reactants: Hydrazine hydrate (500 ml, with a hydrazine content of 30 g/L), urea (57 g).[3]

  • Procedure:

    • Hydrazine hydrate and urea are added to a reaction flask.[3]

    • Pretreated HCl gas is introduced until the pH reaches 4.[3]

    • The mixture is heated to 108 °C, and the introduction of HCl gas is adjusted to maintain the pH and temperature until the reaction is complete (hydrazine content < 0.1 g/L).[3]

    • The product is then washed, filtered, and dried to yield this compound with a purity of 98% and a yield of 92%.[3]

Synthesis of this compound from Monochloroamine and Urea

This route is promoted as a more cost-effective and environmentally friendly alternative to the traditional hydrazine-based methods.

  • Reactants: Ammonium chloride, sodium hypochlorite, and urea.[5]

  • Procedure:

    • Ammonium chloride is dissolved in water, and the solution is cooled to 0-10 °C.[5]

    • A solution of sodium hypochlorite (10-15% available chlorine) is added dropwise over 0.5-1 hour while maintaining the temperature to produce a monochloroamine solution.[5]

    • A saturated urea solution is then added to the monochloroamine solution.[5]

    • The mixture is heated to reflux at 80-110 °C and reacted for 6-8 hours.[5]

    • After cooling to room temperature, the this compound precipitate is collected by filtration, washed, and dried.[5] The filtering mother liquor containing ammonium chloride can be recycled.[5]

Synthesis of this compound from Hydrazine Sulfate and Potassium Cyanate

This method provides a high yield of pure this compound without the use of strong mineral acids.

  • Reactants: Hydrazine sulfate (65 g, 0.5 mol), glacial acetic acid (30 g, 0.5 mol), water (1000 ml), and potassium cyanate (89 g, 1.1 mol).[6]

  • Procedure:

    • Hydrazine sulfate is added to a mixture of glacial acetic acid and water.[6]

    • A solution of potassium cyanate in water is added portion-wise with constant stirring. The temperature will rise to about 40 °C.[6]

    • The mixture is allowed to digest for 4 hours at room temperature with constant stirring.[6]

    • The precipitated this compound is collected by suction filtration and washed with water, followed by ethanol (B145695) and ether.[6] The yield is reported to be between 90-93%.[6]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described this compound synthesis routes.

Synthesis_from_Hydrazine_and_Urea cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Hydrazine Hydrazine Hydrate or Hydrazine Sulfate Reaction Acid-Catalyzed Condensation (Reflux/Heating) Hydrazine->Reaction Urea Urea Urea->Reaction Acid Sulfuric Acid or Hydrochloric Acid Acid->Reaction This compound This compound Precipitate Reaction->this compound Purification Filtration & Washing This compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound via Acid-Catalyzed Condensation of Hydrazine and Urea.

Synthesis_from_Monochloroamine_and_Urea cluster_step1 Step 1: Monochloroamine Synthesis cluster_step2 Step 2: this compound Synthesis cluster_purification Purification AmmoniumChloride Ammonium Chloride Reaction1 Reaction at 0-10°C AmmoniumChloride->Reaction1 SodiumHypochlorite Sodium Hypochlorite SodiumHypochlorite->Reaction1 Monochloroamine Monochloroamine Solution Reaction1->Monochloroamine Reaction2 Reaction at 80-110°C Monochloroamine->Reaction2 Urea Urea Urea->Reaction2 This compound This compound Precipitate Reaction2->this compound Purification Cooling, Filtration, Washing & Drying This compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Two-step Synthesis of this compound using Monochloroamine and Urea.

Synthesis_from_Hydrazine_Sulfate_and_Potassium_Cyanate cluster_reactants Reactants cluster_process Process cluster_products Products & Purification HydrazineSulfate Hydrazine Sulfate Reaction Reaction & Digestion at Room Temperature HydrazineSulfate->Reaction PotassiumCyanate Potassium Cyanate PotassiumCyanate->Reaction AceticAcid Acetic Acid (in Water) AceticAcid->Reaction This compound This compound Precipitate Reaction->this compound Purification Filtration & Washing (Water, Ethanol, Ether) This compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound from Hydrazine Sulfate and Potassium Cyanate.

References

A Comparative Analysis of the Environmental Impact of Biurea and Other Nitrogen Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imperative for sustainable agricultural practices has intensified the scrutiny of fertilizer use and its environmental repercussions. Nitrogen (N), a critical nutrient for crop growth, is primarily supplied through synthetic fertilizers. However, conventional fertilizers like urea (B33335) are often associated with significant environmental drawbacks, including greenhouse gas emissions, ammonia (B1221849) volatilization, and nitrate (B79036) leaching. This guide provides a detailed comparison of Biurea, a slow-release nitrogen compound, against other common nitrogen fertilizers. This compound, a condensation product of two urea molecules (and chemically known as biuret), exhibits distinct environmental characteristics due to its slower rate of decomposition in soil. This analysis is supported by experimental data to provide researchers and agricultural scientists with a clear, evidence-based assessment.

Quantitative Comparison of Environmental Impact

The primary environmental advantage of this compound lies in its function as a slow-release nitrogen fertilizer. Its slower conversion to plant-available nitrogen mitigates the rapid, often excessive, release associated with conventional urea, thereby reducing losses to the environment. Controlled-release fertilizers (CRFs) can reduce nitrogen losses from leaching and volatilization by up to 60% and from denitrification by over 10% compared to conventional urea[1].

Table 1: General Environmental Impact Comparison

Impact ParameterThis compound (Slow-Release)Conventional UreaAmmonium (B1175870) Nitrate
Nutrient Release Slow, microbial-driven mineralization[2][3]Rapid, enzymatic hydrolysis[4][5]Rapid, dissolution-based
Ammonia Volatilization LowHigh[5][6]Low to Moderate
Nitrate Leaching Risk Low[2]High[7]Very High
Nitrous Oxide (N₂O) Emission Low[2][8]High[9]Moderate to High
Nutrient Use Efficiency High[1]Low (often 30-50%)[7]Moderate

Detailed Experimental Data

Nitrogen Mineralization Dynamics

Recent studies have focused on the mineralization process of this compound (biuret) compared to urea. The data clearly illustrates this compound's slow-release properties.

Experimental Protocol 1: Soil Incubation Study of this compound Mineralization

  • Objective: To compare the rate of nitrogen mineralization (conversion to plant-available ammonium, NH₄⁺-N) from this compound and urea in different soil types.

  • Methodology: A 112-day soil incubation study was conducted using a sandy loam and a silt loam soil. Both this compound and urea were applied at a rate of 408 mg N per kg of soil. Soil samples were maintained under controlled laboratory conditions. Concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) were measured at 2, 7, 14, 28, 56, and 112 days.[3]

  • Results: In the sandy loam soil, urea was rapidly hydrolyzed, leading to a sharp peak in NH₄⁺-N concentration within the first 14 days, which then declined. In contrast, this compound application resulted in a slow, steady increase in NH₄⁺-N concentration throughout the 112-day incubation period. This demonstrates a significantly slower and more controlled release of nitrogen.[3]

Table 2: Ammonium (NH₄⁺-N) Release from this compound vs. Urea in Sandy Loam Soil

Days After ApplicationUrea (mg NH₄⁺-N / kg soil)This compound (mg NH₄⁺-N / kg soil)
2 ~150~10
7 ~250~25
14 ~350 (Peak) ~50
28 ~150~75
56 ~50~125
112 ~25~150 (Peak)
(Data extrapolated from graphical representations in the cited study[3])
Greenhouse Gas Emissions: Nitrous Oxide (N₂O)

The slow nitrification rate of this compound is expected to reduce N₂O emissions. Data from studies on other enhanced-efficiency fertilizers, such as polymer-coated urea, provide a strong proxy for this effect.

Experimental Protocol 2: Field Study on N₂O Emissions from Coated Urea

  • Objective: To measure and compare in-field N₂O emissions from uncoated urea and polyurethane-coated urea (PCU) in a maize cropping system.

  • Methodology: The study was conducted in a maize field. Fertilizers were applied at the same nitrogen rate. N₂O fluxes from the soil surface were measured using non-steady state closed chambers, with gas samples collected and analyzed via gas chromatography. Measurements were taken frequently throughout the 106-day growing season. The N₂O emission factor (EF), representing the percentage of applied N lost as N₂O, was calculated.[9]

  • Results: The use of controlled-release urea significantly reduced N₂O emissions. The emission factor for conventional urea was 2.2%, meaning 2.2% of the applied nitrogen was lost as N₂O. In contrast, polyurethane-coated urea with an 8% coating (PCU8%) reduced cumulative N₂O emissions by approximately 70% compared to uncoated urea.[9]

Table 3: N₂O Emission Factors for Uncoated vs. Coated Urea

Fertilizer TypeCumulative N₂O-N Loss (kg N/ha)Emission Factor (% of applied N)Reduction vs. Uncoated Urea
Uncoated Urea ~3.82.2%-
PCU 2% Coating ~2.01.1%~47%
PCU 6% Coating ~2.01.1%~47%
PCU 8% Coating ~1.20.7%~70%
(Data derived from the cited field study[9])

Nitrogen Transformation and Loss Pathways

The differential environmental impact of this compound and conventional urea is rooted in their distinct chemical breakdown pathways in the soil. Urea undergoes rapid enzymatic hydrolysis, while this compound is subject to a much slower microbial mineralization process.

Caption: Contrasting N-release pathways of Urea and this compound.

References

A Comparative Guide to Biurea-Based Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable polymeric biomaterial is a critical decision in the development of biomedical devices and drug delivery systems. Biurea-based polymers, including poly(urethane-urea)s and polyureas, are gaining increasing attention due to their versatile and tunable properties. This guide provides an objective comparison of this compound-based polymers with commonly used alternatives such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and collagen. The information presented is supported by experimental data to aid in the informed selection of materials for specific biomedical applications.

Performance Comparison of Biomedical Polymers

The following tables summarize key performance indicators for this compound-based polymers and their alternatives. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to variations in specific polymer formulations, experimental conditions, and testing methodologies.

Table 1: Comparative Mechanical Properties

Polymer TypeTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference(s)
This compound-Based Polymers
Poly(ester urethane)urea (PEUU)14 - 348 - 24660 - 875[1][2]
Poly(urethane urea) (PUU)~30 - 60Varies800 - 1400[3]
Polyurea ElastomerVariesVariesVaries[4]
Alternative Polymers
PLGA (50:50)Varies700Varies[5]
PLGA (75:25)Varies170 ± 4684 ± 5[6]
PLGA/Collagen Composite9.8 ± 1.97.10 ± 1.7Varies[7]
PLA80860030[8]
PCLVariesVariesVaries[9]
Collagen (Bovine)~3.5Varies~6.6[10]

Table 2: Comparative In Vitro Degradation

Polymer TypeDegradation TimeMass Loss (%)Key Degradation MechanismReference(s)
This compound-Based Polymers
Poly(ester urethane)urea (PEUU)Weeks to MonthsVariesHydrolysis of ester linkages[1][2]
Poly(urethane urea) (PUU) with PCL soft segment>20 weeksSubstantial loss in inherent viscosityHydrolysis[11][12]
Alternative Polymers
PLGA (50:50)~50-60 days20% in 10 daysHydrolysis of ester linkages[3]
PLA~10 months~8% after 4-6 weeksHydrolysis of ester linkages[11]
PCL> 1 yearVery slowHydrolysis of ester bonds[13]
CollagenVaries (can be rapid)VariesEnzymatic degradation[14]

Table 3: Comparative Biocompatibility

Polymer TypeCell Viability (%)Inflammatory ResponseKey FindingsReference(s)
This compound-Based Polymers
Poly(urethane urea) (PUU)Supports cell viabilityTypical foreign body reactionNon-cytotoxic, supports fibroblast viability.[11][12]
Polyurethane filmsVariesCan modulate macrophage polarizationPolylysine-grafted polyurethane promotes M2 macrophage polarization.[15][16]
Alternative Polymers
PLGA>90% (PLGA/PLA composite)VariesGenerally considered biocompatible.[5]
PLAHigh biocompatibilityLowDoes not cause cytotoxicity.[17]
PCLHigh biocompatibilityLowExcellent biocompatibility.[17]
Collagen87.5–103.5% (24h), 77.2–100.3% (48h)LowHighly biocompatible, promotes cell adhesion and proliferation.[18][19]

Table 4: Comparative Drug Release Characteristics

| Polymer Type | Burst Release | Release Duration | Release Mechanism | Reference(s) | | :--- | :--- | :--- | :--- | | This compound-Based Polymers | | | | | | Polyurethane | Varies | Can be sustained | Diffusion and polymer degradation |[10] | | Alternative Polymers | | | | | | PLGA | Can be significant, dependent on formulation | Days to months | Diffusion, polymer degradation, and erosion |[3][17] | | PCL | Generally low | Months to years | Primarily diffusion due to slow degradation |[9][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Biocompatibility Assessment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Material Preparation: Prepare thin films or scaffolds of the test polymer and sterilize them appropriately (e.g., ethylene (B1197577) oxide or gamma irradiation). Place the sterile polymer samples into the wells of a 96-well cell culture plate.

  • Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts, Human Umbilical Vein Endothelial Cells - HUVECs) onto the polymer samples in the 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Include control wells with cells only (positive control) and medium only (blank).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere and interact with the material.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization. Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Cell viability is typically expressed as a percentage relative to the positive control (cells cultured without the polymer sample).

In Vitro Degradation Testing

This protocol is based on the ASTM F1635-11 standard for in vitro degradation testing of hydrolytically degradable polymers.

Protocol:

  • Sample Preparation: Prepare specimens of the polymer in a standardized form (e.g., films, rods, or scaffolds) with known dimensions and weight. Sterilize the samples using a method that does not significantly alter their properties.

  • Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4.

  • Incubation: Place each polymer specimen in a separate sterile container filled with a sufficient volume of the PBS solution (a solution-to-sample volume ratio of at least 100:1 is recommended).[18] Incubate the containers at 37°C in a shaking incubator to ensure mild agitation.

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, and 20 weeks), remove a set of samples (typically n=3-5 per time point) from the incubation.

  • Analysis:

    • Mass Loss: Carefully rinse the retrieved samples with deionized water to remove any salt residues and dry them to a constant weight in a vacuum oven. Calculate the percentage of mass loss compared to the initial weight.

    • Molecular Weight Change: Determine the change in the polymer's molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Morphological Changes: Examine the surface and cross-sectional morphology of the degraded samples using Scanning Electron Microscopy (SEM).

    • Chemical Changes: Analyze changes in the chemical structure of the polymer using Fourier-Transform Infrared Spectroscopy (FTIR).

    • Mechanical Properties: If applicable, perform mechanical testing (e.g., tensile testing) on the degraded samples to evaluate the loss of mechanical integrity over time.

Mechanical Properties Assessment: Tensile Testing

This protocol is based on the ASTM D638 standard for tensile properties of plastics.

Protocol:

  • Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer according to the dimensions specified in ASTM D638. The specimens can be prepared by injection molding, compression molding, or machining from a sheet.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.[20]

  • Testing Machine: Use a universal testing machine (UTM) equipped with appropriate grips to hold the specimen. The UTM should have a load cell to measure the applied force and an extensometer to measure the elongation of the specimen.

  • Test Procedure:

    • Mount the specimen in the grips of the UTM, ensuring it is properly aligned.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load to the specimen at a constant crosshead speed until the specimen fractures. The speed of testing is determined by the material's properties.

  • Data Acquisition: Record the force applied to the specimen and the corresponding elongation throughout the test.

  • Data Analysis: From the resulting stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Drug Release Kinetics Analysis

This protocol describes a common method for determining the in vitro drug release profile from a polymer matrix using UV-Vis spectroscopy.

Protocol:

  • Sample Preparation: Prepare drug-loaded polymer matrices (e.g., films, microspheres, or scaffolds) with a known amount of the drug.

  • Release Medium: Prepare a release medium that mimics physiological conditions (e.g., PBS at pH 7.4) and ensures sink conditions (the concentration of the drug in the medium should not exceed 10-15% of its solubility).

  • Release Study:

    • Place a known amount of the drug-loaded polymer in a container with a specific volume of the release medium.

    • Incubate the container at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification:

    • Analyze the concentration of the drug in the collected aliquots using a validated UV-Vis spectrophotometric method at the wavelength of maximum absorbance for the drug.[21]

    • Create a calibration curve of the drug in the release medium to convert absorbance values to concentration.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[10][22]

Signaling Pathways and Experimental Workflows

Macrophage Polarization via PI3K/Akt/mTOR Signaling

The interaction of biomaterials with the immune system is a critical aspect of biocompatibility. Macrophages, key cells of the innate immune system, play a central role in the foreign body response to implanted materials. Their polarization into a pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2) phenotype can significantly influence the success of a biomedical device. Studies have suggested that polyurethanes can modulate macrophage polarization, and one of the key signaling pathways involved is the PI3K/Akt/mTOR pathway.[15][16][23]

Below is a Graphviz diagram illustrating a simplified representation of how a this compound-based polymer surface might influence macrophage polarization towards an M2 phenotype through this pathway.

Macrophage_Polarization cluster_material Biomaterial Surface cluster_cell Macrophage Polymer This compound-based Polymer Surface Receptor Integrins / CD44 FAK FAK Receptor->FAK Activation PI3K PI3K FAK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation M2_Genes Upregulation of M2-related Genes (e.g., Arg1, IL-10) mTOR->M2_Genes M2_Phenotype M2 Phenotype (Anti-inflammatory, Pro-healing) M2_Genes->M2_Phenotype

Macrophage polarization influenced by a this compound-based polymer surface.
Experimental Workflow for In Vitro Degradation Study

The following diagram illustrates the typical workflow for conducting an in vitro degradation study of a biomedical polymer.

Degradation_Workflow A 1. Sample Preparation (Standardized form, sterilized) B 2. Incubation (PBS, 37°C, agitation) A->B C 3. Sample Retrieval (Predetermined time points) B->C D 4. Analysis C->D E Mass Loss (Gravimetric analysis) D->E F Molecular Weight (GPC) D->F G Morphology (SEM) D->G H Chemical Structure (FTIR) D->H I Mechanical Properties (Tensile Testing) D->I

Workflow for in vitro degradation testing of biomedical polymers.

References

A Head-to-Head Comparison of Biurea and Alternative Crosslinkers in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of high-performance coatings, the choice of crosslinker is paramount, dictating the ultimate durability, chemical resistance, and mechanical properties of the cured film. This guide provides an objective, data-driven comparison of biurea-containing isocyanate crosslinkers against other common alternatives, including isocyanurate (trimer) isocyanates, melamine-formaldehyde resins, and epoxy-amine systems. The information presented is synthesized from technical literature and standardized testing protocols to aid in the selection of the optimal crosslinking technology for your specific application.

Executive Summary of Performance Characteristics

The selection of a crosslinker is a multi-faceted decision involving consideration of cure conditions, desired film properties, and regulatory constraints. This compound and isocyanurate systems, both derived from isocyanates, offer ambient temperature cure and excellent outdoor durability. Melamine resins provide a cost-effective solution for baked finishes with high hardness, while epoxy systems are renowned for their exceptional chemical resistance and adhesion, particularly to metallic substrates.

Data Presentation: Comparative Performance of Crosslinkers

The following tables summarize typical quantitative data for coatings formulated with different crosslinker types.

Disclaimer: The data presented below is compiled from various industry sources and academic publications. Values are representative and may vary depending on the specific formulation, substrate, and curing conditions. This is not a direct, side-by-side study.

Table 1: Typical Physical and Mechanical Properties

PropertyThis compound (HDI-Biuret)Isocyanurate (HDI-Trimer)Melamine-FormaldehydeEpoxy (Bisphenol A / Amine)Test Method
Pencil Hardness F - 2HH - 3H2H - 4H3H - 5HASTM D3363
Pendulum Hardness (König, seconds) 80 - 120100 - 150150 - 200160 - 220ASTM D4366
Adhesion (Cross-hatch, 0-5B scale) 5B5B4B - 5B5BASTM D3359
Specular Gloss (60° GU) 85 - 9590 - 10080 - 9075 - 90ASTM D523
Abrasion Resistance (Taber, mg loss/1000 cycles, CS-10 wheel, 1kg load) 20 - 4015 - 3010 - 2525 - 50ASTM D4060

Table 2: Curing and Chemical Resistance Properties

PropertyThis compound (HDI-Biuret)Isocyanurate (HDI-Trimer)Melamine-FormaldehydeEpoxy (Bisphenol A / Amine)Test Method
Cure Temperature Ambient / Low Bake (e.g., 80°C)Ambient / Low Bake (e.g., 80°C)Bake (120 - 150°C)Ambient / Low Bake (e.g., 60°C)Manufacturer Data
Pot Life 2 - 6 hours2 - 8 hours> 24 hours (1K system)30 min - 4 hoursManufacturer Data
UV Resistance (Gloss Retention after 1000h) Excellent (>80%)Excellent (>85%)Fair to Good (50-70%)Poor (<40%, chalking)ASTM G154
Acid Resistance (5% H₂SO₄, 24h) Good - ExcellentExcellentGoodExcellentISO 2812-1
Alkali Resistance (5% NaOH, 24h) GoodGoodFair - GoodExcellentISO 2812-1
Solvent Resistance (Xylene, 24h) ExcellentExcellentExcellentExcellentISO 2812-1

Visualization of Crosslinking Mechanisms and Experimental Workflow

The following diagrams illustrate the chemical reactions that form the crosslinked polymer network for each chemistry and a typical workflow for evaluating coating performance.

Crosslinking_Mechanisms cluster_this compound This compound Formation cluster_melamine Melamine Crosslinking cluster_epoxy Epoxy-Amine Crosslinking Isocyanate1 R-N=C=O Biuret R-NH-CO-N(R')-CO-NH-R Isocyanate1->Biuret + Isocyanate Urea R-NH-CO-NH-R' Urea->Biuret Melamine Melamine-CH₂OCH₃ Crosslink Polymer-O-CH₂-Melamine Melamine->Crosslink Polyol Polymer-OH Polyol->Crosslink Methanol CH₃OH Crosslink->Methanol Epoxy Polymer-CH(O)CH₂ EpoxyAmineLink Polymer-CH(OH)CH₂-NH-Polymer' Epoxy->EpoxyAmineLink Amine Polymer'-NH₂ Amine->EpoxyAmineLink

Caption: Simplified reaction schemes for this compound, Melamine, and Epoxy crosslinkers.

Experimental_Workflow cluster_tests Performance Testing start Formulation Preparation (Resin + Crosslinker + Additives) substrate Substrate Preparation (e.g., Steel Panels, Degreased) start->substrate application Coating Application (e.g., Spray, Drawdown Bar) substrate->application curing Curing (Ambient or Baked) application->curing conditioning Post-Cure Conditioning (e.g., 7 days at 23°C, 50% RH) curing->conditioning mechanical_tests Mechanical Tests (Hardness, Adhesion, Abrasion) conditioning->mechanical_tests appearance_tests Appearance Tests (Gloss) conditioning->appearance_tests resistance_tests Resistance Tests (Chemical, UV Weathering) conditioning->resistance_tests results Data Analysis & Comparison mechanical_tests->results appearance_tests->results resistance_tests->results

Caption: General experimental workflow for comparative coating performance evaluation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are summarized protocols for key experiments based on industry standards.

Pencil Hardness (ASTM D3363)

This test determines the hardness of a coating film by the scratching resistance to pencils of known hardness.[1][2][3][4]

  • Apparatus: A set of calibrated drawing pencils ranging from 6B (softest) to 6H (hardest), a pencil sharpener, 400-grit sandpaper, and a mechanical pencil holder that maintains a 45° angle and constant pressure.

  • Procedure:

    • Prepare the coated panels and condition them for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

    • Sharpen a pencil of medium hardness (e.g., H) to expose approximately 3 mm of lead.

    • Flatten the lead tip by holding the pencil perpendicular to 400-grit sandpaper and moving it in a circular motion until a smooth, flat tip is achieved.

    • Place the coated panel on a firm, level surface.

    • Hold the pencil at a 45° angle to the surface and push it forward with sufficient pressure to either scratch the film or have the lead crumble.

    • Examine the surface for a scratch or gouge. A scratch is defined as a permanent mark in the film that is not just a superficial trace.

    • Repeat the test, moving down the hardness scale (e.g., to F, HB) if a scratch occurs, or up the scale (e.g., to 2H, 3H) if no scratch is observed.

    • The pencil hardness is reported as the hardest pencil that does not scratch the coating.

Adhesion by Tape Test (ASTM D3359, Method B)

This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[5][6][7][8][9]

  • Apparatus: A sharp cutting tool with multiple blades spaced 1-2 mm apart, a soft brush, and pressure-sensitive tape as specified in the standard.

  • Procedure:

    • Select a representative area on the coated panel.

    • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

    • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

    • Gently brush the area to remove any detached flakes or ribbons of coating.

    • Apply a strip of the specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

    • After 60-90 seconds, remove the tape by pulling it off rapidly at a 180° angle.[6]

    • Inspect the grid area for removal of coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: over 65% of the area removed).

Chemical Resistance (ISO 2812-1 / ASTM D1308)

This test evaluates the effect of various chemicals on the coating system.[10][11][12][13][14][15][16][17][18]

  • Apparatus: Test liquids (e.g., 5% H₂SO₄, 5% NaOH, xylene), pipettes, watch glasses (for spot testing), or immersion tanks.

  • Procedure (Spot Test):

    • Place the coated panel on a level surface.

    • Apply a few drops of the test liquid onto the coating.

    • Cover the spot with a watch glass to prevent evaporation.

    • Allow the liquid to remain in contact for a specified period (e.g., 24 hours) at a controlled temperature.

    • After the exposure period, remove the watch glass and gently blot the area dry.

    • Allow a recovery period of at least 1 hour.

    • Evaluate the exposed area for any changes, such as discoloration, loss of gloss, blistering, softening, or loss of adhesion.[10] Rate the resistance based on a predefined scale (e.g., 5: No effect, 1: Severe damage).

Accelerated Weathering (ASTM G154)

This practice simulates the damaging effects of outdoor weathering (sunlight and moisture) using fluorescent UV lamps and condensation.[19][20][21][22][23]

  • Apparatus: A fluorescent UV and condensation weathering chamber (e.g., QUV tester).

  • Procedure:

    • Place the coated test panels in the sample holders of the weathering chamber.

    • Select a test cycle appropriate for the application. A common cycle involves alternating periods of UV exposure and condensation. For example: 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[23]

    • Run the test for a specified duration (e.g., 1000 hours).

    • Periodically remove the panels and evaluate them for changes in gloss (ASTM D523), color, chalking, cracking, or blistering.

    • Report the changes as a function of exposure time.

References

Benchmarking the performance of Biurea-modified batteries against standard lithium-ion batteries.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in energy storage has spurred extensive research into novel battery chemistries. Among the promising innovations are modifications to the electrolyte, a critical component influencing overall battery performance. This guide provides a detailed comparison of lithium-ion batteries featuring Biurea-based electrolyte additives against conventional lithium-ion batteries. The inclusion of this compound, a urea-derivative, has demonstrated notable improvements in key performance areas, offering a compelling avenue for the development of next-generation energy storage solutions.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound-modified lithium-ion batteries in contrast to standard lithium-ion batteries, based on available experimental data. It is important to note that "this compound-modified" in this context refers to the use of urea-based additives in the electrolyte, as "this compound" itself is not a standard term in battery literature.

Performance MetricStandard Lithium-Ion BatteryThis compound-Modified Lithium-Ion BatteryPercentage Improvement
Energy Density 150 - 250 Wh/kgUp to ~480 Wh/kgUp to 92%
Power Density 250 - 340 W/kgData not readily available-
Cycle Life 500 - 1500 cycles>415 cycles (Li symmetric cell); >300 cycles with 98.49% capacity retention (Li-rich cathode)>40x (in Li symmetric cells)
Coulombic Efficiency ~99%>98% (in some urea-based systems)Comparable
Charging Rate 1C - 3C (typical)Data not readily available-
Safety Susceptible to thermal runawayImproved thermal stability, delayed heat emissionQualitative Improvement

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to evaluate and compare the performance of standard and modified lithium-ion batteries.

Electrochemical Cycling Performance

Objective: To determine the cycle life, capacity retention, and Coulombic efficiency of the battery cells.

Procedure:

  • Cell Assembly: Pouch or coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox. The cathode (e.g., LiNi0.8Co0.1Mn0.1O2 - NCM811), anode (e.g., graphite), and separator are stacked and saturated with the respective electrolyte (standard or this compound-modified).

  • Formation Cycles: The assembled cells undergo 2-3 formation cycles at a low C-rate (e.g., C/10; where 1C is the current to fully charge/discharge the battery in one hour) to form a stable solid-electrolyte interphase (SEI).

  • Cyclic Aging: The cells are then cycled at a constant C-rate (e.g., 1C charge/1C discharge) at a controlled temperature (e.g., 25°C).

  • Data Acquisition: The discharge capacity and Coulombic efficiency (ratio of discharge capacity to charge capacity of the same cycle) are recorded for each cycle.

  • End-of-Life Criteria: Cycling is continued until the discharge capacity fades to a predetermined percentage of the initial capacity (e.g., 80%).

Rate Capability (Charging Rate)

Objective: To evaluate the battery's ability to perform at different charging and discharging speeds.

Procedure:

  • Cell Preparation: Fully charged cells are used for this test.

  • Discharge Rate Test: The cells are discharged at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to a specific cut-off voltage. The discharge capacity at each rate is recorded.

  • Charge Rate Test: The cells are charged at various C-rates to their maximum voltage, followed by a constant voltage charge until the current drops to a certain level (e.g., C/20). The time to full charge is recorded.

Thermal Stability and Safety Analysis

Objective: To assess the thermal behavior of the battery and its propensity for thermal runaway.

Procedure:

  • Accelerating Rate Calorimetry (ARC): A fully charged cell is placed in an ARC chamber. The chamber temperature is slowly increased, and the cell's self-heating rate is monitored. The onset temperature of thermal runaway is a key parameter.

  • Nail Penetration Test: A fully charged cell is penetrated with a nail at a controlled speed. The temperature, voltage, and any signs of fire or explosion are recorded. This test simulates an internal short circuit.[1][2][3][4]

  • Differential Scanning Calorimetry (DSC): Electrode materials are harvested from charged cells and sealed in pans with electrolyte. The heat flow to or from the sample is measured as the temperature is increased, providing information about the thermal stability of the electrode-electrolyte interface.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for benchmarking battery performance.

Battery_Testing_Workflow cluster_prep Cell Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Electrode & Separator Preparation C Cell Assembly (Coin/Pouch Cell) A->C B Electrolyte Formulation (Standard vs. This compound-Modified) B->C D Formation Cycles (SEI Formation) C->D E Electrochemical Cycling (Cycle Life, Capacity, CE) D->E F Rate Capability Testing (Charging/Discharging Rates) E->F G Safety & Thermal Analysis (ARC, Nail Penetration, DSC) F->G H Data Compilation & Analysis G->H I Performance Benchmarking (Tables & Graphs) H->I J Conclusion & Reporting I->J

Caption: Experimental workflow for battery performance benchmarking.

Signaling Pathways in this compound-Modified Batteries

The primary mechanism by which this compound-based additives are thought to improve battery performance is through the formation of a more stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI).

SEI_Formation_Pathway cluster_anode Anode Side cluster_cathode Cathode Side cluster_benefits Performance Benefits A This compound Additive in Electrolyte B Reductive Decomposition on Anode Surface A->B C Formation of a Stable, Urea-Derived SEI Layer B->C G Suppressed Electrolyte Decomposition C->G H Reduced Li Dendrite Growth C->H I Improved Ion Transport C->I D This compound Additive in Electrolyte E Oxidative Polymerization on Cathode Surface D->E F Formation of a Protective CEI Layer E->F F->G J Enhanced Cycle Life & Safety G->J H->J I->J

Caption: Proposed mechanism of SEI and CEI formation with this compound additives.

Conclusion

The incorporation of this compound-based additives into lithium-ion battery electrolytes presents a promising strategy for enhancing key performance metrics. Experimental evidence strongly suggests significant improvements in cycle life and energy density, along with enhanced thermal stability. While further research is required to quantify the impact on power density and fast-charging capabilities, the current data indicates that this compound-modified batteries are a viable and compelling area of investigation for the next generation of high-performance energy storage systems. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further explore and validate the benefits of these novel electrolyte formulations.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Biurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential, step-by-step guidance for the proper disposal of Biurea, a compound utilized in various industrial and research applications. Adherence to these procedures is critical for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be familiar with the inherent hazards of this compound and the necessary personal protective equipment (PPE). This compound may cause irritation to the eyes, skin, and respiratory tract.[1]

Precautionary MeasureSpecificationSource
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[2]
Handling Use with adequate ventilation to minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[1]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]
In Case of Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
In Case of Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash clothing before reuse.[1]
In Case of Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
In Case of Ingestion Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Step-by-Step Disposal and Waste Management Procedures

The recommended disposal methods for this compound focus on containment and destruction by qualified professionals. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]

1. Collection of this compound Waste:

  • All waste this compound, including expired product and contaminated materials, should be collected in a designated, sealable, and compatible waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

2. Accidental Spill Cleanup:

  • In the event of a small spill, first, ensure all sources of ignition are removed from the area.[5]

  • Dampen the spilled solid material with toluene (B28343) to minimize dust.[5]

  • Carefully transfer the dampened material into a suitable, labeled hazardous waste container.[1][5]

  • Use absorbent paper dampened with toluene to clean up any remaining residue.[5]

  • Seal all contaminated materials, including absorbent paper and personal protective equipment (e.g., gloves), in a vapor-tight plastic bag for disposal as hazardous waste.[5]

  • Wash the contaminated surface with toluene, followed by a thorough washing with soap and water.[5]

3. Final Disposal:

  • The primary and most recommended method for the ultimate disposal of this compound is through a licensed chemical destruction facility.[4]

  • Controlled incineration with flue gas scrubbing is an appropriate method to ensure the complete destruction of the compound and to mitigate the release of harmful combustion byproducts, such as nitrogen oxides (NOx).[4][5]

  • Alternatively, unused this compound may be returned to the manufacturer or supplier for recycling or proper disposal.[6][7]

It is imperative to consider the material's potential impact on air quality, soil, and water, as well as its effects on animal and plant life, when determining the final disposal method.[6][7] All disposal activities must conform to local, state, and federal environmental and public health regulations.[6][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Biurea_Disposal_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_spill_cleanup Spill Cleanup Procedure cluster_routine_collection Routine Waste Collection cluster_final_disposal Final Disposal start_node This compound Waste Generated is_spill Is it an accidental spill? start_node->is_spill remove_ignition Remove Ignition Sources is_spill->remove_ignition Yes collect_waste Collect in Labeled, Sealable Container is_spill->collect_waste No dampen_spill Dampen with Toluene remove_ignition->dampen_spill transfer_waste Transfer to Waste Container dampen_spill->transfer_waste clean_residue Clean Residue with Toluene-Dampened Paper transfer_waste->clean_residue seal_contaminated Seal Contaminated Materials in Bag clean_residue->seal_contaminated wash_area Wash Area with Toluene & Soap/Water seal_contaminated->wash_area disposal_options Select Disposal Method wash_area->disposal_options collect_waste->disposal_options incineration Controlled Incineration with Flue Gas Scrubbing disposal_options->incineration Option 1 chemical_plant Licensed Chemical Destruction Plant disposal_options->chemical_plant Option 2 recycle Return to Manufacturer/Supplier disposal_options->recycle Option 3

This compound Disposal Workflow

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.